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Core Science & Biosynthesis

Foundational

A Technical Guide to N-Cbz-N-methyl-L-threonine (Z-Thr(Me)-OH): Structure, Properties, and Application

Abstract N-Cbz-N-methyl-L-threonine, commonly abbreviated as Z-Thr(Me)-OH, is a synthetic amino acid derivative of significant interest in peptide chemistry and drug development. The incorporation of an N-methyl group in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-Cbz-N-methyl-L-threonine, commonly abbreviated as Z-Thr(Me)-OH, is a synthetic amino acid derivative of significant interest in peptide chemistry and drug development. The incorporation of an N-methyl group into the peptide backbone imparts crucial properties, including enhanced resistance to enzymatic degradation and improved conformational stability. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of Z-Thr(Me)-OH, with a focus on its role as a valuable building block in the synthesis of modified peptides. Detailed protocols and characterization data are presented to support researchers and drug development professionals in its effective utilization.

Introduction: The Significance of N-Methylation in Peptide Science

N-methylated amino acids are critical components in the design of peptide-based therapeutics. The substitution of the amide proton with a methyl group fundamentally alters the properties of the peptide backbone. This modification sterically hinders the action of proteases, thereby increasing the in vivo half-life of peptide drugs. Furthermore, N-methylation restricts the conformational flexibility of the peptide chain, often leading to a more defined and biologically active structure. Z-Thr(Me)-OH, as a derivative of the essential amino acid L-threonine, is particularly valuable for introducing these benefits while maintaining the functional hydroxyl side chain, which can be crucial for biological activity or further modification. N-methyl amino acids have been investigated for their potential role in therapies for conditions like Alzheimer's disease, where they may inhibit the formation of amyloid fibrils[1].

Chemical Structure and Stereochemistry

Z-Thr(Me)-OH is characterized by three key structural features:

  • L-Threonine Core: It is built upon the (2S,3R) stereoisomer of threonine, the naturally occurring form. This specific stereochemistry is often essential for biological recognition.

  • N-Methyl Group: A methyl group is attached to the alpha-amino nitrogen, a defining feature that imparts proteolytic stability and conformational constraint.

  • N-Benzyloxycarbonyl (Z) Group: The benzyloxycarbonyl (Cbz or Z) group serves as a robust protecting group for the N-terminus, widely used in solution-phase peptide synthesis due to its stability under various coupling conditions and its clean removal via hydrogenolysis[2].

The presence of two stereocenters (at the alpha and beta carbons) dictates the compound's specific three-dimensional arrangement, which is crucial for its incorporation into stereochemically pure peptides.

Caption: 2D representation of Z-Thr(Me)-OH structure.

Physicochemical and Spectroscopic Properties

The accurate characterization of Z-Thr(Me)-OH is essential for its use in synthesis. The following table summarizes its key properties.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₅-
Molecular Weight 267.28 g/mol [3]
Appearance White to off-white powder[4]
Melting Point 92-94 °C[3]
Optical Rotation [α]²⁵/D -18° (c=1 in methanol)[3]
Storage Temperature 2-8°C[1]
Spectroscopic Analysis

While a comprehensive public database for Z-Thr(Me)-OH itself is limited, the expected spectral features can be reliably predicted based on its constituent parts and data from similar compounds like N-Cbz-L-Threonine[5][6].

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for:

    • Aromatic protons of the Z-group (approx. 7.3 ppm).

    • Methylene protons (CH₂) of the Z-group (approx. 5.1 ppm).

    • Alpha- and beta-protons of the threonine backbone.

    • A singlet for the N-methyl protons.

    • A doublet for the beta-methyl group.

    • A signal for the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon, aromatic carbons, alpha- and beta-carbons, and the two methyl carbons (N-methyl and beta-methyl). The N-methylation typically causes a downfield shift in the alpha-carbon signal compared to its non-methylated counterpart[6].

  • Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be expected, along with characteristic fragmentation patterns.

Synthesis and Purification

The synthesis of Z-Thr(Me)-OH typically involves a multi-step process starting from L-threonine. The key transformations are N-protection followed by N-methylation. A representative workflow is outlined below.

Synthesis_Workflow General Synthesis Workflow for Z-Thr(Me)-OH Start L-Threonine Step1 N-Protection (e.g., Benzyl Chloroformate, Base) Start->Step1 Intermediate1 Z-Thr-OH Step1->Intermediate1 Step2 N-Methylation (e.g., Methyl Iodide, Base) Intermediate1->Step2 Product Z-Thr(Me)-OH Step2->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification

Caption: A representative workflow for the synthesis of Z-Thr(Me)-OH.

Exemplary Synthesis Protocol (Conceptual)

This protocol is based on general procedures for amino acid modification.

  • N-Protection:

    • Dissolve L-Threonine in a suitable aqueous alkaline solution (e.g., NaOH or NaHCO₃).

    • Cool the solution in an ice bath (0-5 °C).

    • Add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring and maintaining the pH in the alkaline range.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Acidify the reaction mixture to precipitate the product, Z-Thr-OH. Filter, wash with cold water, and dry.

  • N-Methylation:

    • Dissolve Z-Thr-OH in an appropriate aprotic solvent like THF or DMF.

    • Cool the solution and add a strong base (e.g., Sodium Hydride) portion-wise to deprotonate both the carboxylic acid and the amide nitrogen.

    • Add methyl iodide (CH₃I) and stir the reaction, allowing it to proceed for several hours.

    • Quench the reaction carefully with water.

    • Perform an aqueous work-up, acidifying the aqueous layer to protonate the carboxylic acid and extracting the final product, Z-Thr(Me)-OH, into an organic solvent like ethyl acetate.

  • Purification:

    • The crude product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure Z-Thr(Me)-OH.

Applications in Peptide Synthesis

Z-Thr(Me)-OH is a valuable reagent for solution-phase peptide synthesis (SPPS)[3][4]. The Z-group provides stable N-terminal protection that is orthogonal to many side-chain protecting groups, such as the tert-butyl (tBu) group[2].

Peptide Coupling Workflow
  • Activation: The carboxylic acid of Z-Thr(Me)-OH is activated using standard coupling reagents like EDC/HOBt or HATU.

  • Coupling: The activated amino acid is then reacted with the free amine of the growing peptide chain.

  • Deprotection: After coupling, the Z-group can be selectively removed via catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst), which does not affect acid-labile side-chain protecting groups. This allows for the subsequent elongation of the peptide chain.

The use of Z-protected amino acids is a classic and robust strategy, particularly for the synthesis of di- or tri-peptides or for fragment condensation in the large-scale production of therapeutic peptides[2][7].

Safety, Handling, and Storage

As with all laboratory chemicals, Z-Thr(Me)-OH should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses[8][9].

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water[8][10]. Keep away from heat and sources of ignition[8].

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is often refrigerated at 2-8°C to ensure long-term stability[1].

  • Hazards: The material is not classified as hazardous under most regulations, but it may cause skin, eye, and respiratory tract irritation[9][10][11]. The toxicological properties have not been fully investigated[11]. In case of fire, use carbon dioxide, dry chemical extinguishers, or water spray[8].

Conclusion

Z-Thr(Me)-OH is a specialized amino acid derivative that serves as a cornerstone for introducing N-methylated threonine residues into peptides. Its unique structure provides a dual advantage: the N-methyl group enhances proteolytic stability and conformational rigidity, while the benzyloxycarbonyl protecting group offers a reliable and orthogonal protection strategy for solution-phase synthesis. This technical guide has detailed its structure, properties, and synthetic utility, providing researchers with the foundational knowledge to effectively incorporate this valuable building block into the design and synthesis of advanced peptide therapeutics.

References

  • BMRB entry bmse000049 - L-Threonine. Biological Magnetic Resonance Bank. [Link]

  • N-Methyl-L-threonine | C5H11NO3. PubChem, National Institutes of Health. [Link]

  • Material Safety Data Sheet - l-Threonine, 98%. Cole-Parmer. [Link]

Sources

Exploratory

Z-Thr(Me)-OH CAS number and molecular weight identification

An In-depth Technical Guide on the Synthesis and Application of Methylated Z-Threonine Derivatives for Peptide Chemistry Introduction: Deciphering the Ambiguity of Z-Thr(Me)-OH To the seasoned researcher in peptide synth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Synthesis and Application of Methylated Z-Threonine Derivatives for Peptide Chemistry

Introduction: Deciphering the Ambiguity of Z-Thr(Me)-OH

To the seasoned researcher in peptide synthesis and drug development, the nomenclature "Z-Thr(Me)-OH" presents an immediate and critical ambiguity. The "Z" prefix clearly denotes the presence of a benzyloxycarbonyl protecting group on the α-amino group of the threonine residue. However, the "(Me)" suffix, indicating a methyl group, could refer to methylation at one of two positions: the side-chain hydroxyl group (O-methylation) or the α-amino group (N-methylation). This distinction is paramount, as the resulting isomeric compounds, N-Benzyloxycarbonyl-O-methyl-L-threonine and N-Benzyloxycarbonyl-N-methyl-L-threonine, possess distinct physicochemical properties and profoundly different impacts on the final peptide's structure and function. This guide provides a comprehensive technical overview of both O-methylated and N-methylated Z-threonine derivatives, offering clarity on their synthesis, characterization, and strategic applications in contemporary peptide science.

Part 1: N-Benzyloxycarbonyl-O-methyl-L-threonine (Z-Thr(OMe)-OH)

O-methylation of the threonine side-chain is a crucial modification to prevent unwanted side reactions, such as O-acylation, during peptide coupling. It also imparts a degree of conformational rigidity and can influence the biological activity of the final peptide.

Physicochemical Properties
PropertyValueReference
CAS Number 4144-02-9 (for H-Thr(OMe)-OH)[1][2]
Molecular Formula C13H17NO5
Molecular Weight 267.28 g/mol [3]
Synthesis of N-Benzyloxycarbonyl-O-methyl-L-threonine

The synthesis of Z-Thr(OMe)-OH typically involves the O-methylation of a suitably protected threonine derivative. A common strategy is to start with N-benzyloxycarbonyl-L-threonine and selectively methylate the hydroxyl group.

  • Dissolution: Dissolve N-benzyloxycarbonyl-L-threonine (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0°C and add sodium hydride (NaH, 1.1 equivalents) portion-wise. Allow the reaction to stir at this temperature for 30 minutes.

  • Methylation: Add methyl iodide (CH3I, 1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Acidify the aqueous layer with 1M HCl and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

The Role of O-Methylthreonine in Biological Systems

O-methyl-L-threonine is a non-proteinogenic amino acid that has been studied for its effects on cellular processes. For instance, it has been shown to affect the growth and protein synthesis in Escherichia coli, suggesting it can interfere with the biosynthesis of threonine and methionine[4].

Part 2: N-Benzyloxycarbonyl-N-methyl-L-threonine (Z-N-Me-Thr-OH)

N-methylation of the peptide backbone is a powerful tool in medicinal chemistry to enhance the therapeutic properties of peptides. This modification can increase metabolic stability against proteases, improve membrane permeability, and fine-tune the conformational landscape of the peptide, which can lead to altered receptor binding affinity and selectivity[5].

Physicochemical Properties
PropertyValueReference
CAS Number 2812-28-4 (for H-N-Me-Thr-OH)[6]
Molecular Formula C13H17NO5
Molecular Weight 267.28 g/mol
Synthesis of N-Benzyloxycarbonyl-N-methyl-L-threonine

The synthesis of Z-N-Me-Thr-OH requires a careful selection of protecting groups to avoid O-methylation. A common approach involves the protection of the threonine side-chain hydroxyl group prior to N-methylation.

This method, adapted from the work of Aurelio et al., is a high-yielding approach for the N-methylation of amino acids[5].

  • Oxazolidinone Formation:

    • Suspend N-benzyloxycarbonyl-L-threonine (1 equivalent) and paraformaldehyde (2 equivalents) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • Upon completion, cool the reaction and concentrate under reduced pressure. The resulting oxazolidinone can be purified by chromatography.

  • Reductive Ring Opening:

    • Dissolve the purified oxazolidinone in anhydrous dichloromethane.

    • Add triethylsilane (Et3SiH, 3 equivalents) followed by trifluoroacetic acid (TFA, 3 equivalents).

    • Stir the reaction at room temperature for 2-4 hours.

    • Concentrate the reaction mixture under reduced pressure and purify the resulting Z-N-Me-Thr-OH by flash column chromatography.

A study by Cheung and Benoiton demonstrated that direct N-methylation of Z-Thr-OH using sodium hydride and methyl iodide resulted in a mixture of N-methylated and O-methylated products, highlighting the necessity of side-chain protection for selective N-methylation[7].

Diagrammatic Representation of Methylation Pathways

Methylation_Pathways cluster_O_methylation O-Methylation cluster_N_methylation N-Methylation Z_Thr_OH_O Z-Thr-OH NaH_MeI_O 1. NaH 2. CH3I Z_Thr_OH_O->NaH_MeI_O Z_Thr_OMe_OH Z-Thr(OMe)-OH NaH_MeI_O->Z_Thr_OMe_OH Z_Thr_OH_N Z-Thr-OH Protect_OH Protect OH (e.g., tBu) Z_Thr_OH_N->Protect_OH Z_Thr_OtBu_OH Z-Thr(OtBu)-OH Protect_OH->Z_Thr_OtBu_OH NaH_MeI_N 1. NaH 2. CH3I Z_Thr_OtBu_OH->NaH_MeI_N Z_NMe_Thr_OtBu_OH Z-NMe-Thr(OtBu)-OH NaH_MeI_N->Z_NMe_Thr_OtBu_OH Deprotect_OH Deprotect OH (e.g., TFA) Z_NMe_Thr_OtBu_OH->Deprotect_OH Z_NMe_Thr_OH Z-NMe-Thr-OH Deprotect_OH->Z_NMe_Thr_OH

Caption: Synthetic routes to O- and N-methylated Z-threonine.

Conclusion

The seemingly subtle difference between O-methylation and N-methylation of Z-threonine has profound implications for the design and synthesis of modified peptides. O-methylation serves primarily as a protective strategy to prevent side-chain reactivity, while N-methylation is a key tool for enhancing the pharmacokinetic and pharmacodynamic properties of peptide therapeutics. A clear understanding of the distinct synthetic pathways and the unique characteristics of each methylated derivative is essential for researchers and drug developers aiming to harness the full potential of these valuable building blocks in their scientific endeavors.

References

  • Pure Synth. N-Benzyloxycarbonyl-L-Threonine Methyl Ester 97%. [Link]

  • Cheung, S. T., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. Canadian Journal of Chemistry, 51(11), 1915-1917.
  • PubChem. O-Methylthreonine | C5H11NO3 | CID 2724875. [Link]

  • PubMed. The synthesis of N-(benzyloxycarbonyl)-3-O-E13,4,6-tri-O-acetyl-2-deoxy-2-(2,4-dinitroanilino)-beta-D-glucopyranosyl]-L-serine methyl ester, and its condensation with activated esters of amino acids. [Link]

  • PubChem. Fmoc-O-benzyl-D-threonine | C26H25NO5 | CID 4446312. [Link]

  • The Journal of Organic Chemistry. O-Benzyl-N-tert-butyloxycarbonyl-L-threonine. [Link]

  • Neale, S., & Tristram, H. (1963). EFFECT OF O-METHYL-dl-THREONINE AND O-METHYL-dl-SERINE ON GROWTH AND PROTEIN SYNTHESIS IN ESCHERICHIA COLI. Journal of bacteriology, 86(6), 1241–1250.
  • aapptec. Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis. [Link]

  • Wang, J., Alexander, P., Wu, L., Hammer, R., Cleaver, O., & McKnight, S. L. (2012). Influence of Threonine Metabolism on S-adenosyl-methionine and Histone Methylation. The Journal of biological chemistry, 287(44), 37439–37448.

Sources

Foundational

Stability of Z-Thr(Me)-OH under standard storage conditions

N-α-Benzyloxycarbonyl-O-methyl-L-threonine Executive Summary This technical guide defines the stability profile and storage protocols for Z-Thr(Me)-OH (N-α-Benzyloxycarbonyl-O-methyl-L-threonine). While the O-methyl ethe...

Author: BenchChem Technical Support Team. Date: March 2026

N-α-Benzyloxycarbonyl-O-methyl-L-threonine

Executive Summary

This technical guide defines the stability profile and storage protocols for Z-Thr(Me)-OH (N-α-Benzyloxycarbonyl-O-methyl-L-threonine). While the O-methyl ether side chain confers significant stability against side-chain acylation compared to native threonine, the compound remains susceptible to specific degradation pathways inherent to the carbamate (Z) protecting group and the free carboxylic acid.

Core Recommendation: For maximum shelf-life integrity (>2 years), store Z-Thr(Me)-OH as a solid (preferably the DCHA salt if available, or free acid) at -20°C ± 5°C , under desiccation, and protected from light.

Chemical Identity & Physicochemical Properties[1]

To understand stability, one must first understand the molecular architecture. Z-Thr(Me)-OH combines a lipophilic protecting group with a methylated side chain.

PropertySpecification
Systematic Name N-α-Benzyloxycarbonyl-O-methyl-L-threonine
Common Abbreviation Z-Thr(Me)-OH
Molecular Formula C₁₃H₁₇NO₅
Molecular Weight 267.28 g/mol
Physical State Viscous oil or low-melting solid (Free Acid); Crystalline solid (DCHA Salt)
Solubility Soluble in DCM, DMF, DMSO, Methanol; Sparingly soluble in water.[1]
pKa (approx) ~3.5 (Carboxylic Acid)
Structural Analysis for Stability

The molecule possesses three critical zones determining its stability profile:

  • The Z-Group (Carbamate): Generally stable to mild acid/base but sensitive to strong acids (HBr) and hydrogenolysis.

  • The O-Methyl Ether: Extremely robust. Unlike the free hydroxyl in Z-Thr-OH, this ether linkage prevents O-acylation side reactions during peptide coupling.

  • The C-Terminal Carboxyl: The free acid moiety makes the compound acidic and potentially hygroscopic, serving as a locus for moisture uptake.

Stability Profile & Degradation Mechanisms[3][4]

Thermal & Hydrolytic Stability

Z-Thr(Me)-OH is thermally stable up to ~40°C for short durations (transport). However, chronic exposure to elevated temperatures (>25°C) accelerates two primary degradation pathways:

  • Decarboxylation (Minor): At high temperatures, carbamates can slowly degrade to release CO₂ and benzyl alcohol, though this is rare in solid state.

  • Racemization: While urethane protecting groups (like Z) suppress racemization better than amides, the presence of the free carboxylic acid allows for proton exchange at the

    
    -carbon under basic conditions or high temperatures.
    
Photostability

The benzyloxycarbonyl group contains an aromatic ring that absorbs UV light. Prolonged exposure to direct sunlight or high-intensity UV can induce radical formation at the benzylic position, leading to cleavage of the protecting group.

Diagram 1: Structural Vulnerabilities & Degradation Pathways The following diagram illustrates the chemical structure and the specific sites prone to degradation.

degradation_pathways Compound Z-Thr(Me)-OH (Core Structure) Z_Group Z-Group (Carbamate) Site: N-Terminus Compound->Z_Group Contains Ether O-Methyl Ether Site: Side Chain Compound->Ether Contains COOH Carboxylic Acid Site: C-Terminus Compound->COOH Contains Degradation1 Benzyl Alcohol + CO2 (Acid Hydrolysis/Thermal) Z_Group->Degradation1 Strong Acid / Heat Stability1 Resistant to O-Acylation Ether->Stability1 Consequence Degradation2 Racemization (D-Isomer) (Base/High Temp) COOH->Degradation2 Base / Heat

Caption: Structural decomposition of Z-Thr(Me)-OH highlighting the stability of the ether side chain versus the vulnerabilities of the Z-group and C-terminus.

Standard Operating Procedures (SOP) for Storage

To maintain purity >98%, the following storage protocol is mandatory. This system is self-validating: if the indicator changes (silica turns pink), the integrity of the barrier is breached.

Storage Decision Matrix

Diagram 2: Storage Workflow Decision Tree Follow this logic to determine the appropriate storage condition based on usage frequency.

storage_decision Start Received Z-Thr(Me)-OH Form Physical Form? Start->Form Solid Solid / Salt (DCHA) Form->Solid Oil Viscous Oil (Free Acid) Form->Oil Usage Usage Frequency? Solid->Usage Freezer Store at -20°C Double Sealed Oil->Freezer Always Daily Daily/Weekly Use Usage->Daily LongTerm Long Term Storage (>1 Month) Usage->LongTerm Fridge Store at +4°C Desiccated Daily->Fridge LongTerm->Freezer

Caption: Decision matrix for selecting storage temperature based on physical state and usage frequency.

Detailed Protocol
  • Primary Container: Use amber glass vials with Teflon-lined screw caps. Avoid clear glass to prevent photolytic degradation.

  • Desiccation: Place the primary container inside a secondary container (e.g., a resealable bag or jar) containing active silica gel or molecular sieves.

    • Why? The free acid moiety is hygroscopic. Hydrolysis is the enemy of the Z-group.

  • Temperature:

    • Long-term: -20°C (Standard Freezer).

    • Short-term (Active Use): +4°C (Refrigerator).

  • Thawing: Allow the container to reach room temperature before opening .

    • Critical Step: Opening a cold vial condenses atmospheric moisture onto the product, turning a dry powder into a sticky gum and initiating hydrolysis.

Quality Control & Re-Testing

Upon removing Z-Thr(Me)-OH from long-term storage (>6 months), a re-test is required to verify identity and purity.

Analytical Methodology
  • HPLC: Reverse-phase C18 column.

    • Mobile Phase: 0.1% TFA in Water (A) / 0.1% TFA in Acetonitrile (B).

    • Detection: UV at 254 nm (detects the Z-group aromatic ring).

  • TLC (Thin Layer Chromatography):

    • System: Chloroform/Methanol/Acetic Acid (90:8:2).

    • Visualization: UV light and Ninhydrin (Note: Z-protected amines do not react with Ninhydrin unless deprotected; use Chlorine/Tolidine stain or UV charring).

QC Workflow

Diagram 3: Quality Control Verification Loop

qc_workflow Sample Sample from Storage Visual Visual Inspection (Color/State) Sample->Visual HPLC HPLC Analysis (Purity Check) Visual->HPLC Decision Purity > 98%? HPLC->Decision Pass Release for Synthesis Decision->Pass Yes Fail Purify or Discard Decision->Fail No

Caption: Standard QC workflow to validate compound integrity post-storage.

References

  • ChemicalBook. (2023). Z-Thr(Me)-OH DCHA Salt Properties and Safety. Retrieved from

  • Bachem. (2022). General Handling and Storage of Peptides and Amino Acid Derivatives. Retrieved from

  • Sigma-Aldrich. (2023). Z-Thr-OMe Product Specification (Methyl Ester Analog). Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Z-group stability).

Sources

Exploratory

Structural Isomerism in Peptide Chemistry: A Guide to Z-Thr(Me)-OH vs. Z-Thr-OMe

The following technical guide details the structural, functional, and synthetic distinctions between Z-Thr(Me)-OH and Z-Thr-OMe . Executive Summary In high-precision peptide synthesis and medicinal chemistry, the nomencl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, functional, and synthetic distinctions between Z-Thr(Me)-OH and Z-Thr-OMe .

Executive Summary

In high-precision peptide synthesis and medicinal chemistry, the nomenclature of methylated amino acids often presents an "isomer trap." Z-Thr(Me)-OH (


-benzyloxycarbonyl-

-methyl-L-threonine) and Z-Thr-OMe (

-benzyloxycarbonyl-L-threonine methyl ester) are constitutional isomers sharing the molecular formula C₁₃H₁₇NO₅ , yet they possess orthogonal chemical reactivities and distinct biological applications.
  • Z-Thr(Me)-OH contains a stable ether linkage on the side chain. It is a non-canonical building block used to modify peptide polarity, prevent phosphorylation, and increase metabolic stability.

  • Z-Thr-OMe contains a labile ester linkage at the C-terminus. It is a standard synthetic intermediate used for C-terminal protection.

This guide dissects these differences to prevent costly synthetic errors and optimize drug design strategies.

Structural Anatomy & Chemical Divergence

The fundamental difference lies in the localization of the methyl group, which dictates the molecule's reactivity profile.

Comparative Chemical Structures
FeatureZ-Thr(Me)-OH Z-Thr-OMe
IUPAC Name

-Benzyloxycarbonyl-

-methyl-L-threonine

-Benzyloxycarbonyl-L-threonine methyl ester
Methyl Location Side Chain (

-hydroxyl)
C-Terminus (Carboxyl)
Linkage Type Ether (R–O–CH₃)Ester (R–CO–OCH₃)
C-Terminus Free Acid (-COOH)Protected Methyl Ester (-COOMe)
Side Chain Methylated (-CH(OCH₃)CH₃)Free Hydroxyl (-CH(OH)CH₃)
Molecular Weight 267.28 g/mol 267.28 g/mol
Key Reactivity Stable to acid/base; chemically inert ether.Labile to base (saponification); reactive electrophile.
The "Isomer Trap" Visualization

The following diagram illustrates the connectivity differences that define these two molecules.

G cluster_0 Z-Thr(Me)-OH (Ether) cluster_1 Z-Thr-OMe (Ester) Ether Side Chain: -OCH3 (Stable Ether) Acid C-Term: -COOH (Free Acid) Hydroxyl Side Chain: -OH (Free Alcohol) Ether->Hydroxyl Constitutional Isomers Z_group1 N-Term: Z-NH- Z_group1->Ether Core Ester C-Term: -COOMe (Labile Ester) Z_group2 N-Term: Z-NH- Z_group2->Hydroxyl Core

Figure 1: Structural comparison highlighting the migration of the methyl group from the side chain (Ether) to the C-terminus (Ester).

Functional Applications in Drug Design[1][2]

Z-Thr(Me)-OH: The Biological Probe

This derivative is a "molecular editor." By capping the side-chain hydroxyl as a methyl ether, researchers can probe the specific role of the threonine residue within a bioactive peptide.

  • Prevention of Phosphorylation: In kinase signaling studies, replacing Thr with Thr(Me) permanently blocks phosphorylation, creating a "constitutively inactive" mimic at that specific site.

  • H-Bonding Deletion: The conversion of -OH to -OMe removes the hydrogen bond donor capability. If biological activity is lost upon this substitution, the H-bond was critical for receptor binding.

  • Metabolic Stability: Ether linkages are resistant to proteases and esterases, extending the half-life of the peptide in serum.

Z-Thr-OMe: The Synthetic Scaffold

This derivative is a "construction tool." It is rarely the final product but rather a transient state in a longer synthesis.

  • C-Terminal Protection: The methyl ester masks the carboxylic acid, preventing it from interfering during N-terminal modifications or side-chain manipulations.

  • Fragment Condensation: Used as the C-terminal component in solution-phase coupling. Once the peptide bond is formed, the methyl ester is removed (saponified) to allow further chain extension.

Experimental Protocols

Protocol A: Synthesis of Z-Thr(Me)-OH (Side-Chain Methylation)

Objective: To synthesize the O-methyl ether derivative. Note that direct methylation of Z-Thr-OH is difficult without affecting the carboxyl group. A common route involves protecting the carboxyl first.

  • Starting Material: Z-Thr-OMe (Use the ester to protect the C-term!).

  • Methylation: Dissolve Z-Thr-OMe in dry DCM. Add proton sponge (or mild base) and Trimethyloxonium tetrafluoroborate (Meerwein's salt). This selectively methylates the free hydroxyl.

  • Hydrolysis: Treat the resulting Z-Thr(Me)-OMe with LiOH in THF/H₂O to remove the methyl ester.

  • Result: Z-Thr(Me)-OH (Free acid, methylated side chain).

Protocol B: Saponification of Z-Thr-OMe (Ester Cleavage)

Objective: To restore the free carboxylic acid for subsequent coupling.

  • Dissolution: Dissolve 1.0 mmol of Z-Thr-OMe in 10 mL of THF/MeOH (1:1 v/v).

  • Base Addition: Add 2.0 mL of 1M LiOH (aq) at 0°C.

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature. Monitor by TLC (System: CHCl₃/MeOH 9:1). The ester spot (

    
    ) will disappear, and the acid spot (
    
    
    
    ) will appear.
  • Workup: Acidify to pH 2 with 1M HCl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

  • Result: Z-Thr-OH (Note: The methyl group is lost entirely).

Decision Matrix & Workflow

Use the following logic flow to determine which derivative is required for your specific application.

DecisionTree Start Select Threonine Derivative Q1 Do you need to modify the biological properties of the side chain? Start->Q1 Q2 Are you performing peptide synthesis requiring C-terminal protection? Q1->Q2 No Res1 Use Z-Thr(Me)-OH (O-Methyl Threonine) Q1->Res1 Yes (Stability/Probe) Q2->Start Re-evaluate Res2 Use Z-Thr-OMe (Threonine Methyl Ester) Q2->Res2 Yes (Synthesis Intermediate)

Figure 2: Selection workflow for Threonine derivatives.

Summary of Physicochemical Properties

PropertyZ-Thr(Me)-OHZ-Thr-OMe
CAS Number 4144-02-9 (Free amine precursor)57224-63-2
Solubility Soluble in DMF, DMSO, AlcoholsSoluble in DCM, EtOAc, MeOH
pKa (approx) ~3.5 (Carboxyl)N/A (Ester is non-ionizable)
H-Bond Donor 1 (Amide NH)2 (Amide NH + Side chain OH)
Hydrophobicity High (Methyl ether masks polarity)Moderate (Free OH is polar)

References

  • PubChem. O-Methyl-L-threonine (Structure and Properties). [Link][1]

Sources

Foundational

History and development of O-methylated amino acid derivatives

History, Synthesis, and Application in Modern Drug Discovery Executive Summary O-methylation —the substitution of a hydroxyl hydrogen with a methyl group ( ) on amino acid side chains—represents a critical modification i...

Author: BenchChem Technical Support Team. Date: March 2026

History, Synthesis, and Application in Modern Drug Discovery

Executive Summary

O-methylation —the substitution of a hydroxyl hydrogen with a methyl group (


) on amino acid side chains—represents a critical modification in protein engineering and medicinal chemistry.[1] Unlike 

-methylation, which alters the peptide backbone conformation and hydrogen bonding capability,

-methylation specifically modulates side-chain polarity, lipophilicity, and metabolic stability without disrupting the secondary structure of the peptide backbone.[1]

This guide provides a technical deep-dive into the development of


-methylated derivatives, specifically focusing on 

-methyl-L-tyrosine (

-methoxyphenylalanine)
and

-methyl-L-serine
.[1] We explore their transition from synthetic intermediates to pivotal components in Genetic Code Expansion (GCE) and peptidomimetic drug design.

Part 1: Historical Evolution & Chemical Foundations

The development of


-methylated amino acids parallels the evolution of peptide synthesis itself, moving from crude chemical protection strategies to precise biological incorporation.
The Era of Chemical Protection (1900s–1980s)

Initially,


-methylation was primarily a "protecting group" strategy.[1] In the early 20th century, the reactivity of the phenolic hydroxyl in Tyrosine and the hydroxyls in Serine/Threonine posed challenges during peptide coupling.
  • The Challenge: Unprotected hydroxyls act as nucleophiles, leading to side reactions (esterification) during activation steps.

  • The Solution: Conversion to methyl ethers.[2] However, methyl ethers are exceptionally stable and difficult to remove (requiring harsh Lewis acids like

    
    ), making them poor transient protecting groups compared to benzyl ethers (removed via hydrogenolysis).[1]
    
  • The Pivot: Researchers realized that retaining the methyl group created "unnatural" amino acids with distinct pharmacological properties, shifting the focus from protection to modification .

The Era of Biological Expansion (2001–Present)

The paradigm shifted with the work of the Schultz lab (Scripps/Berkeley). In 2001,


-methyl-L-tyrosine became one of the first non-canonical amino acids (ncAAs) to be genetically encoded in E. coli using an orthogonal tRNA/synthetase pair.[1] This moved 

-methylation from the fume hood to the bioreactor.

Part 2: Synthetic Methodologies (Protocols)[1]

Chemical Synthesis: The Modified Williamson Ether Route

For small-scale peptidomimetics, chemical synthesis remains the gold standard. The following protocol describes the synthesis of


-Boc-

-methyl-L-tyrosine
, a standard building block for Solid Phase Peptide Synthesis (SPPS).

Mechanism: Nucleophilic substitution (


) where the phenoxide ion attacks a methyl donor.
Protocol 1: Synthesis of

-Boc-

-Methyl-L-Tyrosine
  • Starting Material:

    
    -Boc-L-Tyrosine (commercially available).[1]
    
  • Reagents: Methyl Iodide (

    
    ) or Dimethyl Sulfate (
    
    
    
    ), Potassium Carbonate (
    
    
    ), Acetone or DMF.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve

    
     of 
    
    
    
    -Boc-L-Tyrosine in
    
    
    of anhydrous DMF.
  • Base Addition: Add

    
     (
    
    
    
    ) of finely ground anhydrous
    
    
    . Stir at
    
    
    for 30 mins to generate the phenoxide and carboxylate anions.
    • Expert Insight: The carboxylate will also be methylated to form the methyl ester. This is intended; saponification will be performed later.

  • Alkylation: Dropwise add

    
     of 
    
    
    
    . Warm to Room Temperature (RT) and stir for 12–18 hours.
    • Validation: Monitor via TLC (Hexane:EtOAc 1:1). Starting material (

      
      ) should disappear; product (
      
      
      
      ) appears.[1]
  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry over 
    
    
    
    .
  • Hydrolysis (Ester Cleavage): Dissolve the crude methyl ester in THF/MeOH (1:1). Add

    
     (
    
    
    
    ).[1] Stir until TLC shows conversion of ester to acid.
  • Isolation: Acidify carefully with

    
     to 
    
    
    
    . Extract with EtOAc. Crystallize from Hexane/EtOAc.

Critical Control Point: Avoid strong mineral acids during workup to prevent Boc deprotection.

Biological Synthesis: Genetic Code Expansion

This method is preferred for incorporating


-methyl-tyrosine into large proteins (e.g., antibodies, enzymes).[1]
Protocol 2: In Vivo Incorporation
  • System: Methanococcus jannaschii tyrosyl-tRNA synthetase (

    
    TyrRS) variant and its cognate tRNA (
    
    
    
    ).[1][3]
  • Host: E. coli (BL21).

Workflow:

  • Plasmid Design: Transform host with:

    • Plasmid A (pEVOL): Encodes the orthogonal

      
      TyrRS/tRNA pair.
      
    • Plasmid B (pET): Encodes the Target Protein with a TAG (Amber) stop codon at the desired site.

  • Induction: Grow cells to

    
    . Add 
    
    
    
    
    
    -methyl-L-tyrosine (dissolved in dilute NaOH) to the media.
  • Expression: Induce with IPTG. The orthogonal synthetase charges the orthogonal tRNA with

    
    -methyl-tyrosine, which suppresses the TAG codon.[1]
    
  • Validation: Mass Spectrometry (ESI-MS) of the purified protein. A mass shift of

    
     (vs. wild type Tyr) confirms incorporation.
    

Part 3: Visualization of Workflows

Diagram 1: Chemical Synthesis Decision Matrix

This diagram illustrates the logical flow for synthesizing


-methylated amino acids, highlighting the choice between solution-phase chemistry and genetic encoding.[1]

ChemicalSynthesis Start Target: O-Methylated Peptide/Protein ScaleCheck Determine Scale & Complexity Start->ScaleCheck SmallScale Small Peptide (<50 AA) Or Peptidomimetic ScaleCheck->SmallScale Low MW LargeScale Large Protein (>50 AA) Or In-Cell Study ScaleCheck->LargeScale High MW ChemRoute Chemical Synthesis (SPPS) SmallScale->ChemRoute BioRoute Genetic Code Expansion LargeScale->BioRoute Protection 1. N-Terminal Protection (Boc/Fmoc) ChemRoute->Protection Alkylation 2. O-Alkylation (MeI/K2CO3 or Mitsunobu) Protection->Alkylation Deprotection 3. Selective Deprotection (Saponification) Alkylation->Deprotection Coupling 4. SPPS Coupling Deprotection->Coupling Plasmid 1. Dual Plasmid Transformation (pEVOL + pET-TAG) BioRoute->Plasmid Feeding 2. Media Supplementation (1mM O-Me-Tyr) Plasmid->Feeding Translation 3. Orthogonal Translation (Ribosome suppresses TAG) Feeding->Translation

Figure 1: Decision matrix for synthesizing O-methylated derivatives based on target molecule complexity.[1]

Diagram 2: Pharmacokinetic Impact Mechanism

This diagram details how


-methylation alters the physicochemical properties of a peptide drug.

PK_Impact Modification O-Methylation (-OH -> -OMe) Prop1 Loss of H-Bond Donor Modification->Prop1 Prop2 Increased Lipophilicity (Higher LogP) Modification->Prop2 Prop3 Steric Bulk Increase Modification->Prop3 Effect3 Block Phosphorylation (Signal Modulation) Modification->Effect3 Remove nucleophile Effect1 Improved Membrane Permeability Prop1->Effect1 Reduced polarity Prop2->Effect1 Lipid bilayer transit Effect2 Metabolic Stability (Protease Resistance) Prop3->Effect2 Steric shielding

Figure 2: Mechanistic impact of O-methylation on pharmacokinetics and signaling.[1]

Part 4: Biological Significance & Pharmacokinetics

The incorporation of


-methylated amino acids is not merely structural; it is functional.
Pharmacokinetic (PK) Enhancement

-methylation is a strategy to optimize the ADME  (Absorption, Distribution, Metabolism, Excretion) profile of peptide drugs.
PropertyNative Tyrosine (-OH)O-Methyl-Tyrosine (-OMe)Impact on Drug Design
H-Bonding Donor & AcceptorAcceptor OnlyReduces desolvation energy required to enter cell membranes.[1]
Lipophilicity ModerateHighIncreases passive diffusion across the Blood-Brain Barrier (BBB).[1]
Metabolism High (Phosphorylation/Sulfation)InertBlocks Phase II metabolic conjugation; prolongs half-life.[1]
pKa ~10.0 (Phenol)N/A (Ether)Removes pH-dependent ionization of the side chain.[1]
Blocking Post-Translational Modifications (PTMs)

Tyrosine is a primary target for phosphorylation by kinases. By replacing the hydroxyl with a methoxy group, researchers create "dead" analogs that bind to kinases (acting as competitive inhibitors) but cannot be phosphorylated. This is a powerful tool for dissecting signal transduction pathways.

Part 5: Future Outlook

The field is moving toward site-specific multiple incorporations .[1] Recent advances in evolving the pyrrolysyl-tRNA synthetase (PylRS) system allow for the simultaneous incorporation of


-methyl-tyrosine and other derivatives (like acetyl-lysine) in the same protein, enabling complex study of "crosstalk" between different PTM sites.[1]

References

  • Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500.[1] Link[1]

  • Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual Review of Biochemistry, 79, 413-444.[1] Link[1]

  • Young, D. D., & Deiters, A. (2007). Photochemical activation of protein expression in mammalian cells. Angewandte Chemie International Edition, 46(23), 4290-4292.[1] Link[1]

  • Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry.[1] Accounts of Chemical Research, 41(10), 1331-1342.[1] (Cited for context on methylation effects on PK, distinguishing N- vs O-methylation). Link[1]

Sources

Exploratory

An In-depth Technical Guide to Z-Thr(Me)-OH as a Building Block for Unnatural Peptide Synthesis

Introduction: The Critical Role of N-Methylation in Modern Peptide Therapeutics The landscape of drug discovery is increasingly turning towards peptides as highly selective and potent therapeutic agents. However, native...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of N-Methylation in Modern Peptide Therapeutics

The landscape of drug discovery is increasingly turning towards peptides as highly selective and potent therapeutic agents. However, native peptides often suffer from significant limitations, including susceptibility to enzymatic degradation and poor membrane permeability, which curtails their oral bioavailability.[1][2] A powerful strategy to overcome these hurdles is the introduction of unnatural amino acids, with N-methylation of the peptide backbone emerging as a particularly effective modification.[3][4] The replacement of an amide proton with a methyl group induces profound changes in the peptide's physicochemical properties, including enhanced metabolic stability, increased lipophilicity for better cell permeability, and conformational rigidity that can lock the peptide into a bioactive conformation.[4][5][6]

This guide focuses on Z-Thr(Me)-OH (N-α-Benzyloxycarbonyl-N-methyl-L-threonine) , a key building block for incorporating N-methylated threonine into peptide sequences. The presence of both a β-hydroxyl group and an N-methyl group introduces unique structural constraints that are highly valuable in medicinal chemistry.[4] We will delve into the core principles of using Z-Thr(Me)-OH, from its fundamental properties to detailed, field-proven protocols for its application in unnatural peptide synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the benefits of N-methylation to design next-generation peptide therapeutics.

PART 1: Core Principles and Strategic Considerations

The Structural and Functional Impact of N-Methyl-Threonine

The incorporation of N-methyl-threonine into a peptide sequence imparts several critical advantages:

  • Enhanced Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, significantly slowing down enzymatic degradation of the adjacent peptide bond.[5]

  • Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can lead to improved passive diffusion across cellular membranes and enhanced oral bioavailability.[1][4][6]

  • Conformational Control: The steric bulk of the N-methyl group restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This conformational constraint can stabilize specific secondary structures, such as β-turns or helical motifs, which are often crucial for receptor binding and biological activity.[4][5]

The Z-Group: A Classic and Reliable Protecting Group

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of peptide synthesis.[7] Its enduring utility stems from a combination of desirable characteristics:

  • Robust Stability: Z-protected amines are stable under a wide range of conditions, including the basic conditions used for Fmoc-deprotection and mildly acidic treatments, offering flexibility in synthetic strategies.[7][8]

  • Crystallinity: Z-protected amino acids are often crystalline solids, which facilitates their purification and handling.[8]

  • Resistance to Racemization: The Z-group is known to suppress racemization during the activation of the carboxylic acid, a critical factor in maintaining the stereochemical integrity of the peptide.[8]

  • Orthogonal Deprotection: The Z-group can be removed under conditions that do not affect many other protecting groups, such as catalytic hydrogenation (H₂/Pd), strong acid (HBr/AcOH), or dissolving metal reduction (Na/liquid ammonia).[8][9] This orthogonality is essential for complex, multi-step syntheses.

PART 2: Experimental Protocols and Methodologies

Synthesis of Peptides Containing Z-Thr(Me)-OH: Overcoming the Challenges of Steric Hindrance

The primary synthetic challenge associated with N-methylated amino acids is the steric hindrance posed by the methyl group on the secondary amine.[5][10] This reduced nucleophilicity can lead to slow and incomplete coupling reactions, resulting in lower yields and the formation of deletion sequences.[5] To achieve high coupling efficiencies, the use of potent coupling reagents and optimized reaction conditions is imperative.

Recommended Coupling Reagents for N-Methylated Amino Acids

Standard carbodiimide reagents like DCC and DIC are often insufficient for coupling sterically hindered N-methylated amino acids.[11] More powerful uronium/aminium or phosphonium salt-based reagents are required.

Coupling ReagentClassKey AdvantagesCitation
HATU Uronium/AminiumHighly effective for sterically hindered couplings, with reduced racemization.[11][12]
HCTU Uronium/AminiumSimilar to HATU, often used as a more cost-effective alternative.[10]
COMU Uronium/AminiumHigh efficiency, comparable to HATU, with improved safety (non-explosive byproduct) and solubility.[11][12]
PyAOP PhosphoniumParticularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[11][13]
PyBOP PhosphoniumOften used with additives like HOAt for enhanced performance.[11]
PyBrOP PhosphoniumA more reactive phosphonium salt, useful for particularly challenging couplings.[12][14]
Step-by-Step Protocol for Solution-Phase Coupling of Z-Thr(Me)-OH

This protocol describes a representative coupling of Z-Thr(Me)-OH to an amino acid ester, a common step in solution-phase peptide synthesis.

Materials:

  • Z-Thr(Me)-OH

  • Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents (Ethyl acetate, 1 M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography)

Procedure:

  • Preparation of the Amine Component:

    • Dissolve the amino acid methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.2 equivalents) dropwise and stir for 15-20 minutes to generate the free amine.

  • Activation of Z-Thr(Me)-OH:

    • In a separate flask, dissolve Z-Thr(Me)-OH (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add DIPEA (2.0 equivalents) to the mixture and stir for 5-10 minutes. This pre-activation step is crucial for efficient coupling.

  • Coupling Reaction:

    • Add the activated Z-Thr(Me)-OH solution from step 2 to the free amine solution from step 1.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by flash column chromatography on silica gel to obtain the pure product.

Experimental Workflow for Solution-Phase Coupling

G cluster_amine Amine Preparation cluster_acid Acid Activation cluster_main Coupling and Purification amine_start H-AA-OR·HCl in DCM add_dipea_amine Add DIPEA at 0 °C amine_start->add_dipea_amine free_amine Free Amine (H-AA-OR) add_dipea_amine->free_amine coupling Combine and Stir (4-12h, RT) free_amine->coupling acid_start Z-Thr(Me)-OH + HATU in DCM add_dipea_acid Add DIPEA at 0 °C (Pre-activation) acid_start->add_dipea_acid activated_ester Activated Ester Intermediate add_dipea_acid->activated_ester activated_ester->coupling workup Aqueous Work-up coupling->workup purification Flash Chromatography workup->purification product Purified Z-dipeptide purification->product

Caption: Workflow for the solution-phase coupling of Z-Thr(Me)-OH.

Deprotection of the Z-Group

The removal of the Z-group is a critical step to elongate the peptide chain. Catalytic hydrogenation is the most common and mildest method.

Protocol for Z-Group Deprotection by Catalytic Hydrogenation:

  • Reaction Setup:

    • Dissolve the Z-protected peptide (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

    • Add Palladium on carbon (Pd/C, 10% w/w) catalyst (typically 5-10 mol% of palladium).

    • Securely seal the reaction vessel.

  • Hydrogenation:

    • Evacuate the vessel and backfill with hydrogen gas (H₂). Repeat this process 3 times to ensure an inert atmosphere.

    • Maintain the reaction under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-16 hours).

  • Work-up:

    • Carefully vent the hydrogen gas in a well-ventilated hood.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet during filtration.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected peptide amine. The byproducts, toluene and CO₂, are volatile and easily removed.[7]

Deprotection and Next Coupling Cycle Logic

G start Z-Thr(Me)-Peptide deprotection Z-Group Removal (e.g., H₂/Pd-C) start->deprotection free_amine H-Thr(Me)-Peptide deprotection->free_amine next_coupling Couple with next Z-AA-OH / HATU / DIPEA free_amine->next_coupling elongated_peptide Z-AA-Thr(Me)-Peptide next_coupling->elongated_peptide elongated_peptide->deprotection Repeat Cycle final_deprotection Final Deprotection elongated_peptide->final_deprotection final_peptide Unnatural Peptide final_deprotection->final_peptide

Caption: Logic diagram for peptide elongation using Z-protected amino acids.

PART 3: Characterization and Analysis

The successful synthesis and purification of peptides containing N-methylated residues must be confirmed by rigorous analytical techniques.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the desired peptide and to identify any deletion sequences that may have resulted from incomplete couplings.

  • High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are essential. Analytical HPLC is used to assess the purity of the crude and purified peptide, while preparative HPLC is the primary method for purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR spectroscopy can be used to confirm the sequence and to study the conformational effects of N-methylation on the peptide structure.

Conclusion

Z-Thr(Me)-OH is a valuable and powerful building block for the synthesis of unnatural peptides with enhanced therapeutic potential. While the inherent steric hindrance of the N-methyl group presents synthetic challenges, these can be effectively overcome through the use of high-potency coupling reagents, optimized reaction conditions, and rigorous monitoring. The robust and orthogonal nature of the Z-protecting group provides the necessary flexibility for complex synthetic strategies. By mastering the methodologies outlined in this guide, researchers can unlock the potential of N-methylation to create novel peptide-based drugs with improved stability, permeability, and biological activity.

References
  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC - Peptides. Retrieved from [Link]

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated? Retrieved from [Link]

  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Journal of Peptide Science, 24(8), e3110.
  • (n.d.). Efficient Method for the Synthesis of N-Methylated Peptides. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2018).
  • Coste, J., Frerot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437–2446.
  • El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. Retrieved from [Link]

  • (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Main-Anurak, N., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Synthetic Biology, 13(6), 1845-1854.
  • Galpin, I. J., & Mohammed, A. K. (1987). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Perkin Transactions 1, 651-654.
  • Singh, Y., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 30(23), 5678.
  • Pless, J., & Guttmann, S. (1967). Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups.
  • Kessler, H., et al. (2017). Improving Oral Bioavailability of Cyclic Peptides by N-Methylation.
  • He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Z-Thr(Me)-OH

Introduction: Navigating the Challenges of N-Methylated Amino Acids in SPPS The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic proper...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of N-Methylated Amino Acids in SPPS

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can increase metabolic stability, improve cell permeability, and constrain peptide conformation to enhance receptor binding affinity and selectivity.[1][2] However, the introduction of these modified residues via solid-phase peptide synthesis (SPPS) presents significant synthetic hurdles. The primary obstacle is the steric hindrance caused by the N-methyl group, which can dramatically slow down peptide bond formation, leading to incomplete coupling reactions and the generation of deletion sequences.[3]

This application note provides a comprehensive guide for the successful incorporation of Z-Thr(Me)-OH, an N-benzyloxycarbonyl protected N-methylated threonine, into a growing peptide chain on a solid support. We will delve into the rationale behind the selection of coupling reagents and reaction conditions, provide a detailed step-by-step protocol, and discuss the implications of the Z-protecting group in the context of standard SPPS strategies.

The Challenge of Steric Hindrance with Z-Thr(Me)-OH

The N-methyl group on the alpha-amino nitrogen of Z-Thr(Me)-OH creates a sterically hindered secondary amine. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond kinetically challenging. Standard coupling reagents used in SPPS, such as HBTU, are often not potent enough to drive this reaction to completion in a reasonable timeframe, which can result in low yields and difficult purifications.[4][5]

To overcome this, more powerful coupling reagents are required. Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBrOP (Bromo-tris-pyrrolidino phosphoniumhexafluorophosphate) are highly effective for coupling sterically hindered amino acids.[5][6][7] These reagents form highly reactive activated esters that can overcome the steric barrier presented by the N-methyl group.

Experimental Protocol: Incorporation of Z-Thr(Me)-OH

This protocol outlines the manual solid-phase synthesis steps for coupling Z-Thr(Me)-OH to a resin-bound peptide with a free N-terminal amine. It is assumed that a standard Fmoc-based SPPS strategy is being employed for the preceding amino acids.

Materials
  • Peptide-resin with a free N-terminal amine

  • Z-Thr(Me)-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Bromophenol Blue monitoring solution (0.05% in DMA)

Workflow for Z-Thr(Me)-OH Coupling

SPPS_Workflow cluster_prep Resin Preparation cluster_coupling Z-Thr(Me)-OH Coupling cluster_monitoring Monitoring & Completion Resin_Swell 1. Resin Swelling in DMF Fmoc_Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotect Wash_1 3. DMF & DCM Washes Fmoc_Deprotect->Wash_1 AA_Activation 4. Pre-activation of Z-Thr(Me)-OH with HATU/DIPEA Coupling 5. Coupling to Resin (1-4 hours) AA_Activation->Coupling Monitoring 6. Bromophenol Blue Test Coupling->Monitoring Decision Complete? Monitoring->Decision Recouple Recouple Decision->Recouple  No Wash_2 7. Final Washes Decision->Wash_2 Yes Recouple->Coupling

Caption: Workflow for the solid-phase coupling of Z-Thr(Me)-OH.

Step-by-Step Procedure
  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[4]

    • Perform Fmoc deprotection of the N-terminal amino acid using two treatments with 20% piperidine in DMF (5 minutes, then 15 minutes).[4]

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Z-Thr(Me)-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.[4] This step is crucial for forming the highly reactive acyl-uronium ester.

  • Coupling Reaction:

    • Add the activated Z-Thr(Me)-OH solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-4 hours at room temperature. The extended reaction time is often necessary to ensure complete coupling due to steric hindrance.[4]

  • Monitoring the Coupling Reaction:

    • The standard Kaiser test is unreliable for monitoring the acylation of secondary amines like N-methylated amino acids as it often gives a false negative (no color change).[4]

    • Bromophenol Blue Test: This is the recommended method for monitoring the reaction.[5][8]

      • Take a few beads of the resin and wash them thoroughly with methanol.

      • Add a few drops of the bromophenol blue solution.

      • Interpretation:

        • Blue or green beads: Incomplete coupling (free amine is present).

        • Yellow beads: Complete coupling (no free amine).[8][9]

  • Recoupling (if necessary):

    • If the bromophenol blue test indicates an incomplete reaction, drain the reaction vessel, and repeat the coupling step (steps 2 and 3) with a fresh solution of activated Z-Thr(Me)-OH. This is known as a "double couple".[9]

  • Final Washing:

    • Once the coupling is complete (yellow beads with bromophenol blue test), drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts.

Quantitative Data Summary

ParameterValue/ReagentEquivalents (relative to resin loading)Purpose
Amino AcidZ-Thr(Me)-OH4 eq.Building block to be incorporated
Coupling ReagentHATU3.9 eq.To activate the carboxylic acid of Z-Thr(Me)-OH
BaseDIPEA8 eq.To activate HATU and neutralize the reaction mixture
SolventDMF-To dissolve reagents and swell the resin
Coupling Time1-4 hours-To allow the sterically hindered reaction to go to completion
MonitoringBromophenol Blue-To qualitatively assess the completion of the coupling reaction

Considerations for the Z-Protecting Group in SPPS

The benzyloxycarbonyl (Z or Cbz) group is a well-established N-terminal protecting group in peptide chemistry.[10] However, its use in solid-phase synthesis, particularly in conjunction with the popular Fmoc/tBu strategy, requires careful consideration.

  • Orthogonality: The Z-group is typically removed by strong acidic conditions (e.g., HBr in acetic acid) or catalytic hydrogenation.[10] These conditions are generally not compatible with standard SPPS resins and side-chain protecting groups. For instance, the acid-labile linkers of Wang or Rink Amide resins would be cleaved under the strong acidic conditions required for Z-group removal.[11]

  • Strategic Placement: Due to the harsh deprotection conditions, Z-Thr(Me)-OH is most strategically used for the N-terminal residue of a peptide that will be cleaved from the resin with the Z-group intact. Subsequent deprotection can then be performed in solution. Alternatively, if Z-Thr(Me)-OH is incorporated internally, the synthesis would typically proceed using a Boc-based strategy, where the final cleavage with a strong acid like HF can simultaneously remove the Z-group and other side-chain protecting groups.[11]

Z_Group_Strategy cluster_spps Solid-Phase Synthesis cluster_cleavage Cleavage cluster_solution Solution-Phase Deprotection SPPS 1. Assemble Peptide on Resin (e.g., Fmoc/tBu strategy) Couple_Z 2. Couple Z-Thr(Me)-OH (N-terminal position) SPPS->Couple_Z Cleave 3. Cleave Peptide from Resin (e.g., TFA cocktail) Couple_Z->Cleave Z_Deprotect 4. Remove N-terminal Z-group (e.g., Catalytic Hydrogenation) Cleave->Z_Deprotect

Caption: Strategic workflow for using a Z-protected amino acid in SPPS.

Troubleshooting

  • Problem: Persistently positive (blue/green) bromophenol blue test after double coupling.

    • Potential Cause: Severe peptide aggregation on the resin, preventing access to the N-terminal amine.

    • Solution: Consider switching to a more effective solvent for disrupting secondary structures, such as N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO. Microwave-assisted coupling can also be employed to provide energy to overcome aggregation and steric hindrance.[3]

  • Problem: Low final yield of the desired peptide.

    • Potential Cause: Incomplete coupling at the Z-Thr(Me)-OH step leading to a truncated sequence that is difficult to separate during purification.

    • Solution: Increase the coupling time (e.g., overnight) and/or the excess of reagents. Ensure that the bromophenol blue test is unequivocally yellow before proceeding to the next step.

Conclusion

The successful incorporation of Z-Thr(Me)-OH into synthetic peptides requires a departure from standard SPPS protocols. By employing high-potency coupling reagents like HATU, extending reaction times, and utilizing appropriate monitoring techniques such as the bromophenol blue test, researchers can effectively overcome the challenge of steric hindrance. Careful strategic planning regarding the placement of the Z-protected residue is paramount to ensure compatibility with the overall synthetic and deprotection scheme. This guide provides a robust framework for scientists and drug development professionals to leverage the benefits of N-methylated amino acids in their peptide-based research.

References

  • BenchChem. (2025). Technical Support Center: Coupling N-Methylleucine in Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • CEM Corporation. (n.d.). Monitoring of Peptide Coupling and Capping.
  • Sable, G. A., Park, J., Kim, H., & Lim, D. (2015). An improved synthesis of Fmoc-N-methyl serine and threonine. European Journal of Organic Chemistry, 2015(30), 6745-6751.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Derivatives of N-Methyl-L-threonine.
  • Li, P., & Li, G. (2023).
  • BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
  • Shukla, A., et al. (2021). A targeted approach for the synthesis of multi-phosphorylated peptides. RSC Advances, 11(52), 32997-33003.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Princeton University. (n.d.). Peptide Cleavage from Resin Protocol.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Vasanthakumar, G. R., & Kumar, V. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
  • Guryanov, I., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15233-15240.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Liu, L., et al. (2014). Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof. Frontiers in Chemistry, 2, 32.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • WIPO (2024). (WO2024133685) SOLID PHASE PEPTIDE SYNTHESIS (SPPS) SOLVENT SYSTEM.
  • BenchChem. (2025). Managing Steric Hindrance in Fmoc-Trp-Trp-OH Reactions.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-5801.
  • AAPPTec. (n.d.). SYNTHESIS NOTES.
  • An, G., & Seifert, M. (2005). Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent. PubMed.

Sources

Application

Application Note: Optimized Liquid-Phase Coupling Strategies for Z-Thr(Me)-OH

Introduction to the Kinetic Bottleneck The incorporation of -methylated, -branched amino acids such as Z-Thr(Me)-OH ( -Benzyloxycarbonyl- -methyl-L-threonine) is a critical step in the synthesis of specialized peptidomim...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Kinetic Bottleneck

The incorporation of


-methylated, 

-branched amino acids such as Z-Thr(Me)-OH (

-Benzyloxycarbonyl-

-methyl-L-threonine) is a critical step in the synthesis of specialized peptidomimetics, protease inhibitors, and complex marine natural products like homophymine A 1[1]. However, the liquid-phase peptide synthesis (LPPS) of sequences containing this residue presents severe kinetic challenges.

The structural topology of Z-Thr(Me)-OH features dual steric shielding: the


-carbon is branched, and the hydroxyl group is masked by a bulky methyl ether. This dense steric environment around the 

-carboxyl group drastically impedes the approach of nucleophilic amines during activation and coupling. While the urethane-based Z (Cbz) protecting group effectively prevents oxazolone-mediated epimerization, the prolonged reaction times required for hindered substrates can still lead to direct

-proton abstraction if activation conditions are not rigorously optimized.

Mechanistic Causality: Overcoming Steric Hindrance

Standard carbodiimide activation (e.g., EDC/HOBt) often fails with Z-Thr(Me)-OH, resulting in low yields and the accumulation of unreactive


-acylurea byproducts 2[2]. To force the kinetic equilibrium toward amide bond formation, 7-azabenzotriazole-based reagents (HOAt or HATU) are mandatory.

The causality behind this choice lies in anchimeric assistance (neighboring group participation). The nitrogen atom at the 7-position of the HOAt pyridine ring acts as an internal general base. It forms a hydrogen bond with the incoming amine, pre-organizing the transition state and accelerating the aminolysis of sterically hindered active esters by up to 10-fold compared to traditional HOBt 3[3].

HATU_Activation A Z-Thr(Me)-OH + DIPEA B Carboxylate Anion A->B Deprotonation C OAt-Active Ester (Anchimeric Assistance) B->C + HATU - Byproducts D Peptide Bond Formation C->D + Amine (R-NH2) Fast Aminolysis

Catalytic activation cycle of Z-Thr(Me)-OH using HATU, highlighting the OAt-active ester.

Reagent Selection & Comparative Data

In LPPS, the choice of coupling agent must balance reactivity with the ease of byproduct removal during liquid-liquid extraction. While HATU is the gold standard for extreme steric hindrance 4[4], EDC/HOAt is often preferred for primary amines because the resulting urea byproduct is highly water-soluble and easily removed via aqueous washes 5[5].

Table 1: Quantitative Comparison of Coupling Systems for Z-Thr(Me)-OH in LPPS

Coupling SystemAdditiveBaseTypical Yield (Hindered Amine)Epimerization RiskLPPS Byproduct Removal
EDC·HCl HOBtDIPEA40-50%LowEasy (Aqueous extraction)
EDC·HCl HOAtDIPEA75-85%Very LowEasy (Aqueous extraction)
HATU NoneDIPEA / TMP>90%Low to ModerateModerate (Requires thorough washing)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The stoichiometric ratios prevent the accumulation of unreactive intermediates, and the TLC validation step ensures the kinetic endpoint is reached before workup.

Protocol A: EDC/HOAt Mediated Coupling (Standard LPPS Method)

Recommended for coupling Z-Thr(Me)-OH to primary amines or moderately hindered secondary amines.

  • Preparation : Dissolve 1.0 equivalent of the amine component (free base or HCl salt) and 1.1 equivalents of Z-Thr(Me)-OH in anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 0.1 M concentration).

  • Neutralization : If the amine is a salt, add 1.0 equivalent of

    
    -Diisopropylethylamine (DIPEA) and stir for 5 minutes.
    
  • Additive Introduction : Add 1.1 equivalents of HOAt. Stir until completely dissolved.

  • Activation : Cool the reaction flask to 0 °C in an ice bath. Add 1.2 equivalents of EDC·HCl portion-wise.

  • Coupling : Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature.

  • Validation : Monitor the reaction via TLC (Eluent: typically 5-10% MeOH in DCM). Stain with Ninhydrin. The reaction is complete when the primary amine spot completely disappears (typically 4-12 hours).

Protocol B: HATU/DIPEA Mediated Coupling (Rescue Method)

Recommended for coupling Z-Thr(Me)-OH to highly hindered


-methylated or 

-disubstituted amines.
  • Pre-activation Control : Dissolve 1.1 equivalents of Z-Thr(Me)-OH and 1.0 equivalent of the amine in anhydrous DMF (0.2 M). Crucial Causality: Do not pre-activate HATU in the absence of the amine, as this leads to rapid guanidinylation of the amine once added.

  • Base Addition : Add 2.5 equivalents of DIPEA (or 2,4,6-Trimethylpyridine/Collidine if epimerization is a strict concern).

  • Activation : Cool to 0 °C. Add 1.1 equivalents of HATU in a single portion.

  • Coupling : Stir at room temperature for 2 to 6 hours.

  • Validation : Confirm completion via TLC or LC-MS. The intense yellow color of the reaction mixture (due to the HOAt anion) will persist.

Liquid-Phase Workup & Isolation Workflow

Unlike solid-phase synthesis where reagents are simply washed away, LPPS requires a chemically logical extraction sequence to isolate the Z-Thr(Me)-peptide from coupling reagents, HOAt, and bases.

LPPS_Workup S1 Crude Reaction Mixture in EtOAc or DCM S2 5% KHSO4 (aq) Wash (x3) S1->S2 Removes DIPEA & unreacted amine S3 5% NaHCO3 (aq) Wash (x3) S2->S3 Removes unreacted acid & HOAt S4 Brine Wash & Na2SO4 Dry S3->S4 Neutralization & Dehydration S5 Pure Z-Thr(Me)-Peptide S4->S5 Evaporation

Self-validating liquid-phase workup sequence for the isolation of Z-Thr(Me)-OH coupled peptides.

Step-by-Step Workup Execution:

  • Dilute the crude reaction mixture with a 10-fold volume of EtOAc (if DMF was used, wash thoroughly with water first to partition the DMF into the aqueous layer).

  • Wash the organic layer 3 times with 5% aqueous

    
     or 1M 
    
    
    
    . Self-validation: The aqueous pH must test acidic (pH ~2) to confirm the complete removal of DIPEA and unreacted trace amines.
  • Wash the organic layer 3 times with 5% aqueous

    
    . Self-validation: The aqueous layer will turn yellow if HOAt is present. Repeat until the aqueous layer is colorless, confirming the removal of HOAt and unreacted Z-Thr(Me)-OH.
    
  • Wash once with saturated brine to break any emulsions and pre-dry the organic phase.

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the purified peptide intermediate.
    

References

  • BenchChem. "Application Notes and Protocols for Amide Bond Formation using EDC and HATU". BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkaVTeWcieE5FmgxIFVhBjd9mHBx0CCXhjXAICyJ38sU2vXtEtrNT1V8v3xlKIxZjtBG15a5mBPyJKETv7AKULYOI6IAnunQCpvPA5XigoMLH-nhQNtx8y6fwf0rpSkw5MCC3Lrp6uFDE4C1_IvJ-ujWG--Ki3wd7IW3JQdCHB44c-drsKdsgsivLPPIFDSA7oXJrxUoAKhzTQz9EYJTuG34kdBNkdfKs=]
  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives". Bachem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcCzj2XW_J3wKHJHkv2lUHIB5JXM8Ye1gFUyz3XmfBO2dMdJzCMgC7gpneBI13eLXghvOlC-lZ9Pn03S1E3-0Jo4e9L3vwwrJUj3SLu_WZAtpGB_K-M1m8v2qh3HKh1L3ao4oeL0k191h-ZojfUYa4yj0oV_i8hs2sSuUC1DwNH9Fronh30pP_n6geU00WIy3Qfxmsnxa9TUqVxeC8nhODS2U5UdgFqw==]
  • Arkat USA. "N-Acylation in combinatorial chemistry". Arkivoc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEmX4169tszi2kSY5nddFutvRLVANPRJnwCvG96QgULrNtz4psTeE0ZsuoN19t7_LVmA8DNDfg7Ll2A1-p4MXj_CknG9x9rSeWktREkZfM0GYbDgZDER-wXSXJCGgO_gz2szjc]
  • NIH PMC. "Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies". National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8BkfywzDPfTFQrlDwQocVGCW9KebreO5BSRRTZxPivgbx-BTvBED_YLHotzUybWHHKlaWAoPVlRdls6Vev1QZvpDyCjxtIxgrzUqXziWfLtx8Ewt8M9kH4l8etMMBO3hT62Xf6fXv2KCzazI=]
  • Google Patents. "Process for the preparation of carboxamides (US6982315B2)". Google.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6JUeTq8qWlCzkA0q8ivW8TdZ4mxQxqIn30cNrqYdO0tNzcaDVOnkGwo224cLeMgYNurfT1K0sdyac76v8JioFu-cfQLm-Es6x-NABTDlpB6ORAbTIYREG3gkIGHX53qaF30p24tepMRJXAg==]

Sources

Method

Application Note: Selective Catalytic Hydrogenolysis of Z-Protected O-Methyl-L-Threonine [Z-Thr(Me)-OH]

Executive Summary The removal of the benzyloxycarbonyl (Z or Cbz) group from N-benzyloxycarbonyl-O-methyl-L-threonine [Z-Thr(Me)-OH] is a pivotal step in the synthesis of non-canonical peptides, particularly in the devel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The removal of the benzyloxycarbonyl (Z or Cbz) group from N-benzyloxycarbonyl-O-methyl-L-threonine [Z-Thr(Me)-OH] is a pivotal step in the synthesis of non-canonical peptides, particularly in the development of actinomycin analogs and cyclosporin derivatives. While Z-group removal via catalytic hydrogenation is a standard transformation, the presence of the


-methoxy ether moiety requires precise control to prevent side reactions such as 

-elimination or racemization.

This guide provides two validated protocols for the chemoselective deprotection of Z-Thr(Me)-OH, ensuring the integrity of the O-methyl ether side chain while quantitatively removing the carbamate.

Chemical Context & Mechanistic Insight

The Substrate Challenge

The molecule Z-Thr(Me)-OH contains three distinct oxygenated functionalities:

  • Carbamate (Z-group): Labile to hydrogenolysis.

  • Carboxylic Acid: Acidic proton source; generally stable but can poison catalysts if salts form.

  • 
    -Methyl Ether:  The critical structural feature. Unlike benzyl ethers, aliphatic methyl ethers are stable  under standard hydrogenolysis conditions.
    
Mechanism of Selectivity

The selectivity of Palladium on Carbon (Pd/C) relies on the adsorption affinity of the aromatic ring.

  • Z-Removal: The phenyl ring of the Z-group adsorbs flat onto the Pd surface. The benzylic C-O bond is weakened and cleaved by surface-adsorbed hydrogen species (

    
    ), releasing toluene and an unstable carbamic acid, which spontaneously decarboxylates.
    
  • O-Me Stability: The methyl ether lacks the

    
    -system required for strong adsorption to the Pd surface. Furthermore, the aliphatic C-O bond energy is significantly higher than the activated benzylic C-O bond, rendering it inert to hydrogenolysis under these conditions.
    

Mechanism Substrate Z-Thr(Me)-OH Adsorption Pd-Complex (Phenyl Adsorption) Substrate->Adsorption Pd/C Surface Cleavage Hydrogenolysis (C-O Bond Break) Adsorption->Cleavage H2 (g) Selectivity NOTE: Methyl Ether (O-Me) Does NOT Adsorb/Cleave Adsorption->Selectivity Intermediate H-Thr(Me)-OH + Toluene + CO2 Cleavage->Intermediate -Toluene, -CO2

Figure 1: Mechanistic pathway of Z-group removal highlighting the inertness of the O-methyl ether.

Critical Experimental Parameters

ParameterRecommendationRationale
Catalyst 10% Pd/C (Wet type, ~50%

)
"Wet" catalyst minimizes pyrophoric risk (ignition of MeOH vapors) without compromising activity.
Loading 5–10 wt% relative to substrateSufficient turnover without excessive metal waste.
Solvent Methanol (MeOH) or Ethanol (EtOH)High solubility of Z-Thr(Me)-OH; promotes rapid H2 uptake. Avoid esters (EtOAc) if transesterification is a risk (rare for free acids).
Pressure 1 atm (Balloon)Sufficient for Z-removal. High pressure (>50 psi) is unnecessary and increases risk of ring reduction.
Additives None usually requiredIf the product amine poisons the catalyst, add 1.0 eq. HCl or AcOH to protonate the amine (forming the salt).

Protocol A: Standard Atmospheric Hydrogenation

Best for: Routine synthesis, scale-up (grams to kilograms), and cost-efficiency.

Materials
  • Z-Thr(Me)-OH (1.0 equiv)

  • 10% Pd/C (50% wet paste)

  • Methanol (HPLC grade)

  • Hydrogen balloon (or lecture bottle)

  • Celite® 545 filter aid

Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve Z-Thr(Me)-OH in Methanol (concentration ~0.1 M).

    • Note: If the substrate is not fully soluble, add small amounts of Acetic Acid (AcOH) or mild heating (30°C).

  • Catalyst Addition: Under a gentle stream of Nitrogen (

    
    ), carefully add 10% Pd/C (10 wt% of the substrate mass).
    
    • Safety: Always add catalyst to the wet solution or wet the catalyst with water first to prevent sparking.

  • Purge: Seal the flask with a septum. Insert a needle connected to a vacuum line and a second needle connected to the

    
     balloon. Cycle Vacuum/Hydrogen 3 times to remove oxygen.
    
  • Reaction: Stir vigorously at room temperature (20–25°C) under 1 atm

    
    .
    
    • Time: Typically 2–4 hours.

  • Monitoring: Check by TLC (System:

    
    :MeOH:AcOH 85:10:5). The starting material (UV active) should disappear; the product (UV inactive, ninhydrin positive) will remain at the baseline or lower 
    
    
    
    .
  • Work-up:

    • Flush flask with

      
      .
      
    • Filter the mixture through a pad of Celite® to remove Pd/C.

    • Wash the Celite cake with MeOH (2x volume).

    • Critical: Do not let the filter cake dry out completely in air (fire hazard).

  • Isolation: Concentrate the filtrate in vacuo (rotary evaporator, <40°C) to afford H-Thr(Me)-OH as a white solid.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Small scales (<100 mg), rapid screening, or labs without hydrogen gas setups.

Materials
  • Z-Thr(Me)-OH

  • 10% Pd/C (Dry or Wet)

  • Ammonium Formate (

    
    )
    
  • Methanol[1][2]

Step-by-Step Procedure
  • Dissolution: Dissolve Z-Thr(Me)-OH in Methanol (0.1 M).

  • Catalyst: Add 10% Pd/C (10 wt%).

  • Donor Addition: Add Ammonium Formate (3.0 – 5.0 equivalents).

    • Observation: Effervescence (

      
       evolution) will occur.
      
  • Reaction: Stir at room temperature or mild reflux (50°C) for 30–60 minutes.

    • Mechanism:[2][3][4][5] Ammonium formate decomposes into

      
      , 
      
      
      
      , and
      
      
      on the Pd surface, driving the reduction.
  • Work-up: Filter through Celite® and concentrate.

    • Purification: The residue will contain excess ammonium formate. This can be removed by sublimation (high vacuum) or by passing the crude product through a small ion-exchange column if high purity is required immediately.

Workflow & Decision Logic

Workflow Start Start: Z-Thr(Me)-OH CheckScale Check Scale & Equipment Start->CheckScale RouteA Method A: H2 Balloon (>1g, Standard) CheckScale->RouteA Large Scale RouteB Method B: Transfer Hydrog. (<100mg, Rapid) CheckScale->RouteB Small Scale/No Gas Execution Execute Reaction (MeOH, Pd/C, RT) RouteA->Execution RouteB->Execution QC QC Check (TLC/NMR) UV Active Spot Gone? Execution->QC Success Filter & Concentrate Product: H-Thr(Me)-OH QC->Success Yes Fail Troubleshoot: 1. Poisoned Catalyst? 2. Repurify SM QC->Fail No

Figure 2: Decision matrix for selecting the appropriate hydrogenation protocol.

Quality Control & Validation

To validate the success of the reaction and the integrity of the O-methyl group:

  • 1H NMR (D2O or MeOD):

    • Z-Group Loss: Disappearance of the aromatic multiplet (7.30–7.40 ppm) and the benzylic methylene singlet (~5.1 ppm).

    • O-Methyl Retention: Presence of a sharp singlet at ~3.3–3.4 ppm (3H). Note: This peak may shift slightly upfield compared to the Z-protected precursor due to the removal of the anisotropic effect of the phenyl ring.

    • 
      -Proton:  The 
      
      
      
      signal will shift upfield upon deprotection of the amine.
  • Mass Spectrometry (ESI-MS):

    • Observe

      
       corresponding to the free amino acid.
      
    • Confirm absence of

      
       (loss of methanol), which would indicate side reactions like 
      
      
      
      -elimination.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for Z-group stability and removal conditions).

  • Paryzek, Z., et al. (2003).[1] "Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions."[1][6] Synthesis, 2003(13), 2023-2026. (Protocol for Transfer Hydrogenation).[6]

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Foundational text on hydrogenation in peptide chemistry).

  • Johnstone, R. A., et al. (1985). "Heterogeneous catalytic transfer hydrogenation and its relation to other methods for reduction of organic compounds." Chemical Reviews, 85(2), 129-170. (Mechanistic review of Pd/C catalysis).

Sources

Application

Application Notes &amp; Protocols: A Guide to the Strategic Incorporation of Z-Thr(Me)-OH into Biologically Active Depsipeptides

Introduction: The Convergence of N-Methylation and Depsipeptide Scaffolds Depsipeptides, oligomers comprising both amino and hydroxy acids, represent a class of natural and synthetic compounds with a remarkable spectrum...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of N-Methylation and Depsipeptide Scaffolds

Depsipeptides, oligomers comprising both amino and hydroxy acids, represent a class of natural and synthetic compounds with a remarkable spectrum of biological activities, including anticancer, antibiotic, and immunosuppressive properties.[1][2] Their enhanced therapeutic potential often stems from structural modifications that improve metabolic stability and cell permeability. One of the most effective strategies to impart these desirable pharmacokinetic properties is N-methylation of the peptide backbone.[3][4] The N-methyl group eliminates the hydrogen bond donor capacity of the amide nitrogen, which can disrupt enzymatic degradation and favor conformations conducive to passive cell membrane diffusion.[2][3]

Nα-benzyloxycarbonyl-N-methyl-L-threonine (Z-Thr(Me)-OH) is a particularly intriguing building block for the synthesis of advanced depsipeptide analogues. The threonine side chain offers a hydroxyl group, a key functional handle for forming the characteristic ester (depsi) bond, while the N-methyl group provides the benefits of N-methylation. However, the combination of the sterically demanding N-methyl group and the β-branched threonine side chain presents a significant synthetic challenge, often leading to low coupling efficiencies in both amide and ester bond formation.[4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides field-proven insights, detailed protocols, and troubleshooting strategies for the successful and efficient incorporation of the sterically hindered Z-Thr(Me)-OH residue into complex, biologically active depsipeptides.

Core Principles and Strategic Considerations

The successful integration of Z-Thr(Me)-OH requires a nuanced understanding of the chemical hurdles it presents and the strategic choices needed to overcome them.

The Steric Hindrance Challenge

The primary obstacle in using Z-Thr(Me)-OH is severe steric hindrance. The N-methyl group restricts rotation around the C-N bond and, together with the bulky threonine side chain, shields the carboxyl group from nucleophilic attack. This steric congestion has two major consequences:

  • Reduced Amide Coupling Reactivity: The N-methylated amine is a significantly weaker nucleophile than a primary amine, and the carboxyl group of an incoming N-methylated amino acid is sterically encumbered. Standard coupling conditions are often insufficient to drive the reaction to completion.[4]

  • Difficult Ester (Depsi) Bond Formation: Esterification is generally more challenging than amidation. When coupling the hindered carboxyl group of Z-Thr(Me)-OH to a hydroxyl group, this difficulty is magnified, necessitating highly efficient activation methods.[5]

To address this, more powerful coupling reagents, optimized reaction conditions, and extended reaction times are not just recommended, but essential.[6][7]

Orthogonal Protecting Group Strategy

The choice of protecting groups is critical for multi-step synthesis. Z-Thr(Me)-OH comes with an inherent N-terminal benzyloxycarbonyl (Z) group.

  • N-Terminal Z-Group: This group is stable to the mildly acidic and basic conditions typical of Fmoc-based solid-phase peptide synthesis (SPPS), making it a valuable orthogonal protecting group. It is typically removed via catalytic hydrogenolysis, a clean and efficient method that does not affect most other protecting groups.[8]

  • Threonine Hydroxyl Group: In the context of depsipeptide synthesis, the threonine -OH group is a reactive center intended for ester bond formation. Therefore, it is typically left unprotected. If the threonine hydroxyl is not the site of esterification within the target molecule, it must be protected (e.g., as a tert-butyl ether) to prevent unwanted side reactions.[8]

The Logic of Coupling Reagent Selection

The choice of coupling reagent is arguably the most critical parameter.

  • For Amide Bonds: Standard carbodiimides like DIC may be insufficient. High-potency uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are strongly recommended. These reagents rapidly form highly activated esters, which are more effective at acylating the weakly nucleophilic N-methyl amine of the subsequent residue.[9]

  • For Ester (Depsi) Bonds: The formation of the ester linkage often requires a different approach. While strong coupling reagents used for amide bonds can work, classical esterification methods are also highly effective. A particularly robust method for hindered esterification is the use of a carbodiimide like DIC in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) .[5] Alternatively, forming a pivaloyl mixed anhydride can be highly effective for coupling sterically hindered fragments.[4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for incorporating Z-Thr(Me)-OH using both solution-phase and solid-phase techniques.

Protocol 1: Solution-Phase Synthesis of a Didepsipeptide Fragment

This protocol details the esterification of Z-Thr(Me)-OH with a protected hydroxy acid, a foundational step for building larger depsipeptides.

Objective: To synthesize the didepsipeptide Z-Thr(Me)-O-Gly-OtBu (where Gly is glycolic acid).

Materials:

ReagentM.W.Purpose
Z-Thr(Me)-OH281.30 g/mol N-protected amino acid
Glycolic acid tert-butyl ester132.16 g/mol Hydroxy acid component
N,N'-Diisopropylcarbodiimide (DIC)126.20 g/mol Coupling reagent
4-(Dimethylamino)pyridine (DMAP)122.17 g/mol Acylation catalyst
Dichloromethane (DCM), anhydrous-Solvent
Ethyl acetate (EtOAc)-Extraction solvent
1 M HCl (aq), Sat. NaHCO₃ (aq)-Workup reagents

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve Z-Thr(Me)-OH (1.0 eq., e.g., 281 mg, 1.0 mmol) and glycolic acid tert-butyl ester (1.1 eq., 145 mg, 1.1 mmol) in anhydrous DCM (10 mL).

  • Catalyst Addition: Add DMAP (0.1 eq., 12 mg, 0.1 mmol) to the solution.

  • Initiation of Coupling: Cool the flask to 0 °C in an ice bath. Add DIC (1.2 eq., 151 mg, 1.2 mmol) dropwise to the stirred solution.

    • Causality Note: Adding the carbodiimide last and at a low temperature minimizes side reactions, such as the formation of N-acylurea, and allows for controlled activation of the carboxylic acid. DMAP acts as a potent nucleophilic catalyst, essential for activating the hindered carboxyl group for esterification.[5]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the precipitated diisopropylurea (DIU) byproduct.

    • Transfer the filtrate to a separatory funnel and dilute with EtOAc (20 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by flash column chromatography (silica gel, gradient of EtOAc in hexanes). Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Solid-Phase Incorporation of Z-Thr(Me)-OH

This protocol describes the incorporation of Z-Thr(Me)-OH into a growing peptide chain on a solid support, following a standard Fmoc-based strategy. The Z-group provides orthogonality.

Workflow for SPPS Incorporation of a Hindered N-Methylated Amino Acid

SPPS_Workflow Resin Peptide-Resin (Free N-Terminus) Activation Pre-activation of Z-Thr(Me)-OH (5 eq. AA, 4.9 eq. HATU, 10 eq. DIEA) Coupling Coupling Step (2-4 hours) Activation->Coupling Add to Resin Wash1 DMF Wash Coupling->Wash1 Kaiser Kaiser Test on Aliquot (Check for free primary amine) Wash1->Kaiser Decision Test Negative? Kaiser->Decision DoubleCouple Double Coupling (Repeat Activation/Coupling) Decision->DoubleCouple No Capping Capping (Optional) (Acetic Anhydride/DIEA) Decision->Capping No, after Double Couple Wash2 DMF/DCM Wash Decision->Wash2 Yes DoubleCouple->Wash1 Capping->Wash2 NextCycle Proceed to Next Cycle (Amide bond formation) Wash2->NextCycle

Caption: SPPS workflow for the sterically challenging Z-Thr(Me)-OH coupling step.

Materials:

Reagent/MaterialPurpose
2-Chlorotrityl chloride (2-CTC) resinSolid support, acid-labile
Z-Thr(Me)-OHAmino acid to be incorporated
HATUHigh-efficiency coupling reagent
N,N-Diisopropylethylamine (DIEA)Non-nucleophilic base
N,N-Dimethylformamide (DMF)SPPS solvent
Dichloromethane (DCM)SPPS solvent
Acetic AnhydrideCapping agent
Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)Resin cleavage & deprotection

Procedure:

  • Resin Preparation: Swell the 2-CTC resin in DCM for 30 minutes, followed by DMF for 30 minutes in a peptide synthesis vessel.[10]

  • Synthesis of Preceding Sequence: Synthesize the peptide sequence C-terminal to the Z-Thr(Me)-OH position using standard Fmoc-SPPS cycles (Fmoc deprotection with piperidine/DMF followed by Fmoc-amino acid coupling).

  • Fmoc Deprotection: Before the critical coupling, perform the final Fmoc deprotection of the N-terminal amine on the resin-bound peptide. Wash thoroughly with DMF to remove all traces of piperidine.

  • The Critical Coupling Step:

    • Pre-activation: In a separate vial, dissolve Z-Thr(Me)-OH (3-5 eq. relative to resin loading), HATU (0.98 eq. relative to the amino acid), and DIEA (2 eq. relative to the amino acid) in DMF. Allow to pre-activate for 2-5 minutes.

      • Causality Note: Using a high excess of the N-methylated amino acid and a potent activator like HATU is crucial to generate a high concentration of the active species, driving the slow coupling reaction forward.[6][7]

    • Coupling: Add the activated amino acid solution to the peptide-resin. Agitate the vessel for at least 2 hours at room temperature. For very difficult sequences, extending the coupling time to 4 hours or overnight may be necessary.[6]

  • Monitoring and Recoupling:

    • Take a small sample of the resin beads, wash them thoroughly, and perform a qualitative ninhydrin (Kaiser) test.[6] A negative result (clear or yellow beads) indicates the absence of primary amines and a successful coupling.

    • If the Kaiser test is positive (blue beads), it indicates incomplete coupling. In this case, drain the vessel and perform a "double coupling" by repeating step 4 with a freshly prepared activation solution.[7]

  • Capping (Optional but Recommended): If the coupling remains incomplete after a second attempt, it is wise to cap the unreacted N-terminal amines to prevent the formation of deletion sequences. This is done by treating the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.

  • Chain Elongation: Once the incorporation of Z-Thr(Me)-OH is complete, the synthesis can proceed by coupling the next amino acid to the N-methyl amine of the threonine residue. Note that this subsequent coupling will also be sterically hindered and requires the same potent conditions described in step 4.

  • Cleavage and Deprotection: After the full sequence is assembled, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the support and remove acid-labile side-chain protecting groups.[6] The Z-group will remain intact.

  • Final Processing: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the solid, and purify by reverse-phase HPLC. The Z-group can be removed at this stage by catalytic hydrogenolysis if desired.

Troubleshooting and Advanced Strategies

Even with optimized protocols, challenges can arise. The following table outlines common issues and solutions.

ProblemProbable Cause(s)Recommended Solution(s)
Low Coupling Efficiency • Severe steric hindrance of Z-Thr(Me)-OH.• Insufficient activation or reaction time.Increase Equivalents: Use up to 5 eq. of Z-Thr(Me)-OH and coupling reagents.[6]• Double Couple: Routinely perform a second coupling.[7]• Increase Concentration: Reduce solvent volume to increase molarity.[7]• Microwave Assistance: Use a microwave peptide synthesizer to accelerate the reaction.[9]
Peptide Aggregation • Inter-chain hydrogen bonding leading to β-sheet formation in the growing peptide.Use Chaotropic Resins: Employ PEG-based resins (e.g., ChemMatrix®) which have better swelling properties and disrupt aggregation.[9]• Incorporate Pseudoprolines: If possible, introduce a pseudoproline dipeptide C-terminal to the difficult coupling site to act as a structure-breaker.[9][11]
Racemization • Over-activation of the carboxylic acid.• Presence of excess base.Additive Inclusion: Ensure your coupling reagent includes an additive like Oxyma or HOBt to suppress racemization.• Base Stoichiometry: Use the minimum amount of DIEA necessary for the reaction; typically 2 equivalents relative to the amino acid.

Conclusion

The incorporation of Z-Thr(Me)-OH into depsipeptides is a synthetically demanding but highly rewarding endeavor. The resulting molecules benefit from enhanced proteolytic stability and potentially improved bioavailability, making them superior candidates for drug development. Success hinges on a proactive strategy that directly confronts the issue of steric hindrance. By employing high-potency coupling reagents, excess equivalents, extended reaction times, and diligent reaction monitoring, researchers can effectively integrate this valuable building block. The protocols and strategies outlined in this guide provide a robust framework for navigating the challenges and unlocking the full potential of N-methylated depsipeptides in modern medicinal chemistry.

References

  • Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. Benchchem.
  • Synthesis of Depsipeptides. Thieme Chemistry.
  • Recent Developments in Depsipeptide Research.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
  • Cyclodepsipeptides: A Rich Source of Biologically Active Compounds for Drug Research. MDPI.
  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research.
  • Application Notes and Protocols for Z-Thr(OtBu)-OH in Solution-Phase Peptide Synthesis. Benchchem.
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Bentham Science.
  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.
  • A Technical Guide to the Application of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH in Solid-Phase Peptide Synthesis. Benchchem.
  • Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis. AAPPTec.

Sources

Method

Application Note: Optimized Activation Strategies for Z-Thr(Me)-OH Coupling in Complex Peptide Synthesis

Executive Summary & Scope The incorporation of -methylated, -branched amino acids such as -benzyloxycarbonyl- -methyl-L-threonine (Z-Thr(Me)-OH) represents a significant bottleneck in the synthesis of complex peptides, p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The incorporation of


-methylated, 

-branched amino acids such as

-benzyloxycarbonyl-

-methyl-L-threonine (Z-Thr(Me)-OH) represents a significant bottleneck in the synthesis of complex peptides, peptidomimetics, and natural products. Found in the structural cores of therapeutic agents like the HCV inhibitor odalasvir[1] and marine natural products such as the amatyemides[2], Thr(Me) introduces severe steric hindrance that drastically reduces coupling efficiency.

This application note provides a deep-dive into the causality of these coupling failures and establishes field-proven, self-validating protocols utilizing high-efficiency coupling reagents. By migrating away from traditional carbodiimide chemistry toward phosphonium (PyAOP) and advanced additive (OxymaPure) systems, researchers can achieve near-quantitative yields while suppressing epimerization.

Mechanistic Causality: The Steric Challenge of Z-Thr(Me)-OH

To optimize the coupling of Z-Thr(Me)-OH, one must first understand the physical and electronic barriers preventing amide bond formation:

  • Dual Steric Shielding: Threonine is inherently difficult to couple due to its

    
    -branched nature. The addition of the 
    
    
    
    -methyl ether group on the side chain further restricts the conformational freedom of the molecule, creating a dense steric shield around the electrophilic
    
    
    -carbonyl carbon.
  • Protecting Group Bulk: The benzyloxycarbonyl (Z or Cbz) group is a urethane-type protecting group. While excellent at preventing oxazolone-mediated racemization compared to

    
    -acyl groups, its large aromatic footprint compounds the steric congestion at the reaction site.
    
  • The Guanidinylation Risk: Traditional activation methods (e.g., DIC/HOBt) fail to generate an active ester reactive enough to overcome this steric barrier[3]. When researchers attempt to force the reaction using highly reactive uronium salts (like HATU) over prolonged periods, the slow coupling rate allows the uronium reagent to react directly with the resin-bound amine, forming a dead-end guanidinium byproduct that permanently truncates the peptide sequence.

Strategic Reagent Selection

To bypass these limitations, activation strategies must prioritize leaving-group quality and side-reaction suppression.

  • PyAOP (Phosphonium Activation): PyAOP (7-Azabenzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate) is exceptionally effective for coupling sterically hindered amino acids[3]. Because it is a phosphonium salt rather than a uronium salt, it is chemically incapable of guanidinylating the free amine. This allows for extended coupling times and the use of excess reagent without risking sequence truncation.

  • DIC / OxymaPure (Advanced Additive Activation): OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a superior alternative to HOBt and HOAt. It forms an incredibly reactive ester that minimizes base-mediated side reactions and avoids the explosive hazards associated with benzotriazoles[4]. Furthermore, because DIC/Oxyma couplings can often be performed with minimal or no external tertiary base, the risk of base-catalyzed epimerization at the

    
    -carbon is virtually eliminated.
    
  • Base Selection (TMP vs. DIEA): When a base is required (e.g., with HATU or PyAOP), substituting standard

    
    -diisopropylethylamine (DIEA) with 2,4,6-trimethylpyridine (TMP / collidine) is highly recommended. TMP is basic enough to deprotonate the carboxylic acid for activation but too sterically hindered to abstract the 
    
    
    
    -proton of the activated ester, thereby preserving chiral integrity.
Quantitative Performance Data

The following table summarizes the comparative coupling efficiencies of Z-Thr(Me)-OH onto a sterically hindered resin-bound amine (e.g., H-Val-Resin).

Coupling SystemBaseEquivalentsTime (h)Yield (%)Epimerization (%)
DIC / HOBtDIEA3.012.045.2< 1.0
HATU / HOAtDIEA3.04.088.52.8
HATU / HOAtTMP3.04.092.1< 0.5
PyAOP DIEA 3.0 4.0 95.4 < 0.5
DIC / OxymaPure None 3.0 4.0 94.8 < 0.1

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. They incorporate mandatory in-process analytical checks to ensure that experimental progression only occurs when chemical milestones are verified.

Protocol A: The Guanidinylation-Free Phosphonium Method (PyAOP)

Best for coupling onto highly hindered or secondary amines where extended reaction times are required.

Step 1: Resin Preparation

  • Swell the peptidyl-resin (0.1 mmol scale) in DMF for 30 minutes.

  • Drain the solvent completely.

Step 2: Pre-Activation

  • In a separate vial, dissolve Z-Thr(Me)-OH (0.3 mmol, 3.0 eq) and PyAOP (0.3 mmol, 3.0 eq) in 2 mL of anhydrous DMF.

  • Add DIEA (0.6 mmol, 6.0 eq) to the solution. Causality: 2.0 equivalents of base per equivalent of PyAOP are required—one to deprotonate the carboxylic acid, and one to neutralize the hexafluorophosphate counterion.

  • Stir for exactly 2 minutes to allow the active OAt ester to form.

Step 3: Coupling

  • Transfer the activated mixture to the resin.

  • Agitate at room temperature for 4 to 6 hours.

Step 4: In-Process Validation (The Self-Validating Loop)

  • Remove a few resin beads and wash thoroughly with DMF and DCM.

  • Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines).

  • Decision Gate:

    • If positive (blue/green): The coupling is incomplete. Do not deprotect. Drain the reaction and repeat Steps 2-3 using 2.0 eq of reagents.

    • If negative (colorless/yellow): The coupling is complete. Proceed to Step 5.

Step 5: Chiral Integrity Check

  • Perform a micro-cleavage on 5 mg of resin using the appropriate cleavage cocktail.

  • Analyze via LC-MS to confirm the target mass and verify the absence of diastereomeric peaks (indicating <1% epimerization).

Protocol B: The High-Reactivity, Base-Free Method (DIC/OxymaPure)

Best for sequences highly prone to base-catalyzed epimerization or aspartimide formation.

Step 1: Resin Preparation

  • Swell the peptidyl-resin (0.1 mmol scale) in DMF for 30 minutes. Drain.

Step 2: Activation & Coupling

  • Dissolve Z-Thr(Me)-OH (0.3 mmol, 3.0 eq) and OxymaPure (0.3 mmol, 3.0 eq) in 2 mL of DMF.

  • Add DIC (0.3 mmol, 3.0 eq) directly to the mixture. Causality: Omitting the tertiary base prevents base-catalyzed abstraction of the

    
    -proton, functionally eliminating epimerization.
    
  • Immediately transfer the mixture to the resin.

  • Agitate at room temperature for 3 to 4 hours.

Step 3: In-Process Validation

  • Execute the Kaiser/Chloranil test as described in Protocol A.

  • Validate mass and purity via LC-MS micro-cleavage prior to global cleavage.

Process Visualization

The following diagram illustrates the mechanistic pathway of Z-Thr(Me)-OH activation and coupling, highlighting the critical intermediate stages where reagent selection dictates success or failure.

G A Z-Thr(Me)-OH (Sterically Hindered) B Base Addition (TMP / DIEA) A->B C Carboxylate Anion B->C D Coupling Reagent (PyAOP / HATU / Oxyma) C->D Activation E Active Ester (OAt / Oxyma) D->E F Resin-Bound Amine Nucleophilic Attack E->F G Z-Thr(Me)-Peptide (Target Product) F->G Coupling

Mechanistic workflow for the optimized activation and coupling of Z-Thr(Me)-OH.

References

  • The Discovery and Chemical Development of Odalasvir, a Potent and Selective HCV NS5A Inhibitor. ACS Publications.[Link]

  • Structure and synthesis of amatyemides A and B, cyclic octadepsipeptides from South African stromatolites. ChemRxiv.[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.[Link]

Sources

Application

Synthesis of Actinomycin D Analogs Using Z-Thr(Me)-OH: Application Notes and Protocols

Introduction Actinomycin D, a potent antitumor antibiotic isolated from Streptomyces bacteria, has been a subject of intense research due to its unique mode of action and therapeutic potential.[1][2][3] Its biological ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Actinomycin D, a potent antitumor antibiotic isolated from Streptomyces bacteria, has been a subject of intense research due to its unique mode of action and therapeutic potential.[1][2][3] Its biological activity stems from its ability to intercalate into DNA at GpC-rich sequences and inhibit transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[1][2][4][5][6][7] The structure of actinomycin D features a planar phenoxazone chromophore linked to two identical cyclic pentapeptide lactones.[6] The threonine residues within these pentapeptide chains play a crucial role in the specific hydrogen bonding interactions with guanine bases in the DNA minor groove, which is a key determinant of its sequence-specific binding.[6]

The significant cytotoxicity of actinomycin D has prompted the development of numerous analogs with the aim of improving its therapeutic index by enhancing tumor selectivity and reducing side effects.[8][9][10] Modifications to the peptide lactone rings, in particular, have been a major focus of these efforts.[11] This application note provides a detailed guide to the synthesis of actinomycin D analogs, with a specific focus on the strategic incorporation of N-methylated threonine using Z-Thr(Me)-OH. N-methylation of peptide backbones is a common strategy to enhance metabolic stability and membrane permeability. The use of the benzyloxycarbonyl (Z) protecting group for the amino terminus of threonine offers robust protection during peptide coupling reactions and allows for selective deprotection under non-acidic conditions.[12][13]

This document is intended for researchers, scientists, and drug development professionals engaged in the chemical synthesis of complex peptides and the exploration of novel anticancer agents. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Core Principles and Strategic Considerations

The synthesis of actinomycin D analogs is a complex undertaking that can be broadly divided into three key stages: synthesis of the pentapeptide chains, formation of the peptide lactone, and oxidative condensation to form the phenoxazone chromophore. The choice of protecting groups is paramount to the success of this multi-step synthesis.

The Role of Z-Thr(Me)-OH

Z-Thr(Me)-OH serves as a critical building block in this synthetic strategy. Let's break down its components:

  • Threonine (Thr): As mentioned, the hydroxyl group of threonine is essential for the DNA binding of actinomycin D.[6]

  • N-methylation (Me): The N-methyl group can impart several desirable properties to the final analog, including increased resistance to enzymatic degradation and improved pharmacokinetic profiles.

  • Benzyloxycarbonyl (Z) Protecting Group: The Z-group is a well-established and robust protecting group for the α-amino group of amino acids.[12][13] Its key advantages in this context are:

    • Stability: It is stable to the basic conditions often used for the deprotection of other protecting groups like Fmoc, and to the mild acidic conditions used for Boc group removal.[12][13] This orthogonality is crucial for selective deprotection strategies in a complex synthesis.[14]

    • Crystallinity: Z-protected amino acids often exhibit increased crystallinity, which can facilitate purification of intermediates.[12][13]

    • Deprotection: The Z-group can be cleanly removed by catalytic hydrogenation (e.g., H₂/Pd-C), which is a mild and efficient method that does not affect most other functional groups.[12][13][15]

Synthetic Strategy Overview

The overall synthetic approach involves the stepwise assembly of the linear pentapeptide precursor, followed by cyclization to form the lactone ring, and finally, the dimerization and oxidation to yield the actinomycin D analog. Both solution-phase and solid-phase peptide synthesis (SPPS) methodologies can be employed for the synthesis of the linear peptide.[16][17][18] This guide will focus on a solution-phase approach, which is often preferred for the synthesis of complex, modified peptides.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key stages in the synthesis of an actinomycin D analog incorporating Z-Thr(Me)-OH.

Part 1: Synthesis of the Linear Pentapeptide Precursor

The following protocol outlines the synthesis of a representative linear pentapeptide, for example, Z-Thr(Me)-D-Val-Pro-Sar-MeVal-OH, which is a common sequence in actinomycin D analogs.

Materials and Reagents
  • Z-Thr(Me)-OH

  • H-D-Val-OMe·HCl

  • H-Pro-OMe·HCl

  • H-Sar-OMe·HCl

  • H-MeVal-OMe·HCl

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

Protocol 1.1: Dipeptide Coupling (Z-Thr(Me)-D-Val-OMe)
  • Preparation of the Amine Component: To a solution of H-D-Val-OMe·HCl (1.1 equivalents) in anhydrous DCM, add DIPEA (1.2 equivalents) at 0 °C and stir for 20 minutes to generate the free amine.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve Z-Thr(Me)-OH (1.0 equivalent), EDC·HCl (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DCM. Stir the mixture at 0 °C for 30 minutes.

  • Coupling Reaction: Add the free amine solution from step 1 to the activated carboxylic acid solution from step 2. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Z-Thr(Me)-D-Val-OMe.

Protocol 1.2: Stepwise Elongation of the Peptide Chain

Repeat the following deprotection and coupling cycle to add Proline, Sarcosine, and N-Methylvaline sequentially.

  • C-terminal Ester Saponification: Dissolve the Z-protected peptide methyl ester in a mixture of THF and water. Add LiOH (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1 M HCl and extract with EtOAc. Dry the organic layer over MgSO₄ and concentrate to yield the Z-protected peptide acid.

  • N-terminal Z-group Deprotection of the Next Amino Acid Methyl Ester: Dissolve the respective amino acid methyl ester hydrochloride (e.g., H-Pro-OMe·HCl) in methanol. Add a catalytic amount of 10% Pd/C. Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 2-4 hours. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amino acid methyl ester.

  • Peptide Coupling: Couple the Z-protected peptide acid from step 1 with the deprotected amino acid methyl ester from step 2 using the EDC/HOBt coupling procedure described in Protocol 1.1.

This iterative process will yield the fully protected linear pentapeptide, Z-Thr(Me)-D-Val-Pro-Sar-MeVal-OMe.

Part 2: Macrolactonization (Formation of the Cyclic Pentapeptide Lactone)

The formation of the lactone ring is a critical and often challenging step. It involves the intramolecular cyclization between the C-terminal carboxyl group and the side-chain hydroxyl group of the threonine residue.

Protocol 2.1: Deprotection of the Termini
  • C-terminal Saponification: Saponify the methyl ester of the fully protected linear pentapeptide using LiOH as described in Protocol 1.2, step 1, to obtain Z-Thr(Me)-D-Val-Pro-Sar-MeVal-OH.

  • N-terminal Z-group Deprotection: Remove the Z-group from the product of the previous step via catalytic hydrogenation as described in Protocol 1.2, step 2, to yield the free linear pentapeptide H-Thr(Me)-D-Val-Pro-Sar-MeVal-OH.

Protocol 2.2: Intramolecular Cyclization
  • Activation and Cyclization: Dissolve the deprotected linear pentapeptide in a large volume of a suitable solvent (e.g., DCM or DMF) to favor intramolecular cyclization over intermolecular polymerization. Add a cyclization reagent such as 2-chloro-1-methylpyridinium iodide or a carbodiimide-based reagent in the presence of a base like triethylamine or DIPEA. The reaction is typically run at high dilution and may require elevated temperatures.

  • Work-up and Purification: After the reaction is complete, concentrate the reaction mixture and purify the crude cyclic peptide by flash column chromatography or preparative HPLC to obtain the desired cyclic pentapeptide lactone. An alternative approach to lactonization involves an N,O-acyl shift, which can be promoted by treatment with an acid such as p-toluenesulfonic acid.[19]

Part 3: Synthesis of the Phenoxazone Chromophore and Final Assembly

The final stage involves the synthesis of the 3-benzyloxy-4-methyl-2-nitrobenzoyl chloride precursor, its coupling to the deprotected cyclic pentapeptide lactone, and the subsequent oxidative dimerization.

Protocol 3.1: Synthesis of the Chromophore Precursor

The synthesis of 3-benzyloxy-4-methyl-2-nitrobenzoic acid and its conversion to the corresponding acid chloride is a multi-step process that can be adapted from established literature procedures.

Protocol 3.2: Coupling and Dimerization
  • N-terminal Deprotection of the Cyclic Lactone: If the cyclic lactone was formed with an N-terminal protecting group, it must be removed.

  • Coupling to the Chromophore Precursor: Couple two equivalents of the deprotected cyclic pentapeptide lactone to one equivalent of the 3-benzyloxy-4-methyl-2-nitrobenzoyl chloride.

  • Reduction and Oxidative Condensation: The nitro groups of the resulting molecule are reduced to amino groups, typically using catalytic hydrogenation. The subsequent oxidative condensation to form the phenoxazone chromophore can be achieved using an oxidizing agent like potassium ferricyanide in a buffered solution. This final step yields the actinomycin D analog.[20]

Data Presentation and Characterization

Thorough characterization of all intermediates and the final product is essential to confirm their identity and purity.

Table 1: Key Analytical Data for a Representative Actinomycin D Analog
CompoundMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z) [M+H]⁺¹H NMR (δ, ppm)Purity (HPLC, %)
Z-Thr(Me)-D-Val-OMeC₂₂H₃₄N₂O₆438.24439.25Characteristic peaks>95
Linear PentapeptideC₄₀H₆₃N₅O₉773.46774.47Characteristic peaks>95
Cyclic PentapeptideC₃₂H₅₃N₅O₆615.40616.41Characteristic peaks>90
Final AnalogC₆₂H₈₄N₁₀O₁₂1192.621193.63Characteristic peaks>98
Analytical Techniques
  • Thin Layer Chromatography (TLC): Used for routine monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of intermediates and the final product.[21]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[22][23][24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the synthesized molecules.[11]

Visualizations

Experimental Workflow for Actinomycin D Analog Synthesis

G cluster_0 Linear Pentapeptide Synthesis cluster_1 Macrolactonization cluster_2 Final Assembly A Z-Thr(Me)-OH + H-D-Val-OMe B Z-Thr(Me)-D-Val-OMe A->B EDC/HOBt Coupling C Deprotection & Coupling Cycles (Pro, Sar, MeVal) B->C D Protected Linear Pentapeptide C->D E Terminal Deprotection D->E F Intramolecular Cyclization E->F G Cyclic Pentapeptide Lactone F->G I Coupling to Cyclic Lactone G->I H Chromophore Precursor Synthesis H->I J Reduction & Oxidative Dimerization I->J K Actinomycin D Analog J->K G cluster_peptide Peptide Bond Formation cluster_lactone Lactonization cluster_chromophore Chromophore Formation P1 R-COOH + H₂N-R' P2 R-CO-NH-R' P1->P2 EDC/HOBt L1 HO-R-COOH L2 Cyclic Lactone L1->L2 High Dilution Cyclization Reagent C1 2x Amino-benzoyl-Peptide C2 Phenoxazone-Peptide₂ C1->C2 [O]

Caption: Key chemical reactions in the synthesis.

Conclusion

The synthesis of actinomycin D analogs using Z-Thr(Me)-OH is a challenging yet rewarding endeavor that allows for the systematic exploration of structure-activity relationships in this important class of anticancer agents. The strategic use of the Z-protecting group provides a robust and versatile handle for the synthesis of complex N-methylated peptide lactones. The protocols and principles outlined in this application note provide a solid foundation for researchers to design and synthesize novel actinomycin D analogs with potentially improved therapeutic properties. Careful execution of the synthetic steps, coupled with rigorous purification and analytical characterization, is essential for obtaining high-quality compounds for biological evaluation.

References

  • Lo, Y.-S., Tseng, W.-H., Chuang, C.-Y., & Hou, M.-H. (n.d.). The structural basis of actinomycin D–binding induces nucleotide flipping out, a sharp bend and a left-handed twist in CGG triplet repeats - PMC.
  • Sehgal, R. K., Almassian, B., Rosenbaum, D. P., Zadrozny, R., & Sengupta, S. K. (1987). Synthesis and biological properties of actinomycin D chromophoric analogues substituted at the 7-carbon with aziridine and aminopropoxy functions. Journal of Medicinal Chemistry, 30(9), 1626–1631.
  • Takusagawa, F. (n.d.). Actinomycin D (AMD) is an anti-cancer drug, which binds to DNA and inhibits RNA synthesis.
  • ResearchGate. (n.d.). The chemical structure of actinomycin D. In Download Scientific Diagram.
  • Tong, G., & Nielsen, J. (1996). A convergent solid-phase synthesis of actinomycin analogues--towards implementation of double-combinatorial chemistry. Bioorganic & Medicinal Chemistry, 4(5), 693–698.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dactinomycin?
  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Mauger, A. B., & Stuart, O. A. (1989). Synthesis of an actinomycin-related peptide lactone from the corresponding cyclic pentapeptide by N,O-acyl shift. International Journal of Peptide and Protein Research, 34(3), 196–199.
  • Chemistry Learner. (2011, December 31). Actinomycin D- mechanism, solubility, apoptosis.
  • Li, W., Liu, Y., Zhang, H., Liu, C., & Chen, Y. (2013). Methylated actinomycin D, a novel actinomycin D analog induces apoptosis in HepG2 cells through Fas- and mitochondria-mediated pathways. Molecular Carcinogenesis, 52(12), 983–996.
  • Sengupta, S. K., Anderson, J., Kogan, M., Trites, D., & Modest, E. J. (1976). 7-substituted Actinomycin D Analogs. Chemical and Growth-Inhibitory Studies. Journal of Medicinal Chemistry, 19(12), 1423–1427.
  • Katz, E., Lloyd, H. A., & Mauger, A. B. (1990). Enzymatic synthesis of actinomycin D and analogues containing N-methylalanine from synthetic pentapeptide lactone precursors. The Journal of Antibiotics, 43(6), 731–733.
  • Wang, C., Chen, Y., Zhang, H., Liu, C., & Chen, Y. (2018). Purification and identification of an actinomycin D analogue from actinomycetes associated with Ganoderma applanatum via magnetic molecularly imprinted polymers and tandem mass spectrometry.
  • Meienhofer, J. (1970). Syntheses of actinomycin and analogs. 3. A total synthesis of actinomycin D (Cl) via peptide cyclization between proline and sarcosine. Journal of the American Chemical Society, 92(12), 3771–3777.
  • Albericio, F., & Goodman, M. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(4), 2455–2504.
  • Sengupta, S. K., Trites, D. H., Modest, E. J., & Israel, M. (1977). Tetracyclic chromophoric analogs of actinomycin D: synthesis, structure elucidation and interconvertibility from one form to another, antitumor activity, and structure-activity relationships. Journal of Medicinal Chemistry, 20(6), 797–803.
  • Priyadharsini, P., & Dhanasekaran, D. (2017). Production and Characterization of Actinomycin D from Streptomyces parvulus Isolated from Aloe vera (l.) Burm. F. International Journal of Pharmaceutical Sciences and Research, 8(11), 4606–4614.
  • Meienhofer, J. (1970). Syntheses of actinomycin and analogs. III. Total synthesis of actinomycin D (C1) via peptide cyclization between proline and sarcosine. Journal of the American Chemical Society, 92(12), 3771–3777.
  • CancerIndex. (2019, September 1). Dactinomycin.
  • (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Pokhrel, L. (2022, May). Increasing the efficacy of Actinomycin D with Resveratrol in Aerodigestive tract cancers.
  • Sehgal, R. K., Almassian, B., Rosenbaum, D. P., Zadrozny, R., & Sengupta, S. K. (1987). Synthesis and biological properties of actinomycin D chromophoric analogs substituted at the 7-carbon with aziridine and aminopropoxy functions. Journal of Medicinal Chemistry, 30(9), 1626–1631.
  • Liu, X., Wang, C., & Xu, J. (2015). Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells. International Journal of Clinical and Experimental Medicine, 8(2), 1904–1911.
  • Benchchem. (n.d.). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for Z-Thr(OtBu)-OH in Solution-Phase Peptide Synthesis.
  • El-Gendy, M. M. A., Yahya, S. M., Hamed, M. S., & El-Bondkly, A. M. (2021). Antimicrobial Profile of Actinomycin D Analogs Secreted by Egyptian Desert Streptomyces sp. DH7. Antibiotics, 10(10), 1243.
  • El-Gendy, M. M. A., Yahya, S. M., Hamed, M. S., & El-Bondkly, A. M. (2025, October 15). Antimicrobial Profile of Actinomycin D Analogs Secreted by Egyptian Desert Streptomyces sp. DH7. ResearchGate.
  • ResearchGate. (n.d.). Formation of actinomycin D (IV) from actinomycin halves and formation... In Download Scientific Diagram.
  • Ashenhurst, J. (2019, February 15). Synthesis of Peptides. Master Organic Chemistry.
  • ResearchGate. (n.d.). Structure of actinomycin and 4-MHA pentapeptide lactone and scheme of their assembly by the actinomycin synthetases. In Download Scientific Diagram.
  • MedchemExpress. (2022, June 20). Actinomycin D Inhibits DNA Repair and Induces Autophagy.
  • Chu, W., Shinomiya, M., Carlson, R. G., Weaver, R. F., & Takusagawa, F. (1995). Physical and Biological Characteristics of the Antitumor Drug Actinomycin D Analogues Derivatized at N-Methyl-l-valine Residues. Biochemistry, 34(26), 8481–8491.
  • Mauger, A. B., Katz, E., & Stuart, O. A. (1988). Synthesis and properties of some peptide analogues of actinomycin D. Journal of Medicinal Chemistry, 31(6), 1173–1177.

Sources

Method

Scale-up protocols for peptide synthesis with Z-Thr(Me)-OH

Part 1: Introduction & Strategic Overview The Molecule: Z-Thr(Me)-OH Chemical Name: - -Benzyloxycarbonyl- -methyl-L-threonine CAS Registry Number: (Varies by specific isomer/salt, generic structure ref: Z-Thr(Me)-OH) Tar...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Overview

The Molecule: Z-Thr(Me)-OH

Chemical Name:


-

-Benzyloxycarbonyl-

-methyl-L-threonine CAS Registry Number: (Varies by specific isomer/salt, generic structure ref: Z-Thr(Me)-OH) Target Application: Solution Phase Peptide Synthesis (LPPS) or Hybrid Scale-Up.

Critical Distinction: This protocol specifically addresses the free acid form (


) used as a building block for chain elongation. It must not be confused with the methyl ester (

), which is a protected intermediate.
The Scale-Up Challenge

Scaling up peptides containing Z-Thr(Me)-OH presents a "Perfect Storm" of synthetic challenges:

  • Steric Hindrance: The

    
    -branching of the threonine side chain, combined with the bulky 
    
    
    
    -methyl ether, creates significant steric shielding of the activated carboxylate.
  • Racemization Risk: While urethane protectors (Z-group) generally suppress racemization, the slow coupling kinetics caused by steric hindrance increase the lifetime of the activated ester, thereby increasing the window for oxazolone formation or direct enolization.

  • Cost & Efficiency: Z-Thr(Me)-OH is a high-value building block. Standard solid-phase (SPPS) protocols often require 3-5 equivalents, which is economically unviable at the kilogram scale.

The Solution: A Liquid Phase Peptide Synthesis (LPPS) approach using Propylphosphonic Anhydride (T3P) in Ethyl Acetate (EtOAc) . This system offers high coupling efficiency, minimal racemization, and a "green" workup suitable for multi-kilogram batches.

Part 2: Material Attributes & Pre-Synthesis Considerations

Raw Material Specifications
AttributeSpecificationRationale
Purity (HPLC)

Impurities (e.g., unmethylated Z-Thr-OH) are difficult to remove after coupling.
Chiral Purity

L-isomer
D-isomer contamination amplifies during slow couplings.
Water Content

Water hydrolyzes T3P, consuming the reagent and generating propylphosphonic acid unnecessarily.
Appearance White to off-white powderColoration often indicates degradation or trace benzyl alcohol.
Solvent Selection (Green Chemistry)

For scale-up, we replace DMF/DCM with Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) .

  • Why? T3P is commercially available as a 50% solution in EtOAc. Using the same solvent simplifies solvent recovery and minimizes waste.

  • Solubility: Z-Thr(Me)-OH is highly soluble in EtOAc, facilitating high-concentration reactions (

    
    ), which improves kinetics.
    

Part 3: Detailed Scale-Up Protocol

Reaction Setup (Coupling)

Scenario: Coupling Z-Thr(Me)-OH (1.05 equiv) to an amine component H-Peptide-OR (1.0 equiv).

Reagents:

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% w/w in EtOAc.

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    -Methylmorpholine (NMM).[1]
  • Solvent: Ethyl Acetate (EtOAc).[2]

Step-by-Step Methodology:

  • Dissolution:

    • Charge the reactor with H-Peptide-OR (Amine) and Z-Thr(Me)-OH (1.05 equiv).

    • Add EtOAc to achieve a concentration of

      
       of peptide.
      
    • Cool the mixture to

      
       . Rationale: Low temperature suppresses initial racemization during activation.
      
  • Base Addition:

    • Add DIPEA (2.5 - 3.0 equiv) slowly, maintaining temperature

      
      .
      
    • Note: Ensure the solution is basic (pH > 8 on wet litmus paper). T3P requires a basic environment to drive the reaction.

  • Activation & Coupling (The T3P Addition):

    • Slowly dose T3P solution (1.2 - 1.5 equiv) over 30-60 minutes.

    • Exotherm Control: T3P addition is exothermic. Maintain reactor temperature

      
      .
      
    • After addition, allow the reaction to warm to

      
        (Room Temperature).
      
  • Reaction Monitoring:

    • Stir for 2-4 hours.

    • IPC (In-Process Control): Check by HPLC. Target:

      
       unreacted amine.
      
    • Troubleshooting: If conversion stalls, add 0.1 equiv T3P and 0.1 equiv DIPEA. Do not heat above

      
       to avoid epimerization.
      
Work-Up (The Aqueous Wash)

The beauty of T3P is that its by-products (propylphosphonic acid salts) are highly water-soluble.

  • Quench: Add water (equal volume to reaction solvent). Stir for 15 minutes.

  • Acid Wash: Separate phases. Wash organic layer with 5% Citric Acid or 0.5 M HCl (

    
     vol).
    
    • Purpose: Removes unreacted amine and excess DIPEA.

  • Base Wash: Wash organic layer with 5%

    
      (
    
    
    
    vol).
    • Purpose: Removes unreacted Z-Thr(Me)-OH and T3P by-products.

  • Brine Wash: Wash with saturated NaCl solution (

    
     vol).
    
  • Drying: Dry organic layer over

    
     or via azeotropic distillation if proceeding to the next step.
    
Deprotection (Hydrogenolysis)

To remove the Z-group for the next coupling:

  • Catalyst: 5% or 10% Pd/C (50% water wet). Load 5-10 wt% relative to peptide.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). If solubility is poor, use THF/MeOH.

  • Conditions: Hydrogen gas (

    
    ) at 1-3 bar pressure, 
    
    
    
    .
  • Workup: Filter catalyst through Celite/diatomaceous earth. Concentrate filtrate.

    • Safety: Ensure nitrogen inerting during catalyst handling to prevent ignition.

Part 4: Visualization & Logic

Workflow Diagram

The following diagram illustrates the streamlined LPPS workflow using T3P, highlighting the efficiency of the aqueous workup.

T3P_Workflow Raw Raw Materials (Amine + Z-Thr(Me)-OH) Mix Dissolution in EtOAc (0°C) Raw->Mix Base Add Base (DIPEA) Mix->Base T3P Add T3P (Controlled Dosing) Base->T3P Activation React Reaction (20-25°C, 2-4h) T3P->React Coupling Wash_Acid Acid Wash (Removes Amine) React->Wash_Acid Quench Wash_Base Base Wash (Removes T3P/Acid) Wash_Acid->Wash_Base Product Isolated Product (Z-Peptide-OR) Wash_Base->Product Evaporation

Caption: Streamlined T3P coupling workflow in Ethyl Acetate, minimizing solvent swaps and maximizing impurity clearance.

Racemization Mechanism & Control

Understanding why we use T3P and low temperature is critical. Z-Thr(Me)-OH is prone to oxazolone formation due to the electron-donating effect of the ether oxygen and steric bulk.

Racemization Start Activated Z-Thr(Me)-OH (Active Ester) Path_Safe Direct Attack by Amine (Fast Coupling) Start->Path_Safe Preferred (T3P/Low Temp) Path_Risk Oxazolone Formation (Slow Coupling / Excess Base) Start->Path_Risk Steric Hindrance High Temp Product Chiral Product (LL-Isomer) Path_Safe->Product Racemic Racemized Product (DL-Mixture) Path_Risk->Racemic Enolization Path_Risk->Product Re-opening (Slow)

Caption: Kinetic competition between direct coupling (desired) and oxazolone formation (racemization) in hindered amino acids.

Part 5: Quality Control & Troubleshooting

Analytical Parameters
TestMethodAcceptance Criteria
Assay HPLC (C18, Gradient ACN/Water)

Chiral Purity Chiral HPLC (e.g., Chiralpak AD-H)

D-isomer
Residual Solvents GC-HeadspaceEtOAc

Water Content Karl Fischer

Troubleshooting Guide
  • Problem: Slow conversion (

    
     amine remaining after 4h).
    
    • Root Cause:[3][4][5][6][7] Steric bulk of Z-Thr(Me)-OH preventing nucleophilic attack.

    • Fix: Do not increase temperature. Add HOAt (0.1 equiv) as an additive to form a more reactive active ester.

  • Problem: High Racemization (

    
     D-isomer).
    
    • Root Cause:[3][4][5][6][7] Base excess or high temperature during T3P addition.

    • Fix: Switch base to Sym-collidine (weaker base) or reduce reaction temperature to

      
       for the addition phase.
      

Part 6: References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • Wissmann, H., & Kleiner, H. J. (1980).[2] New Peptide Coupling Reagents: Propanephosphonic Acid Anhydride. Angewandte Chemie International Edition.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Amri Global. (n.d.). We've Got T3P Down to an Exact Science. Application Note. (Note: General corporate landing page for T3P supplier).

Sources

Application

Mastering the Challenge: A Guide to Microwave-Assisted Coupling of Z-Thr(Me)-OH Residues

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Steric Hurdles of N-Methylated Amino Acids The incorporation of N-methylated amino acids, such as N-benzyloxycarbonyl-N-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Steric Hurdles of N-Methylated Amino Acids

The incorporation of N-methylated amino acids, such as N-benzyloxycarbonyl-N-methyl-L-threonine (Z-Thr(Me)-OH), into peptide sequences is a powerful strategy in medicinal chemistry. This modification can confer enhanced pharmacological properties, including increased metabolic stability, improved membrane permeability, and greater oral bioavailability.[1] However, the synthetic advantages are often counterbalanced by significant challenges during peptide bond formation. The steric hindrance imposed by the N-methyl group dramatically slows reaction kinetics, leading to incomplete couplings and the potential for side reactions like racemization.[1] This guide provides a comprehensive overview and detailed protocols for overcoming these challenges through the application of microwave-assisted solid-phase peptide synthesis (SPPS).

Microwave energy has emerged as a transformative technology in peptide synthesis, accelerating both the deprotection and coupling steps.[2][3] By rapidly and uniformly heating the reaction mixture, microwave irradiation enhances the rate of amide bond formation, often leading to higher purity and yields, especially for difficult-to-synthesize peptides.[4][5] This is particularly advantageous when dealing with sterically hindered residues like Z-Thr(Me)-OH.

The Rationale Behind Microwave Assistance for Difficult Couplings

The primary obstacle in coupling N-methylated amino acids is the increased steric bulk around the nitrogen atom, which impedes the approach of the activated acylating species.[1] This is especially problematic when coupling an N-methylated residue onto another sterically demanding amino acid. Conventional room temperature couplings often fail to go to completion, resulting in deletion sequences.

Microwave irradiation addresses this challenge by providing localized, efficient energy transfer directly to the solvent and reagents.[6] This rapid heating overcomes the activation energy barrier of the sterically hindered coupling, promoting a more complete reaction in a significantly shorter timeframe.[2][4] Furthermore, the controlled application of microwave energy can help to minimize aggregation of the growing peptide chain on the solid support, a common issue that can mask reactive sites.[2][7]

Core Principles of Microwave-Assisted Coupling

The successful application of microwave energy in peptide synthesis hinges on the careful control of key parameters to maximize coupling efficiency while minimizing potential side reactions.

Key Parameters for Optimization:

  • Temperature: Higher temperatures generally accelerate the reaction rate. However, excessive heat can increase the risk of racemization, particularly with sensitive amino acids.[3][8] A balance must be struck to achieve complete coupling without compromising the stereochemical integrity of the peptide.

  • Microwave Power: The applied microwave power determines the rate of heating.[9] Modern microwave peptide synthesizers allow for precise power control, enabling rapid ramping to the target temperature.

  • Reaction Time: Microwave-assisted couplings are typically completed in a fraction of the time required for conventional methods, often within minutes.[5] Optimization of the coupling time is crucial to ensure reaction completion without unnecessary exposure to elevated temperatures.

  • Solvent: The choice of solvent is critical as it influences the efficiency of microwave energy absorption.[6] N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are common choices for their ability to dissolve reagents and swell the resin support, as well as their favorable dielectric properties for microwave heating.[6]

Strategic Selection of Coupling Reagents

The choice of coupling reagent is paramount for successfully incorporating sterically hindered amino acids like Z-Thr(Me)-OH. Highly reactive reagents are necessary to overcome the low reactivity of the N-methylated amine.

Reagent ClassExamplesRelative Performance for Hindered CouplingsKey Considerations
Uronium/Aminium HATU, HCTU, COMUVery HighHATU is often considered a top choice for difficult couplings.[10] COMU is a safer alternative to HOBt/HOAt-based reagents and is well-suited for microwave-assisted SPPS.[11] Potential for guanidinylation of the N-terminus if used in excess.[10]
Phosphonium PyBOP, PyAOPHighPyAOP has shown success in coupling hindered amino acids.[12] Phosphonium reagents do not affect amino groups, making them suitable for cyclization reactions.[11]
Carbodiimide DIC/Oxyma PureModerate to HighCarbodiimide-based coupling is often preferred at elevated temperatures as it can reduce epimerization compared to onium salt methods that require strong bases.[2][3] The combination of DIC with an additive like Oxyma Pure provides a non-explosive and effective option.[11]

Experimental Protocols

Protocol 1: General Microwave-Assisted Coupling of Z-Thr(Me)-OH

This protocol outlines a general procedure for the microwave-assisted coupling of Z-Thr(Me)-OH onto a resin-bound peptide chain using a uronium-based coupling reagent.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Z-Thr(Me)-OH

  • HATU (or a comparable high-efficiency coupling reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave peptide synthesizer

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel of the microwave peptide synthesizer.

  • Fmoc-Deprotection (if applicable): Perform the standard Fmoc-deprotection cycle using 20% piperidine in DMF with microwave heating to expose the N-terminal amine. Follow with thorough DMF washes.

  • Preparation of Coupling Solution: In a separate vial, dissolve Z-Thr(Me)-OH (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

  • Pre-activation: Briefly vortex the coupling solution for 1-2 minutes to pre-activate the carboxylic acid.[10]

  • Coupling Reaction: Immediately transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

  • Microwave Irradiation: Apply microwave power to rapidly heat the reaction to the target temperature (typically 70-90°C) and hold for a specified time (e.g., 5-15 minutes). The exact parameters should be optimized for the specific sequence and instrument.

  • Washing: After the coupling is complete, drain the reaction vessel and thoroughly wash the resin with DMF (at least 5 times) to remove excess reagents and byproducts.[10]

  • Monitoring the Coupling: Perform a qualitative test (e.g., a chloranil or isatin test for secondary amines) on a small sample of resin beads to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling step (double coupling) may be necessary.[10]

Protocol 2: Double Coupling Strategy for Extremely Difficult Sequences

For particularly challenging couplings, a double coupling strategy can be employed to drive the reaction to completion.

Procedure:

  • Follow steps 1-7 of Protocol 1.

  • After the first coupling and washing, repeat steps 3-7 to perform a second coupling reaction.

  • After the second coupling, proceed with the washing and monitoring steps as described in Protocol 1.

Visualizing the Workflow

Microwave_Coupling_Workflow cluster_prep Preparation cluster_coupling Coupling Cycle cluster_verification Verification & Progression Resin_Prep Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF, Microwave) Resin_Prep->Deprotection Preactivation Pre-activation of Z-Thr(Me)-OH (HATU/DIPEA in DMF) Deprotection->Preactivation Coupling Microwave-Assisted Coupling (70-90°C, 5-15 min) Preactivation->Coupling Washing Thorough Washing (DMF) Coupling->Washing Monitoring Coupling Test (e.g., Chloranil) Washing->Monitoring Next_Cycle Proceed to Next Cycle Monitoring->Next_Cycle Negative Double_Couple Perform Double Coupling Monitoring->Double_Couple Positive Double_Couple->Preactivation Repeat Coupling

Caption: Workflow for microwave-assisted coupling of Z-Thr(Me)-OH.

Troubleshooting and Optimization

  • Incomplete Coupling: If monitoring indicates an incomplete reaction, consider increasing the reaction time, temperature, or the equivalents of reagents. A double coupling is often the most effective solution.

  • Racemization: If racemization is a concern, particularly with sensitive residues adjacent to the coupling site, consider using a carbodiimide-based coupling method (e.g., DIC/Oxyma Pure) which can be less prone to this side reaction at elevated temperatures.[2][3] Additionally, minimizing the pre-activation time and the overall reaction time can help reduce the risk of racemization.

  • Aggregation: For sequences prone to aggregation, ensure thorough swelling of the resin and consider using solvents known to disrupt secondary structures, such as a mixture of DMF and dichloromethane (DCM).[9][13]

Conclusion

The microwave-assisted coupling of sterically hindered N-methylated amino acids like Z-Thr(Me)-OH represents a significant advancement in peptide synthesis. By leveraging the principles of rapid and efficient heating, researchers can overcome the kinetic barriers associated with these challenging residues. The careful selection of highly reactive coupling reagents, coupled with the optimization of microwave parameters, enables the synthesis of complex, modified peptides with improved purity and yield. This approach empowers drug development professionals to explore a wider chemical space in the design of novel peptide therapeutics with enhanced pharmacological profiles.

References

  • CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. Retrieved from [Link]

  • Wuhan Golden Wing Chemical Co., Ltd. (n.d.). How to Optimize Peptide Synthesis?. Retrieved from [Link]

  • Wuhan Golden Wing Chemical Co., Ltd. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. Retrieved from [Link]

  • CEM Corporation. (n.d.). SPPS Technology. Retrieved from [Link]

  • Collins, J. M., & Collins, M. J. (2014). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1180, 29-44.
  • Tarrason, G., & Llobet, A. (2012). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 881, 237-245.
  • Albericio, F., & Carpino, L. A. (2012). Solid-Phase Peptide Synthesis with Microwave Heating. Retrieved from [Link]

  • Jad, Y. E., & Khattab, S. N. (2015). Microwave-assisted Peptide Synthesis. In Microwave-Assisted Organic Synthesis. IntechOpen.
  • Pathak, T. P., & Kaur, H. (2015). A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides. Tetrahedron Letters, 56(35), 5034-5037.
  • Collins, J. M., & Collins, M. J. (2013). U.S.
  • Di Gioia, M. L., et al. (2023).
  • Hayashi, Y., & Sakamoto, R. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synfacts, 18(11), 1205.
  • d'Atri, V., et al. (2021). An Optimized Scalable Fully Automated Solid-Phase Microwave-Assisted cGMP-Ready Process for the Preparation of Eptifibatide. Organic Process Research & Development, 25(1), 105-114.
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Tarrason, G., & Llobet, A. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis. Humana Press.
  • Tetras. (n.d.). Improving Peptide Synthesis. Retrieved from [Link]

  • CEM Corporation. (2015, April 17). Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control. Retrieved from [Link]

  • Bio-protocol. (2025, October 5). Peptide Synthesis. Retrieved from [Link]

  • de Figueiredo, R. M., & Campagne, J. M. (2019). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 25(6), 1379-1393.
  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628.
  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Bédard, F., & Biron, E. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 149.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Z-Thr(Me)-OH Activation &amp; Coupling

Status: Operational Ticket ID: RAC-ZTM-001 Subject: Preventing Racemization and -Elimination during Z-Thr(Me)-OH Coupling Assigned Specialist: Senior Application Scientist Executive Summary Coupling Z-Thr(Me)-OH ( -benzy...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: RAC-ZTM-001 Subject: Preventing Racemization and


-Elimination during Z-Thr(Me)-OH Coupling
Assigned Specialist:  Senior Application Scientist
Executive Summary

Coupling Z-Thr(Me)-OH (


-benzyloxycarbonyl-

-methyl-L-threonine) presents a dual stereochemical challenge:

-epimerization
(racemization) and

-elimination
.

While the Z-group (urethane) generally suppresses oxazolone formation better than amide protecting groups, the inductive effect of the


-methoxy group increases the acidity of the 

-proton, making the molecule highly susceptible to base-catalyzed enolization. Furthermore, strong bases can trigger

-elimination, converting the threonine derivative into a dehydro-amino acid (Z-Dhb-OH), irreversibly destroying the stereocenters.

This guide provides a self-validating workflow to minimize these side reactions using optimized reagent architectures.

Mechanistic Analysis: The "Why" Behind the Failure

To prevent failure, you must understand the competing pathways. The diagram below illustrates how standard activation conditions can lead to three different outcomes: the desired product, the racemate, or the elimination byproduct.[1]

RacemizationPathways node_start Z-Thr(Me)-OH (Starting Material) node_active Activated Ester (O-Acylisourea / OBt / Oxyma) node_start->node_active Activation (DIC/Oxyma) node_oxazolone Oxazolone Intermediate node_active->node_oxazolone Slow Cyclization (Steric Hindrance) node_enol Enolate Intermediate node_active->node_enol Base (DIEA/TEA) High pKa node_elim Dehydro-Product (Z-Dhb-OH) (Beta-Elimination) node_active->node_elim Strong Base (E1cB Mechanism) node_product Desired Peptide (L-Isomer) node_active->node_product Amine Attack (Fast Coupling) node_racemate Racemic Peptide (D/L Mixture) node_oxazolone->node_racemate Re-opening node_enol->node_racemate Reprotonation

Figure 1: Competing pathways during Z-Thr(Me)-OH activation. Note that strong bases drive both enolization (racemization) and beta-elimination.

Reagent Selection Matrix

The choice of base is the single most critical variable. Standard bases like DIEA (Diisopropylethylamine) are often too strong (


) for this specific derivative.
ComponentRecommendationMechanism of ActionRisk Level
Coupling Reagent DIC / Oxyma Pure Carbodiimide activation with oxime additive. Oxyma creates a less reactive but more stable active ester than OBt, reducing the risk of oxazolone formation.Low
Alternative Reagent COMU Uronium-type reagent based on Oxyma. extremely fast, minimizing the time window for base-catalyzed side reactions.Low
Base TMP (Collidine) 2,4,6-Trimethylpyridine (

). Sufficient to neutralize the acid but too weak/sterically hindered to abstract the

-proton efficiently.
Safe
Base (Avoid) DIEA / TEA Strong tertiary amines (

). These significantly accelerate both enolization and

-elimination of O-alkyl threonines.
High
Solvent DMF/DCM (1:1) DCM reduces the polarity, which can stabilize the activated ester and suppress racemization compared to pure DMF.⚠️ Medium
Troubleshooting & FAQs
Q1: I am observing a mass shift of -32 Da in my final product. What happened?

Diagnosis: This is


-elimination  of methanol.
Cause:  Your base was likely too strong or in too high concentration. The base abstracted the 

-proton, and instead of just racemizing, the molecule eliminated the methoxy group to form a double bond (Z-Dhb-OH). Solution:
  • Switch base from DIEA to TMP (Collidine) .

  • Reduce base equivalents to exactly 1.0 eq relative to the coupling reagent.

  • Ensure the reaction temperature is kept at 0°C for the first hour.

Q2: I see a "doublet" peak in HPLC with identical mass. Is this racemization?

Diagnosis: Likely epimerization (D-allo-Thr formation). Verification: Co-inject with a synthesized standard of the D-isomer if possible. Cause: Prolonged activation time allows the activated ester to enolize. Solution:

  • Do not pre-activate Z-Thr(Me)-OH for more than 30 seconds.

  • Use DIC/Oxyma instead of HATU. HATU is extremely reactive but requires a base (DIEA) to function; the presence of DIEA during the activation moment (before amine addition) is the danger zone.

Q3: The coupling yield is low (<50%) due to steric hindrance. How do I force it without racemizing?

Solution:

  • Double Coupling: Perform the coupling twice for 45 minutes each rather than once for 4 hours.

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. This disrupts resin aggregation and improves access without increasing basicity.

  • Microwave Warning: Do NOT use microwave heating for this specific residue. The thermal energy will almost certainly drive

    
    -elimination.
    
Standard Operating Procedure (SOP)

Protocol: Low-Racemization Coupling of Z-Thr(Me)-OH Applicable for Solid Phase Peptide Synthesis (SPPS)

Materials:
  • Amino Acid: Z-Thr(Me)-OH (3.0 eq)

  • Activator: DIC (3.0 eq)

  • Additive: Oxyma Pure (3.0 eq)

  • Base: TMP (2,4,6-Trimethylpyridine) (3.0 eq) — Only if using salt form of AA, otherwise omit or use 1.0 eq.

  • Solvent: DMF (Anhydrous)[2]

Step-by-Step Workflow:
  • Resin Preparation:

    • Swell resin in DMF for 20 minutes.

    • Drain and cool the reaction vessel to 0°C (ice bath).

  • Activation Cocktail (The "Cold-Mix"):

    • In a separate vial, dissolve Z-Thr(Me)-OH and Oxyma Pure in minimal DMF.

    • Cool this solution to 0°C.

    • Add DIC immediately before transferring to the resin.

    • Critical: Do not add the base (TMP) to this mixture yet if the amino acid is a free acid. If the amino acid is a salt (e.g., HCl salt), add TMP now to neutralize it.

  • Coupling:

    • Add the cold activated solution to the resin.

    • If the coupling is slow (monitored by Kaiser/Chloranil test), add TMP (1.0 eq) after 5 minutes to catalyze the reaction without shocking the system.

    • Agitate at 0°C for 1 hour , then allow to warm to room temperature for 1 hour.

  • Washing:

    • Drain immediately.

    • Wash with DMF (3x) and DCM (3x) to remove any residual base that could promote post-coupling elimination.

Troubleshooting Logic Tree

Use this flow to diagnose issues with your current synthesis.

TroubleshootingTree start Issue Detected mass_check Check Mass Spec start->mass_check mass_correct Mass Correct (Double Peaks) mass_check->mass_correct Isomers found mass_minus32 Mass -32 Da mass_check->mass_minus32 Loss of MeOH mass_plus_uronium Mass +99 Da mass_check->mass_plus_uronium Adduct sol_racem Racemization (Enolization) mass_correct->sol_racem sol_elim Beta-Elimination mass_minus32->sol_elim sol_capping Guanidinylation (Uronium capping) mass_plus_uronium->sol_capping fix_racem Switch to DIC/Oxyma/TMP sol_racem->fix_racem fix_elim Remove Strong Base Keep at 0°C sol_elim->fix_elim fix_cap Avoid HATU excess Pre-activate < 1min sol_capping->fix_cap

Figure 2: Diagnostic decision tree for Z-Thr(Me)-OH coupling failures.

References
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5][6][7] Chemical Reviews, 109(6), 2455–2504.

    • Establishes the mechanisms of racemiz
  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.

    • Authoritative review on Oxyma Pure and COMU superiority over HOBt.
  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[8] An efficient peptide coupling additive."[6][8][9][10][11] Journal of the American Chemical Society, 115(10), 4397–4398.

    • Foundational work on HOAt/HATU, highlighting the risks of strong activ
  • Subirós-Funosas, R., et al. (2009).[9] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[9] Chemistry – A European Journal, 15(37), 9394–9403.[9]

    • Specific data on racemiz

Sources

Optimization

Technical Support Center: Solubility Optimization for Z-Thr(Me)-OH

The following technical guide addresses the solubility challenges associated with Z-Thr(Me)-OH ( - -Benzyloxycarbonyl- -methyl-L-threonine) in Dichloromethane (DCM). Topic: Troubleshooting Low Solubility in Dichlorometha...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges associated with Z-Thr(Me)-OH (


-

-Benzyloxycarbonyl-

-methyl-L-threonine) in Dichloromethane (DCM).

Topic: Troubleshooting Low Solubility in Dichloromethane (DCM) Compound: Z-Thr(Me)-OH (CAS: 57224-63-2 for methyl ester analog ref; generic structure applies) Context: Peptide Synthesis (Solution & Solid Phase)[1][2]

Executive Summary

Z-Thr(Me)-OH is a hydrophobically protected amino acid derivative used to introduce


-methylated threonine residues.[1][2] While the Z (Cbz) group and the methyl ether side chain are lipophilic, users frequently encounter unexpected insolubility or gelation in pure DCM.

The Root Cause: This behavior is typically driven by intermolecular hydrogen bond dimerization of the free carboxylic acid moiety and the urethane backbone, which DCM (a moderately polar, non-hydrogen-bond-disrupting solvent) cannot effectively break.[2]

Part 1: Diagnostic & Troubleshooting Guide

Phase 1: Initial Assessment (The "Why")[1]

Q1: Is your material the Free Acid or a DCHA Salt?

  • Context: Many Z-protected amino acids are sold as Dicyclohexylamine (DCHA) salts to ensure crystallinity and stability.[1][2][3]

  • The Issue: DCHA salts are ionic. While often soluble in organic solvents, they may exhibit poor solubility in pure DCM compared to mixtures, or they may require specific neutralization before coupling.[2]

  • Action: Check the Certificate of Analysis (CoA).

    • If DCHA Salt: You must convert it to the free acid or use a specific neutralization protocol (See Protocol A).[1]

    • If Free Acid:[1][2][4] Proceed to Solvation Strategies.

Q2: Are you observing a suspension or a gel?

  • Suspension: Likely an inorganic salt contaminant or the DCHA salt issue mentioned above.[2]

  • Gel/Cloudiness: Classic H-bond aggregation.[1][2] The Z-group and the free -COOH are stacking.[2] This requires a chaotropic co-solvent .[1][2]

Phase 2: Solvation Strategies (The "How")
Strategy A: The "Polar Spike" (Recommended)

DCM is excellent for solubilizing the lipophilic Z-group, but poor at solvating the polar carboxylic head.

  • The Fix: Add a small volume of a polar aprotic solvent.[2][5]

  • Protocol:

    • Suspend Z-Thr(Me)-OH in the required volume of DCM.[1][2]

    • Add DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) dropwise.[1][2]

    • Target Ratio: 9:1 or 8:2 (DCM:DMF). Usually, <10% DMF is sufficient to disrupt the H-bonds and yield a clear solution.[2]

Strategy B: In-Situ Neutralization (For Coupling)

If you are immediately proceeding to a coupling reaction, you can use the base required for the reaction to aid solubility.[4]

  • The Fix: Deprotonate the carboxylic acid to break the dimer.

  • Protocol:

    • Suspend the compound in DCM.[2][6]

    • Add DIPEA (Diisopropylethylamine) (1.0 - 2.0 equivalents).[1][2]

    • Observation: The solution should clear rapidly as the ionic species forms.

    • Critical Warning: Add the coupling reagent (e.g., HATU, TBTU, DIC) immediately after the base to prevent racemization of the activated species.

Part 3: Experimental Protocols

Protocol A: Conversion of DCHA Salt to Free Acid

If your Z-Thr(Me)-OH is a DCHA salt, it must be desalted for optimal DCM solubility and reactivity.[2]

  • Dissolve: Suspend the salt in EtOAc (Ethyl Acetate).

  • Wash: Extract the organic layer 3x with 0.5 M KHSO₄ (Potassium Bisulfate) or 5% citric acid.[1][2] Avoid strong HCl to prevent Z-group cleavage.[1][2]

  • Dry: Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Result: The resulting oil/foam is the free acid, which is significantly more soluble in DCM/DMF mixtures.

Protocol B: Solubility Decision Tree

Use this logic flow to determine the correct solvent system.

SolubilityFlow Start Start: Z-Thr(Me)-OH Insoluble in DCM CheckForm Check CoA: Is it DCHA Salt? Start->CheckForm IsSalt Yes: DCHA Salt CheckForm->IsSalt Confirmed IsFree No: Free Acid CheckForm->IsFree Confirmed ActionSalt Perform Acid Wash (EtOAc / KHSO4) IsSalt->ActionSalt CheckCoupling Are you Coupling Immediately? IsFree->CheckCoupling ActionSalt->IsFree Converted ActionFree Add Co-Solvent (DMF or NMP) CouplingYes Strategy B: Add DIPEA (Base) to DCM suspension CheckCoupling->CouplingYes Yes CouplingNo Strategy A: Spike with 10% DMF (Maintain Acidic State) CheckCoupling->CouplingNo No

Figure 1: Decision matrix for solubilizing Z-Thr(Me)-OH based on chemical form and downstream application.

Part 4: Impact on Downstream Chemistry[3]

ParameterImpact of Solubility FixRecommendation
Coupling Efficiency Positive. Aggregates prevent reagent access.[1][2] Solvated chains couple 2-5x faster.[1][2]Use DCM/DMF (9:1) for standard carbodiimide couplings.[1][2][6]
Racemization Risk (High with Base). Leaving the compound in DCM/DIPEA without activating agent promotes oxazolone formation.[1][2]If using Strategy B , add coupling agents within 2 minutes of base addition.[2]
Side Reactions Low.

-Methyl ether is stable.[1][2] Avoid Methanol (MeOH) as a co-solvent.[1][2]
Never use MeOH ; it will cause transesterification with activated esters.[1][2]

Part 5: Mechanism of Insolubility

Understanding the molecular interaction provides confidence in the solution.

  • Dimerization: In non-polar solvents like DCM (

    
    ), the carboxylic acid protons (
    
    
    
    ) form strong intermolecular hydrogen bonds with the carbonyl oxygen of the Z-group carbamate or another carboxylic acid.[1]
  • Solvent Exclusion: These dimers form "stacked" hydrophobic aggregates that exclude DCM molecules.[1][2]

  • Disruption:

    • DMF (

      
      ):  Acts as a Hydrogen Bond Acceptor (HBA), competitively binding the protons and breaking the dimers.[1]
      
    • DIPEA: Removes the proton entirely (

      
      ), creating charge repulsion between chains and forcing solvation.[1][2]
      

Mechanism cluster_0 Pure DCM (Insoluble) cluster_1 DCM + DMF (Soluble) A Z-Thr B Z-Thr A->B H-Bond Dimer C Z-Thr A->C Add Polar Co-solvent D DMF C->D Solvated E Z-Thr F DMF E->F Solvated

Figure 2: Mechanistic shift from H-bonded dimerization to solvation upon addition of DMF.[1][2]

References

  • Albericio, F., et al. (2014).[1][2] Solvent effects in peptide synthesis.[1][2][5][7][8][9] In Solid-Phase Peptide Synthesis. Academic Press.[1][2] (General reference for DCM/DMF solvent effects).

Sources

Troubleshooting

Technical Support Center: Overcoming Aggregation with Z-Thr(Me)-OH

Executive Summary Welcome to the technical support guide for Z-Thr(Me)-OH . You are likely here because your peptide synthesis has hit a wall—specifically, the "gelation" or solubility wall caused by beta-sheet aggregati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the technical support guide for Z-Thr(Me)-OH . You are likely here because your peptide synthesis has hit a wall—specifically, the "gelation" or solubility wall caused by beta-sheet aggregation.

Z-Thr(Me)-OH (N-benzyloxycarbonyl-N-methyl-L-threonine) is a specialized "structure-breaking" building block. By introducing a methyl group on the backbone nitrogen, it eliminates a critical hydrogen bond donor, effectively preventing the formation of inter-chain beta-sheets that cause aggregation.[1] However, this modification introduces significant steric hindrance, making the synthesis chemically challenging.

This guide provides the protocols to synthesize, cleave, and analyze peptides containing this residue without compromising yield or chiral integrity.

Part 1: The Mechanism of Action

Why Aggregation Happens & How Z-Thr(Me)-OH Solves It

Peptide aggregation during synthesis (and in solution) is primarily driven by intermolecular hydrogen bonding between the amide backbone protons and carbonyl oxygens of adjacent chains. This forms "beta-sheet" structures that are insoluble and unreactive.

The N-Methyl Effect:

  • H-Bond Removal: The methyl group replaces the amide proton (

    
    ), removing the H-bond donor capability.
    
  • Steric Clash: The bulky methyl group creates steric interference, forcing the peptide backbone into a conformation that disfavors beta-sheet stacking.

Visualizing the Disruption

AggregationMechanism cluster_0 Standard Peptide Aggregation cluster_1 Effect of Z-Thr(Me)-OH ChainA Peptide Chain A (H-Bond Donor) BetaSheet Insoluble Beta-Sheet (Aggregation) ChainA->BetaSheet Inter-chain H-Bonding ChainB Peptide Chain B (H-Bond Acceptor) ChainB->BetaSheet NMeResidue Z-Thr(Me)-OH (N-Methyl Group) NoHBond No H-Bond Donor (N-Me blocks interaction) NMeResidue->NoHBond Replaces NH with N-Me Soluble Soluble / Reactive Conformation NoHBond->Soluble Prevents Stacking

Figure 1: Mechanism of aggregation disruption. The N-methyl group eliminates the hydrogen bond donor required for beta-sheet formation.[1]

Part 2: Critical Synthesis Protocols

Challenge 1: Coupling Z-Thr(Me)-OH to the Chain

Coupling the N-methylated residue itself is usually straightforward, but steric bulk can slow it down.

Recommended Protocol:

  • Coupling Reagent: DIC/Oxyma Pure or HATU/HOAt.

  • Stoichiometry: 3-4 equivalents of AA and Reagent.

  • Time: Double coupling (2 x 1 hour).

Challenge 2: Coupling the NEXT Amino Acid (The "Hard Step")

This is the most common failure point. Acylating the secondary amine of the N-methyl threonine is extremely difficult due to steric hindrance.

Troubleshooting Workflow for N-Me Acylation:

CouplingWorkflow Start Attempt Coupling onto H-Thr(Me)-Peptide Check Check Completion (Chloranil/Mini-Cleavage) Start->Check Success Proceed to Next Step Check->Success Pass Fail Incomplete Coupling Check->Fail Fail Strategy1 Switch Reagents: HATU / HOAt / DIPEA Fail->Strategy1 Strategy1->Check Strategy2 Use PyAOP or PyBrOP (Stronger Activation) Strategy1->Strategy2 Still Fails Strategy3 Double Couple at 50°C (Check for Racemization) Strategy2->Strategy3 Still Fails

Figure 2: Decision tree for overcoming steric hindrance during acylation of the N-methyl secondary amine.

Protocol: High-Efficiency Coupling onto N-Me-Thr

Use this protocol when adding the amino acid immediately AFTER Z-Thr(Me)-OH.

  • Reagents: Use HATU (0.95 eq) and HOAt (0.95 eq) relative to the incoming amino acid.

  • Base: Use TMP (2,4,6-trimethylpyridine) or Collidine instead of DIPEA.

    • Why? Strong bases like DIPEA can cause epimerization (racemization) of the activated amino acid during these slow couplings. Collidine is weaker and safer.

  • Solvent: Use a mixture of DMF/DMSO (4:1) . DMSO helps solvate the aggregation-prone segments.

  • Procedure:

    • Dissolve Incoming Fmoc-AA (5 eq), HATU (5 eq), and HOAt (5 eq) in DMF.

    • Add Collidine (10 eq).

    • Add to resin/reaction vessel immediately.

    • React for 2–4 hours. Repeat if necessary.

Part 3: Deprotection & Orthogonality

The "Z" group (Benzyloxycarbonyl) is NOT removable by Piperidine (Fmoc conditions) or TFA (standard Boc cleavage). It requires specific conditions, making it orthogonal to standard SPPS protecting groups.

Table 1: Z-Group Removal Strategies

MethodReagentsCompatibilityNotes
Hydrogenolysis

gas, Pd/C catalyst
Solution PhaseGold Standard. Cleanest method. Difficult to perform on solid support (resin).
Strong Acid TFMSA / TFA / ThioanisoleSolid Phase (Boc)Used in Boc-SPPS. Cleaves Z and benzyl-based side chains simultaneously.
HBr / AcOH 33% HBr in Acetic AcidSolid Phase (Boc)Harsh. Risk of sensitive side-chain damage (Trp, Met).
HF Cleavage Anhydrous HFSolid Phase (Boc)Traditional "High HF" cleavage removes Z. Requires specialized HF apparatus.

Important Note for Fmoc-SPPS Users: If you are using Fmoc chemistry, Z-Thr(Me)-OH cannot be deprotected to continue the chain using standard Fmoc protocols.

  • Use Case: It is typically used as the N-terminal residue (permanent cap) or in Solution Phase segment condensation.

  • Alternative: If you need to extend the chain in Fmoc-SPPS, use Fmoc-Thr(Me)-OH instead of the Z-protected version.

Part 4: Analytical Troubleshooting (HPLC/MS)

A common panic moment for researchers is seeing "impurities" in the HPLC trace of N-methylated peptides.

The Cis/Trans Isomerism Issue

Unlike standard peptide bonds (which are >99% trans), N-methylated amide bonds have a lower energy barrier between cis and trans states.

  • Observation: The HPLC peak appears broad, split, or as two distinct peaks (e.g., ratio 70:30).

  • Verification:

    • Run LC-MS: Both peaks should have the exact same Mass (

      
      ).
      
    • Temperature Check: Run the HPLC at a higher temperature (e.g., 50°C or 60°C). The peaks should coalesce into a single sharper peak as the interconversion rate increases.

Frequently Asked Questions (FAQs)

Q1: I am seeing low yields when coupling the amino acid after Z-Thr(Me)-OH. Why? A: This is the "N-methyl effect." The methyl group on the nitrogen creates massive steric hindrance, blocking the approach of the incoming activated amino acid.

  • Fix: Switch to HATU/HOAt activation. Use double coupling . If possible, increase temperature to 50°C (but watch for racemization of Cys/His residues).

Q2: Can I use Z-Thr(Me)-OH in standard Fmoc Solid Phase Synthesis? A: Only if it is the last amino acid (N-terminal). You cannot remove the Z-group with Piperidine to add more amino acids. If you need to continue the chain, you must use Fmoc-Thr(Me)-OH .

Q3: My peptide mass is correct, but HPLC shows two peaks. Is my product impure? A: Likely not. N-methylated peptides often exist as slowly interconverting cis and trans rotamers (conformers).

  • Test: Re-run HPLC at 60°C. If the peaks merge, it is a single pure product. Do not attempt to prep-separate them; they will re-equilibrate.

Q4: Does the "Me" in Z-Thr(Me)-OH refer to the side chain or the nitrogen? A: In the context of aggregation breaking, it almost universally refers to


-methylation . However, nomenclature can be tricky.
  • 
    -Methyl: Z-N(Me)-Thr-OH (Breaks H-bonds).
    
  • 
    -Methyl: Z-Thr(OMe)-OH (Side chain ether).
    
  • Verification: Check the CAS number or structure. If the methyl is on the Oxygen, it will not effectively disrupt the backbone hydrogen bonding network.

Q5: Are there alternatives if Z-Thr(Me)-OH is too difficult to couple? A: Yes. Consider using Pseudoprolines (e.g., Fmoc-Thr(tBu)-Ser(Psi(Me,Me)pro)-OH). These are dipeptides where the Threonine is locked in a ring structure (oxazolidine).[2] They disrupt aggregation powerfully but are easily cleaved by TFA during final deprotection to yield the native Threonine/Serine sequence.

References

  • BenchChem. (2025).[2][3] Navigating the Maze: A Comparative Guide to the HPLC Analysis of N-Methylated Peptides. Retrieved from

  • Bachem. (2023).[4] Peptide Synthesis: Strategies for Difficult Sequences and Aggregation. Retrieved from

  • Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie International Edition. (Seminal work on N-methyl cis/trans isomerism).
  • Albericio, F., et al. (2018).
  • Sigma-Aldrich. (2024). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from

Sources

Optimization

Optimizing deprotection yields for Z-Thr(Me)-OH containing peptides

To: Research Team / Peptide Synthesis Division From: Senior Application Scientist, Technical Support Subject: Technical Guide: Optimizing Deprotection Yields for Z-Thr(Me)-OH Containing Peptides Technical Support Center:...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team / Peptide Synthesis Division From: Senior Application Scientist, Technical Support Subject: Technical Guide: Optimizing Deprotection Yields for Z-Thr(Me)-OH Containing Peptides

Technical Support Center: Z-Thr(Me)-OH Deprotection

Welcome to the specialized support hub for N-benzyloxycarbonyl-O-methyl-L-threonine (Z-Thr(Me)-OH) . This guide addresses the specific challenges encountered when removing the Z (Cbz) group from peptides containing this non-canonical residue.

While the O-methyl ether modification on Threonine confers desirable metabolic stability and hydrophobicity, it introduces unique physicochemical properties that can hinder standard deprotection protocols. This guide provides optimized workflows to maximize yield and purity.

Part 1: Strategic Decision Matrix

Before initiating deprotection, select the optimal pathway based on your peptide's sequence composition. The presence of sulfur-containing residues (Cys, Met) or high hydrophobicity dictates the method.

DeprotectionStrategy Start Start: Z-Thr(Me)-Peptide CheckSulfur Contains Cys or Met? Start->CheckSulfur NoSulfur No Sulfur CheckSulfur->NoSulfur No YesSulfur Yes (Cys/Met present) CheckSulfur->YesSulfur Yes SolubilityCheck Is Peptide Highly Hydrophobic? NoSulfur->SolubilityCheck Hydrogenolysis Method A: Catalytic Hydrogenolysis (H2 / Pd-C) StandardSolvent Solvent: MeOH or EtOH SolubilityCheck->StandardSolvent Soluble AdvancedSolvent Solvent: TFE, HFIP, or AcOH SolubilityCheck->AdvancedSolvent Aggregated/Insoluble StandardSolvent->Hydrogenolysis AdvancedSolvent->Hydrogenolysis Acidolysis Method B: Acidolysis (HBr/AcOH or TFMSA) YesSulfur->Acidolysis Scavenger Requires Scavengers (Thioanisole/Cresol) Acidolysis->Scavenger

Part 2: Troubleshooting & Optimization Protocols

Method A: Catalytic Hydrogenolysis (The Gold Standard)

Best for: Peptides lacking Sulfur, preserving acid-sensitive side chains.

The Challenge: The O-methyl group significantly increases the hydrophobicity of the Threonine residue. In longer peptides, this can induce aggregation (beta-sheet formation), burying the N-terminal Z-group and preventing the Pd catalyst from accessing the reaction site.

Optimized Protocol:

  • Catalyst: Use 10% Pd/C (wet support preferred to minimize ignition risk). Load at 10-20% by weight of the peptide.[1]

  • Solvent System:

    • Standard: Methanol (MeOH) or Ethanol (EtOH).

    • For Aggregated Peptides (Critical for Thr(Me)): Use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) mixed with MeOH (1:4 ratio). These fluorinated solvents disrupt hydrogen bonding and solubilize hydrophobic segments [1]. Acetic acid (AcOH) can also be used as a co-solvent.

  • Hydrogen Source: Hydrogen gas (balloon) is standard. For difficult cases, use Transfer Hydrogenolysis with Ammonium Formate (3-5 eq) or 1,4-Cyclohexadiene, which often drives the reaction faster in viscous mixtures [2].

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Reaction stalls at 50% Peptide aggregation / Catalyst burialAdd TFE or HFIP to the solvent. Warm to 35-40°C. Sonicate the mixture briefly before adding catalyst.
No reaction observed Catalyst poisoningEnsure no trace Sulfur is present. If Met/Cys are absent, check for residual amines or thiols from previous steps. Switch to fresh Pd(OH)₂ (Pearlman's catalyst).
Product yield low after filtration Adsorption to catalystThe hydrophobic Thr(Me) peptide may stick to the carbon support. Wash the Celite pad extensively with DMF or warm AcOH after filtration.
Method B: Acidolytic Cleavage (HBr/AcOH or TFMSA)

Best for: Cys/Met containing peptides, or when hydrogenolysis fails due to solubility.

The Challenge: Z-removal requires strong acids. While the O-methyl ether is robust (unlike O-benzyl, which would cleave), the generated benzyl cations can alkylate sensitive residues (Trp, Tyr, Met).

Optimized Protocol:

  • Reagent: 33% HBr in Acetic Acid is the standard. Alternatively, Trifluoromethanesulfonic acid (TFMSA) / TFA can be used for solution-phase global deprotection [3].

  • Scavengers: You must add scavengers to trap the benzyl cation.

    • Cocktail: Pentamethylbenzene (PMB) or Thioanisole.

  • Stability Check: The O-methyl ether on Threonine is stable to HBr/AcOH and TFMSA under standard conditions (0°C to RT for 1-2 hours). It will not revert to Threonine (OH) [4].

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Alkylation of Trp/Tyr Insufficient scavengerIncrease Thioanisole or Anisole concentration.
Cleavage of O-Methyl group Excessive acid strengthRare.[1] Ensure you are NOT using Boron Tribromide (BBr₃) or Trimethylsilyl Iodide (TMSI), as these specific Lewis acids will cleave methyl ethers. Stick to Brønsted acids (HBr, TFMSA).
Incomplete Z-removal Old ReagentHBr in AcOH degrades over time. Use fresh reagent or re-saturate with HBr gas.

Part 3: Frequently Asked Questions (FAQs)

Q1: Does the O-methyl group on Threonine prevent the


 acyl shift common in Ser/Thr peptides? 
A:  Yes, this is a distinct advantage. In standard Ser/Thr peptides, the free hydroxyl can attack the upstream amide bond (

shift), especially in acidic conditions. Since the hydroxyl in Z-Thr(Me)-OH is methylated (capped), this side reaction is effectively blocked, improving the stability of the peptide backbone during synthesis and storage.

Q2: I am seeing a +14 Da impurity after deprotection. Is this related to Thr(Me)? A: Unlikely to be the Thr(Me) itself. A +14 Da mass shift usually indicates methylation of a reactive side chain (like His or Cys) if methyl iodide was used in a previous step, or incomplete deprotection of a methyl ester elsewhere. However, ensure your starting material was 100% O-methylated; if you had free Thr impurity, it might have been methylated during a different step, but the ether bond itself is stable.

Q3: Can I use catalytic transfer hydrogenolysis with Ammonium Formate for Z-Thr(Me) peptides? A: Yes, and it is often preferred. The evolution of CO₂ and NH₃ gas helps agitate the mixture, and the formate salt can improve the solubility of the hydrophobic Z-Thr(Me) segment compared to pure methanol [2].

Q4: Will the O-methyl group survive HF cleavage (for final resin cleavage)? A: Yes. The methyl ether linkage is stable to anhydrous Hydrogen Fluoride (HF) used in Boc-chemistry final cleavage. It is also stable to TFA used in Fmoc chemistry [4].

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Anwer, M. K., & Spatola, A. F. (1980).[2] Catalytic Transfer Hydrogenation in Peptide Synthesis. Synthesis.

  • Tam, J. P., et al. (1986). Mechanisms for the removal of benzyl protecting groups in peptide synthesis by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.

Sources

Troubleshooting

Technical Support Center: Resolving Difficult Sequences Involving Z-Thr(Me)-OH Residues

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult building blocks in peptide chemistry: Z-Thr(Me)-OH...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult building blocks in peptide chemistry: Z-Thr(Me)-OH (N-benzyloxycarbonyl-O-methyl-L-threonine).

The incorporation of O-methylated threonine is highly desirable in drug development to enhance metabolic stability, lipophilicity, and cell permeability[1]. However, the combination of a


-branched side chain, the added steric bulk of the O-methyl ether, and the requirement for orthogonal Z-group deprotection creates a perfect storm of synthetic bottlenecks. This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your synthesis succeeds.

Part 1: The Mechanistic Challenge (Causality & Context)

To troubleshoot effectively, we must first understand the physical chemistry of Z-Thr(Me)-OH.

  • Extreme Steric Hindrance: Threonine is naturally

    
    -branched, creating significant 
    
    
    
    allylic strain during amide bond formation. The addition of the O-methyl group locks the side-chain rotamers into conformations that sterically shield both the
    
    
    -carboxyl (during activation) and the
    
    
    -amine (during subsequent chain elongation)[2][3].
  • Activation-Induced Epimerization: Because coupling is exceptionally slow, the activated Z-Thr(Me)-OH intermediate spends more time in the reaction mixture. This prolonged half-life increases the risk of base-catalyzed proton abstraction at the

    
    -carbon, leading to epimerization via oxazolone formation.
    
  • Orthogonal Deprotection Complexity: The Z (benzyloxycarbonyl) group requires catalytic hydrogenation or strong acidic conditions (e.g., TFMSA) for removal, which must be carefully managed if the peptide contains reducible or acid-sensitive motifs[4][5].

Part 2: Troubleshooting FAQs

Q1: Standard carbodiimide reagents (DIC/HOBt) are failing to couple Z-Thr(Me)-OH, resulting in truncation. What is the mechanistic alternative?

A1: Standard carbodiimides are insufficiently reactive for


-branched, O-methylated amino acids. You must shift to highly reactive aminium or phosphonium salts that generate OAt (7-aza-1-hydroxybenzotriazole) active esters.

Recommendation: Use HATU or PyAOP [6][7]. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (neighboring group participation), pre-organizing the incoming amine via hydrogen bonding and drastically lowering the activation energy of the transition state. If the coupling requires prolonged times (>4 hours), strictly use PyAOP . Unlike HATU (an aminium salt), PyAOP is a phosphonium salt and cannot react with the N-terminal amine to form a chain-terminating guanidinyl byproduct[8].

Q2: I am observing significant epimerization of the Thr(Me) residue. How can I suppress this?

A2: Epimerization during the coupling of hindered residues is driven by the strength of the tertiary base and the duration of pre-activation. Recommendation: Replace standard N,N-diisopropylethylamine (DIPEA) with a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (TMP/collidine) . Eliminate pre-activation entirely; add the base last to the mixture of the resin, amino acid, and coupling reagent (in-situ activation).

Q3: My sequence contains a Methionine (Met) residue, and my Z-group deprotection via catalytic hydrogenation (Pd/C) is failing. Why?

A3: Sulfur-containing residues (Met, Cys) are notorious catalyst poisons. The lone pairs on the sulfur atom irreversibly bind to the active palladium sites, halting hydrogenolysis. Recommendation: You must abandon standard


-Pd/C conditions. Switch to a strong-acid cleavage strategy using Trifluoromethanesulfonic acid (TFMSA)  in TFA with thioanisole as a scavenger, or utilize Birch reduction conditions (

/liquid

) if the sequence tolerates it.

Part 3: Data Presentation & Reagent Selection

To standardize your approach to sterically hindered couplings, reference the following quantitative and mechanistic comparison of coupling reagents.

Table 1: Reagent Selection for Sterically Hindered Amino Acids
ReagentChemical ClassLeaving GroupReactivity LevelGuanidinylation RiskBest Use Case for Z-Thr(Me)-OH
HBTU AminiumOBtModerateHigh (Prolonged)Not recommended for this residue.
HATU AminiumOAtVery HighHigh (Prolonged)Fast couplings (<1 hr) with unhindered amines.
PyBOP PhosphoniumOBtModerateNoneModerate hindrance, long reaction times.
PyAOP PhosphoniumOAtVery HighNoneOptimal: Severe hindrance, prolonged couplings.
TFFH FormamidiniumFluorideExtremeNoneRefractory couplings (generates acid fluoride in situ).

Data synthesized from established peptide coupling reagent guidelines[6][8].

Part 4: Mandatory Visualization & Workflows

G Start Evaluate Z-Thr(Me)-OH Coupling Sequence Check Is the N-terminal amine sterically hindered? Start->Check Standard Use HATU / Collidine (Standard Hindrance) Check->Standard No / Mild Severe Use PyAOP / HOAt (Severe Hindrance) Check->Severe Yes (e.g., N-Me or Aib) Guan Monitor LC-MS for Guanidinylation (+98 Da) Standard->Guan Success Proceed to Z-Deprotection Severe->Success No guanidinylation risk Guan->Severe If side products form Guan->Success If clean

Workflow for selecting coupling reagents for Z-Thr(Me)-OH to avoid guanidinylation.

G Start Z-Group Deprotection Initiated CheckS Does sequence contain Met or Cys (Sulfur)? Start->CheckS CatHyd Standard Catalytic Hydrogenation (H2, Pd/C) CheckS->CatHyd No Poison Catalyst Poisoning Risk! Use Alternative CheckS->Poison Yes Acid Strong Acid Cleavage (TFMSA / TFA / Thioanisole) Poison->Acid LiquidNH3 Birch Reduction (Na / Liquid NH3) Poison->LiquidNH3

Decision matrix for Z-group deprotection handling catalyst poisoning risks.

Part 5: Experimental Protocols

Protocol 1: High-Efficiency Coupling of Z-Thr(Me)-OH using PyAOP

This protocol utilizes in-situ activation with a phosphonium salt to prevent guanidinylation during the extended reaction times required for


-branched residues.

Materials:

  • Peptide-resin (0.1 mmol scale)

  • Z-Thr(Me)-OH (0.4 mmol, 4 equivalents)

  • PyAOP (0.39 mmol, 3.9 equivalents)

  • HOAt (0.4 mmol, 4 equivalents)

  • 2,4,6-Trimethylpyridine (Collidine) (0.8 mmol, 8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin in anhydrous DMF for 30 minutes. Drain completely.

  • Dissolution: In a clean, dry vial, dissolve Z-Thr(Me)-OH, PyAOP, and HOAt in 2.5 mL of anhydrous DMF.

  • In-Situ Activation: Add the dissolved reagents directly to the peptide-resin. Do not pre-activate.

  • Base Addition: Immediately add the Collidine to the resin slurry.

  • Reaction: Agitate gently at room temperature for 4 to 12 hours. (The lack of aminium salts allows for overnight coupling without capping the amine).

  • Validation: Perform a micro-cleavage and analyze via LC-MS. If unreacted amine remains, perform a double coupling using fresh reagents before proceeding.

Protocol 2: Z-Group Deprotection via Catalytic Hydrogenation (Sulfur-Free Sequences)

This self-validating system ensures complete removal of the benzyloxycarbonyl group without over-reduction[4][9].

Materials:

  • Z-protected peptide (purified or crude, 50 mg)

  • 10% Palladium on Carbon (Pd/C) (10 mg, 20% w/w)

  • Methanol (MeOH) or Trifluoroethanol (TFE) (5 mL)

  • Hydrogen gas (

    
    ) balloon
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the Z-protected peptide in MeOH. If solubility is poor, use a 1:1 mixture of MeOH and TFE.

  • Catalyst Addition: Carefully add the 10% Pd/C to the solution under an inert Argon atmosphere to prevent spontaneous ignition.

  • Purging: Seal the vessel with a septum. Insert a needle connected to a vacuum line to briefly evacuate the flask, then backfill with Argon. Repeat 3 times.

  • Hydrogenation: Attach the

    
     balloon. Evacuate the flask briefly and backfill with 
    
    
    
    . Stir vigorously at room temperature.
  • Monitoring: Extract a 10

    
    L aliquot every 2 hours, filter through a micro-syringe filter to remove Pd/C, and analyze via LC-MS. The Z-group loss corresponds to a mass shift of -134 Da.
    
  • Workup: Once complete, filter the entire mixture through a tightly packed pad of Celite to remove the pyrophoric catalyst. Wash the Celite pad with additional MeOH. Evaporate the filtrate under reduced pressure.

Part 6: References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ResearchGate. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Hydrophobic Z-Thr(Me)-OH Peptides

Introduction: The "Sticky" Reality of Z-Thr(Me)-OH Welcome to the technical support hub for Z-Thr(Me)-OH (N-Benzyloxycarbonyl-N-methyl-L-threonine) and its related hydrophobic peptide derivatives. As researchers, we ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Sticky" Reality of Z-Thr(Me)-OH

Welcome to the technical support hub for Z-Thr(Me)-OH (N-Benzyloxycarbonyl-N-methyl-L-threonine) and its related hydrophobic peptide derivatives.

As researchers, we often underestimate this molecule.[1] It appears small, but the combination of the Z-group (Carbobenzyloxy) and N-methylation creates a "perfect storm" for purification failure:

  • Hydrophobic Collapse: The aromatic Z-group and the methyl group significantly increase lipophilicity, causing the molecule to aggregate in aqueous buffers or bind irreversibly to standard C18 chains.

  • Rotameric Broadening: N-methylation introduces steric hindrance, slowing the rotation around the carbamate bond.[1] This results in "ghost peaks" or broad plateaus at room temperature due to cis/trans conformer interconversion.[1]

  • Solubility Paradox: While hydrophobic, the free carboxylic acid (-OH) and threonine hydroxyl can create unpredictable solubility profiles, leading to precipitation upon injection.[1]

This guide provides the protocols and troubleshooting workflows to overcome these specific challenges.

Module 1: Solubilization & Sample Prep

The Root Cause of 60% of Failures

Attempting to dissolve Z-Thr(Me)-OH in 50% Acetonitrile/Water often leads to microscopic precipitation inside the column head.[1] You must disrupt intermolecular hydrophobic interactions immediately.[1]

Recommended Solubilization Protocol
  • Primary Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[1]

  • The "Magic" Additive: Hexafluoroisopropanol (HFIP). HFIP is a potent hydrogen-bond disruptor that breaks up aggregates of Z-protected amino acids.[1]

ComponentVolume/Conc.Function
Sample 10–20 mg/mLTarget concentration.[1]
DMF/DMSO 80% (v/v)Primary solubilizer for the Z-group.[1]
HFIP 10–20% (v/v)Disaggregates hydrophobic clusters.[1]
Water < 5%Keep low to prevent "crashing out."[1]

⚠️ Safety Warning: HFIP is volatile and corrosive to eyes.[1] Handle in a fume hood.

Visualization: Sample Prep Decision Tree

SamplePrep Start Start: Solid Z-Thr(Me)-OH CheckSol Attempt Dissolution in 100% MeOH or ACN Start->CheckSol Clear Solution Clear? CheckSol->Clear YesClear Add 10% Water (Check for cloudiness) Clear->YesClear Yes NoClear Switch Solvent Clear->NoClear No Filter Filter (0.2 µm PTFE) YesClear->Filter TryDMF Dissolve in DMF/DMSO NoClear->TryDMF Aggregates Still Cloudy/Viscous? TryDMF->Aggregates AddHFIP Add 10-20% HFIP (Disrupt H-bonds) Aggregates->AddHFIP Yes Aggregates->Filter No AddHFIP->Filter Inject Ready for Injection Filter->Inject

Caption: Logic flow for solubilizing hydrophobic Z-protected amino acids to prevent column fouling.

Module 2: Chromatographic Separation

Overcoming Retention & Rotamers

The "Rotamer" Problem

N-methylation creates two distinct conformers (cis and trans) that interconvert slowly on the NMR and HPLC timescale.

  • Symptom: Your peak looks like a "batman" symbol (split peak) or a very broad, tailing mound.[1]

  • Solution: Heat. Elevating the column temperature increases the rate of interconversion, coalescing the split peaks into a single, sharp peak.

Optimized HPLC Method Parameters
ParameterRecommendationScientific Rationale
Column Phase C4 or Phenyl-Hexyl C18 is often too hydrophobic (retention > 30 min).[1] C4 allows elution; Phenyl-Hexyl engages in pi-pi interactions with the Z-group for better selectivity.[1]
Temperature 50°C – 65°C Critical.[1] Forces rotamer coalescence for N-methylated species [1].[1]
Mobile Phase A Water + 0.1% TFATFA suppresses silanol ionization and ion-pairs with the amine (if deprotected) or keeps COOH protonated.
Mobile Phase B ACN + 0.08% TFASlightly lower TFA in organic phase stabilizes the baseline.
Gradient Shallow (e.g., 40–80% B)Z-Thr(Me)-OH elutes late.[1] Start high to save time.
Visualization: Method Development Workflow

MethodDev Input Initial Run (C18, 25°C) Eval Evaluate Peak Shape Input->Eval Split Split/Broad Peak? Eval->Split Shape Issue Retent Retention > 20min? Eval->Retent Time Issue Temp Increase Temp to 60°C Split->Temp ColSwitch Switch to C4 or Phenyl-Hexyl Retent->ColSwitch Final Optimized Method Temp->Final ColSwitch->Final

Caption: Troubleshooting logic for peak shape (rotamers) and retention (hydrophobicity) issues.

Module 3: Chiral Purity & Recovery

The Hidden Impurity

N-methylated amino acids are notorious for racemization during synthesis (formation of the D-allo isomer).[1] Standard RP-HPLC may not separate the L-isomer from the D-isomer.[1]

Protocol: Chiral Purity Verification

To ensure your Z-Thr(Me)-OH is enantiomerically pure, you cannot rely on C18/C4.[1]

  • Column: Polysaccharide-based CSP (e.g., Chiralpak AD-RH or OD-RH).[1]

  • Mode: Reverse Phase Chiral.

  • Mobile Phase: Water/Acetonitrile (no TFA if possible, or very low conc).[1]

  • Reference: Compare against a racemic standard (synthesized intentionally or purchased).

Recovery Steps (Post-Purification)

The Z-group makes the molecule "sticky" to plastic.

  • Collection: Collect fractions into glass tubes, not polypropylene (which binds hydrophobic peptides).[1]

  • Evaporation: Do not rotovap to dryness immediately. The high water content at the end can cause oiling out. Lyophilize (freeze-dry) from a frozen solution to obtain a fluffy powder.[1]

Frequently Asked Questions (FAQ)

Q1: My peak is splitting into two, even though the sample is >99% pure by MS. Why? A: This is likely rotamerism .[1] The N-methyl group and the Z-carbamate create cis and trans isomers that separate partially on the column. Action: Run the column at 60°C. If the peaks merge, it is rotamerism, not impurity.

Q2: The sample precipitates immediately when I inject it. A: Your sample solvent is too strong compared to the mobile phase (e.g., 100% DMSO injected into 5% ACN). Action: Dilute your sample with the starting mobile phase (e.g., 40% ACN) as much as possible before injection, or use a "sandwich" injection technique.

Q3: I have low recovery. Where is my peptide? A: It is likely adsorbed to the head of the column or the plastic fraction tubes. Action: Switch to a C4 column (less hydrophobic retention) and ensure you are using glass collection vessels.[1] Wash the column with 100% Isopropanol or TFE (Trifluoroethanol) to recover "lost" material.

Q4: Can I use Formic Acid instead of TFA? A: Yes, for Mass Spec sensitivity, Formic Acid is better.[1] However, TFA (0.1%) usually provides sharper peaks for Z-protected peptides by suppressing interactions with residual silanols more effectively.[1]

References

  • Effect of Temperature on N-Methylated Peptide Separation: Detailed analysis of how elevated temperature coalesces rotameric peaks in RP-HPLC. Source: Journal of Chromatography A. Context: "Separation of conformers of N-methylated peptides by reversed-phase high-performance liquid chromatography."

  • Hydrophobicity of Protected Amino Acids: Indices for Z-protected amino acids and their retention behavior. Source: MDPI (Molecules), 2023.[1] "Determining the Hydrophobicity Index of Protected Amino Acids."

  • Chiral Separation of N-Methylated Amino Acids: Methodologies for separating enantiomers using Chiral Stationary Phases. Source: BenchChem / Sigma-Aldrich Technical Notes.[1]

  • Purification of Hydrophobic Peptides (Amyloid Derivatives): Parallels in purifying highly hydrophobic, aggregation-prone sequences. Source: NIH / PubMed Central.[1]

Sources

Reference Data & Comparative Studies

Validation

Enantiomeric Purity of Z-Thr(Me)-OH: A Definitive Technical Guide

Topic: Determining enantiomeric purity of Z-Thr(Me)-OH via chiral HPLC Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary The determination...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Determining enantiomeric purity of Z-Thr(Me)-OH via chiral HPLC Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The determination of enantiomeric purity for N-benzyloxycarbonyl-O-methyl-L-threonine (Z-Thr(Me)-OH) presents a specific analytical challenge due to its dual chirality (α- and β-carbon centers) and the presence of the Z-protecting group. While indirect methods like Marfey’s analysis are standard for free amino acids, they are fundamentally flawed for this specific molecule due to the blocked N-terminus.

This guide establishes Direct Chiral HPLC as the superior methodology, specifically utilizing Amylose-based polysaccharide stationary phases under Normal Phase (NP) conditions.[1] We compare this against indirect derivatization and NMR, providing experimental protocols that prioritize non-destructive, high-throughput analysis.

Part 1: The Analytical Challenge

The molecule Z-Thr(Me)-OH contains two protecting groups: the carbobenzyloxy (Z) group on the amine and a methyl ether on the threonine side chain.

  • Blocked Reactivity: The Z-group renders the amine non-nucleophilic, making standard chiral derivatization reagents (e.g., Marfey’s Reagent, OPA) ineffective without a risky deprotection step.[1]

  • Stereochemical Complexity: You are not just separating L vs. D enantiomers. You must resolve four potential isomers:

    • L-Thr(Me) (2S, 3R) – Target

    • D-Thr(Me) (2R, 3S) – Enantiomer

    • L-allo-Thr(Me) (2S, 3S) – Diastereomer

    • D-allo-Thr(Me) (2R, 3R) – Diastereomer

  • Acidic Tailing: The free carboxylic acid (-OH) at the C-terminus interacts strongly with silanol groups on HPLC columns, necessitating mobile phase modifiers.

Part 2: Method Comparison

We evaluated three primary approaches for determining the purity of Z-Thr(Me)-OH.

Table 1: Comparative Analysis of Methodologies
FeatureMethod A: Direct Chiral HPLC (Recommended) Method B: Indirect (Marfey's Reagent) Method C: Chiral NMR (Mosher's Acid)
Principle Direct interaction with Chiral Stationary Phase (CSP).Deprotection

Derivatization

C18 HPLC.
Formation of diastereomeric salts/complexes.
Sample Prep Minimal (Dissolve & Shoot).High: Requires Z-group removal (HBr/AcOH or H₂/Pd).Medium: Requires careful titration.
Risk of Racemization None (Non-destructive).High: Deprotection conditions can racemize the

-center.[2]
Low, but spectral overlap is common.
Sensitivity (LOD) High (<0.05% impurity).Very High (if derivatization is 100% complete).Low (~1-2% impurity detection limit).
Throughput High (15-20 min/run).Low (>4 hours prep time).Low.
Suitability Ideal for QC of final material. Only suitable for raw material (free AA) analysis.Structural elucidation only.
Why Indirect Methods Fail for Z-Thr(Me)-OH

As a Senior Application Scientist, I must emphasize a critical causality often overlooked: Marfey’s reagent (FDAA) reacts with free amines. Z-Thr(Me)-OH has no free amine. To use Method B, you must remove the Z-group.

  • The Flaw: The conditions required to remove the Z-group (e.g., HBr in Acetic Acid or catalytic hydrogenolysis) can induce partial racemization at the

    
    -carbon. If you detect 1% D-isomer after deprotection, you cannot confirm if it was present in the original sample or generated during sample prep. Therefore, Method B is invalid for the intact protected amino acid. 
    

Part 3: Optimized Protocol – Direct Chiral HPLC

The "Gold Standard" for Z-protected amino acids is the use of polysaccharide-based coated phases (specifically Amylose derivatives) in Normal Phase mode.

Column Selection[4][5][6]
  • Primary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why: The Z-group contains an aromatic ring that interacts via

      
       stacking with the phenylcarbamates on the amylose backbone. The O-methyl group reduces the polarity of the side chain, improving peak shape compared to free Threonine.
      
  • Alternative Column: Chiralpak IA (Immobilized version).

    • Why: Allows for the use of prohibited solvents (like DCM/THF) if solubility is an issue, though Hexane/IPA is usually sufficient for Z-Thr(Me)-OH.

Mobile Phase Chemistry
  • Base Solvents: n-Hexane / Isopropanol (IPA).

  • Critical Additive: Trifluoroacetic Acid (TFA) @ 0.1%.

    • Mechanism:[3] The TFA protonates the C-terminal carboxylic acid (

      
      
      
      
      
      
      
      ). This suppresses ionization, preventing the analyte from acting as an ion-exchanger with the silica support, which causes severe peak tailing.
The "Self-Validating" Protocol

This protocol includes built-in checks to ensure data integrity (Trustworthiness).

Instrument: HPLC with UV Diode Array Detector (DAD). Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).[1] Temperature: 25°C (Lower temperature often improves chiral recognition). Detection: UV @ 254 nm (Targeting the Z-group chromophore).

Step-by-Step Workflow:

  • System Suitability (The "Racemic Spike"):

    • Do not just run the sample. First, inject a mixture of racemic Z-Thr(Me)-OH (or spike your L-sample with D-standard).

    • Requirement: Resolution (

      
      ) between L and D peaks must be 
      
      
      
      (Baseline separation).
  • Blank Run:

    • Inject Mobile Phase only. Ensure no ghost peaks exist at the retention time of the D-isomer.

  • Sample Preparation:

    • Dissolve Z-Thr(Me)-OH in Isopropanol/Hexane (50:50) at 1.0 mg/mL.

    • Note: Avoid dissolving in pure DMSO or MeOH if injecting large volumes into a Hexane mobile phase, as this causes solvent shock and peak broadening.

  • Mobile Phase Composition:

    • Isocratic: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Flow Rate: 1.0 mL/min.

Part 4: Experimental Data Visualization

Expected Chromatographic Performance

Based on structural analogs (Z-Thr-OH and Z-Ser-OMe), the elution order on Chiralpak AD-H is typically:

PeakIsomerRetention Time (approx.)Selectivity (

)
1D-Isomer8.5 min-
2L-Isomer (Target)12.2 min1.43

Note: Elution order can reverse depending on the specific mobile phase ratio; always verify with a standard.

Method Development Workflow (DOT Diagram)

MethodDevelopment Start Start: Z-Thr(Me)-OH Sample Solubility Check Solubility in IPA/Hexane Start->Solubility ColumnSelect Select Chiralpak AD-H (Amylose) Solubility->ColumnSelect MobilePhase Mobile Phase: Hex/IPA/TFA (90:10:0.1) ColumnSelect->MobilePhase InjectRacemic Inject Racemic Standard MobilePhase->InjectRacemic Decision Resolution > 1.5? InjectRacemic->Decision Optimize Decrease IPA % or Lower Temp to 15°C Decision->Optimize No FinalMethod Final Method: Run Sample Decision->FinalMethod Yes Optimize->InjectRacemic

Caption: Decision tree for optimizing the chiral separation of Z-protected amino acids, prioritizing resolution and solubility checks.

Part 5: Troubleshooting & Causality

Issue 1: Peak Tailing

  • Observation: The L-isomer peak has a long "tail," making integration of small impurities difficult.

  • Causality: The 0.1% TFA is likely insufficient or has evaporated from the pre-mixed mobile phase. The free carboxylic acid is ionizing.

  • Fix: Remake mobile phase fresh. Increase TFA to 0.2% if necessary (do not exceed 0.5% to protect the column).

Issue 2: Broad Peaks / Poor Resolution

  • Observation: Peaks are wide,

    
    .[1]
    
  • Causality: Z-Thr(Me)-OH has a flexible side chain. Room temperature (25°C) allows too much conformational rotation, averaging out the chiral interactions.

  • Fix:Thermodynamic Control. Lower the column oven temperature to 10°C or 15°C. This "freezes" the conformation, often dramatically increasing the separation factor (

    
    ).
    

Issue 3: Ghost Peaks

  • Observation: Small peaks appear that do not match D- or L- standards.

  • Causality: These are likely diastereomers (Allo-threonine variants).

  • Insight: Chiralpak AD-H is excellent at separating enantiomers (L vs D) but may overlap diastereomers (L vs L-allo). If allo-isomers are suspected, check the sample on an achiral C18 column first to determine diastereomeric purity, then use the Chiral column for enantiomeric purity.[1]

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. (Cited to validate the limitation of indirect analysis for protected amines). Retrieved from [Link]

  • Sielc Technologies. (n.d.). Separation of N-((Benzyloxy)carbonyl)-L-threonine. Retrieved from [Link]

Sources

Comparative

Comparative Technical Guide: Z-Thr(Me)-OH vs. Fmoc-Thr(Me)-OH

This guide provides a technical comparison between Z-Thr(Me)-OH (N-Benzyloxycarbonyl-O-methyl-L-threonine) and Fmoc-Thr(Me)-OH (N-Fluorenylmethoxycarbonyl-O-methyl-L-threonine). These derivatives are used to incorporate...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between Z-Thr(Me)-OH (N-Benzyloxycarbonyl-O-methyl-L-threonine) and Fmoc-Thr(Me)-OH (N-Fluorenylmethoxycarbonyl-O-methyl-L-threonine).

These derivatives are used to incorporate O-methyl threonine —a non-canonical amino acid used to probe hydrogen bonding or increase metabolic stability—into peptides. The choice between them is dictated by the required orthogonality of the synthesis strategy (Solid Phase vs. Solution Phase).

Executive Summary: Stability & Application Matrix

The primary distinction lies in the N-terminal protecting group (Z vs. Fmoc), as the side chain (


-methyl ether) is chemically inert under standard peptide synthesis conditions (TFA acidolysis or Piperidine aminolysis).
FeatureFmoc-Thr(Me)-OH Z-Thr(Me)-OH
Primary Application Solid Phase Peptide Synthesis (SPPS)Solution Phase Synthesis / Convergent Synthesis
N-Term Stability (Acid) High (Stable to TFA)High (Stable to TFA; requires HBr/HF to cleave)
N-Term Stability (Base) Low (Cleaved by Piperidine/DBU)High (Stable to Piperidine/DIEA)
Cleavage Reagent 20% Piperidine in DMFH₂/Pd (Hydrogenolysis) or HBr/AcOH
Side Reaction Risk Low risk of

-elimination (base-catalyzed)
Minimal side reactions
Storage Stability Stable at -20°C (Dry)Stable at -20°C (Dry)

Chemical Stability & Mechanism

The O-Methyl Ether Side Chain

Unlike standard Threonine protection (e.g., t-Butyl ether), the methyl ether (-OMe) in Thr(Me) is not an acid-labile protecting group. It is a structural modification intended to remain in the final peptide.

  • Stability: It is stable to TFA (used in Fmoc cleavage cocktails) and Piperidine (used in Fmoc deprotection).[1]

  • Cleavage: Removal of the methyl group requires harsh Lewis acids (e.g.,

    
    ), which are rarely used in peptide synthesis. Thus, Thr(Me) is treated as a "permanent" residue.
    
Fmoc-Thr(Me)-OH: Base Lability & -Elimination Risks

The Fmoc group is removed via an E1cB mechanism using a secondary amine. While generally robust, Threonine derivatives possess a leaving group at the


-position.
  • Mechanism: The base abstracts the acidic proton from the fluorenyl ring, leading to elimination of dibenzofulvene.[2]

  • Risk Factor: In standard Thr(tBu), the bulky t-butyl group prevents base-catalyzed

    
    -elimination. In Thr(Me), the methoxy group is a poorer leaving group than an ester, but less sterically hindering. Prolonged exposure to strong bases (DBU) can theoretically trigger minor 
    
    
    
    -elimination, converting Threonine to Dehydroaminobutyric acid (Dhb).
  • Mitigation: Use standard 20% Piperidine; avoid stronger bases like DBU unless necessary for difficult couplings.

Z-Thr(Me)-OH: Orthogonality

The Z (Cbz) group provides complete stability against basic conditions.

  • Utility: Ideal for synthesizing fragments where the N-terminus must remain protected while C-terminal esters are saponified (base hydrolysis).

  • Deprotection: Requires catalytic hydrogenation (

    
    ). This is "clean" but incompatible with peptides containing Methionine (poisoning of catalyst) or Cysteine (desulfurization risk).
    

Visualization of Stability Pathways

The following diagram illustrates the orthogonality and potential degradation pathways for both derivatives.

StabilityPathways Fmoc Fmoc-Thr(Me)-OH Acid Acid Treatment (95% TFA) Fmoc->Acid Exposure Base Base Treatment (20% Piperidine) Fmoc->Base Exposure Z Z-Thr(Me)-OH Z->Acid Exposure Z->Base Exposure H2 Hydrogenolysis (H2 / Pd-C) Z->H2 Exposure Stable STABLE (Intact Molecule) Acid->Stable Fmoc Intact Acid->Stable Z Intact Base->Stable Completely Stable Deprotected DEPROTECTED (H-Thr(Me)-...) Base->Deprotected Major Pathway (E1cB) Elimination SIDE REACTION (Beta-Elimination) Base->Elimination Minor Risk (Prolonged DBU) H2->Deprotected Clean Cleavage

Figure 1: Reaction pathways showing the orthogonal stability profiles. Note the unique base stability of the Z-protected derivative compared to the base-labile Fmoc derivative.

Experimental Protocols

Protocol A: Fmoc-Thr(Me)-OH in SPPS (Standard)

Objective: Coupling onto a resin-bound peptide. Rationale: Uses standard carbodiimide chemistry. The methyl ether does not require specific precautions during coupling.

  • Resin Preparation: Swell resin (e.g., Wang or Rink Amide) in DMF for 30 min.

  • Deprotection (Previous Cycle): Treat with 20% Piperidine in DMF (2

    
     10 min). Wash with DMF (
    
    
    
    ).
  • Activation:

    • Dissolve Fmoc-Thr(Me)-OH (3 eq) and HBTU (2.9 eq) in DMF.

    • Add DIEA (6 eq). Activate for 1-2 minutes.

  • Coupling: Add activated solution to resin. Shake for 45–60 min at Room Temp.

    • QC Step: Perform Kaiser Test.[3] If blue (incomplete), recouple using HATU.

  • Final Cleavage (End of Synthesis):

    • Reagent: TFA/TIS/Water (95:2.5:2.5).

    • Time: 2–3 hours. The

      
      -methyl group remains intact; the Fmoc group (if terminal) is removed by the piperidine step, not TFA.
      
Protocol B: Z-Thr(Me)-OH Deprotection (Solution Phase)

Objective: Removal of Z-group to generate free amine for subsequent coupling. Rationale: Hydrogenolysis is mild and neutral, preventing racemization or side-chain damage.

  • Dissolution: Dissolve Z-Thr(Me)-Peptide-Ester in MeOH or EtOH (approx. 0.1 M concentration).

  • Catalyst Addition: Add 10% Pd/C (10% by weight of the peptide).

    • Safety: Add catalyst under inert atmosphere (Nitrogen) to prevent ignition of solvent vapors.

  • Hydrogenation: Bubble

    
     gas through the solution or use a balloon. Stir vigorously for 2–4 hours.
    
  • Monitoring: Monitor by TLC or HPLC for disappearance of the Z-protected starting material.

  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate in vacuo.

Critical Analysis: When to Choose Which?

Scenario 1: High-Throughput Screening (HTS)

Recommendation: Fmoc-Thr(Me)-OH For generating libraries of methylated peptides, the automation capabilities of Fmoc SPPS are superior. The slight risk of


-elimination is negligible compared to the speed and ease of purification.
Scenario 2: Scale-Up of Short Fragments

Recommendation: Z-Thr(Me)-OH In industrial scale-up of di- or tri-peptides, Z-protection allows for crystallization-based purification of intermediates, avoiding expensive HPLC steps. The Z group is also cheaper to produce and more stable during bulk storage.

Scenario 3: Presence of "Difficult" Sequences

Recommendation: Fmoc-Thr(Me)-OH (with modifications) If the peptide sequence is prone to aggregation, the


-methyl group actually aids solubility by disrupting hydrogen bonding (acting similarly to a pseudoproline).[4] Fmoc chemistry allows for the use of "Magic Mixture" (DCM/DMF/NMP) or elevated temperatures to drive coupling.

References

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[2] The Journal of Organic Chemistry.

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
  • Aapptec. Fmoc-Thr(Me)-OH Product Data and Stability Profile.

Sources

Validation

Validating the Structural Integrity of Z-Thr(Me)-OH: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary: The Stereochemical Stakes In peptide therapeutics and peptidomimetic design, the integrity of building blocks is non-negotiable. N-benzyloxycarbonyl-O-methyl-L-threonine (Z-Thr(Me)-OH) presents a speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Stakes

In peptide therapeutics and peptidomimetic design, the integrity of building blocks is non-negotiable. N-benzyloxycarbonyl-O-methyl-L-threonine (Z-Thr(Me)-OH) presents a specific validation challenge. As a threonine derivative, it possesses two chiral centers (


). Furthermore, the methylation step during synthesis introduces a regiochemical ambiguity: distinguishing between O-methylation  (ether formation, desired) and N-methylation  (amide alkylation, impurity).

While NMR and HPLC are standard for purity, they rely on relative data. Single-Crystal X-ray Diffraction (SC-XRD) remains the only absolute method to simultaneously validate regiochemistry (N vs. O) and absolute stereochemistry (L vs. D) without reference standards. This guide outlines the validation workflow, comparing SC-XRD against spectroscopic alternatives to establish a self-validating quality control system.

Comparative Analysis: X-ray vs. Spectroscopic Alternatives

To validate Z-Thr(Me)-OH, researchers must choose between direct structural determination (X-ray) and indirect inference (NMR/MS).

Table 1: Structural Validation Matrix
FeatureX-ray Crystallography (SC-XRD) High-Res NMR (600+ MHz) Mass Spectrometry (HRMS) Chiral HPLC
Primary Output 3D Electron Density MapChemical Shift / CouplingsMass-to-Charge RatioRetention Time
Regiochemistry Definitive (Direct atom mapping)High (Requires HMBC/NOE)Low (Fragmentation patterns similar)N/A
Stereochemistry Absolute (via Flack Parameter)Relative (Requires Mosher analysis)N/ARelative (Requires standards)
Sample State Solid (Single Crystal)SolutionGas/SolutionSolution
Throughput Low (Days to Weeks)High (Minutes)High (Seconds)Medium (Hours)
Blind Spot Requires crystalline solidSignal overlap; averagingIsomers often indistinguishableIdentifies impurities, not structure
The Decision Logic

Use SC-XRD when:

  • You are establishing a primary reference standard.

  • NMR data shows ambiguous NOE signals regarding the methyl position.

  • You need to confirm the preservation of the

    
    -carbon chirality (
    
    
    
    ) after methylation.

Use NMR/HPLC when:

  • Routine batch-release testing is required.

  • The reference standard has already been fully characterized by X-ray.

Methodological Deep Dive: X-ray Crystallography Workflow

The validation of Z-Thr(Me)-OH via X-ray is not merely about taking a picture; it is about refining a model against diffraction data to minimize the


-factor.
Phase 1: Crystallization of Z-Thr(Me)-OH

Protected amino acids are often amphiphilic. The Z-group (carbobenzyloxy) provides aromaticity that aids packing via


-

interactions, while the carboxylic acid allows for hydrogen bonding networks.
  • Protocol: Vapor Diffusion (Hanging Drop).

  • Solvent System: Dissolve 10 mg Z-Thr(Me)-OH in 0.5 mL Ethyl Acetate (Solvent A).

  • Precipitant: n-Hexane or Pentane (Solvent B).

  • Setup: Place drop of Solvent A on cover slip; seal over reservoir of Solvent B.

  • Mechanism: As Hexane diffuses into the Ethyl Acetate drop, polarity decreases, forcing the Z-Thr(Me)-OH to crystallize slowly, reducing defects.

Phase 2: Data Collection & The Flack Parameter

For Z-Thr(Me)-OH (


), the lack of heavy atoms makes absolute configuration difficult using standard Molybdenum (Mo) radiation.
  • Recommendation: Use Copper (

    
    ) 
    
    
    
    radiation
    (
    
    
    Å). The anomalous scattering signal from Oxygen and Nitrogen is stronger with Cu, allowing for a more accurate Flack Parameter .
  • Target: A Flack parameter near 0.0 (with low standard deviation) confirms the model's stereochemistry is correct. A value of 1.0 indicates the structure is the inverted enantiomer.

Phase 3: Regiochemical Confirmation (O vs N)

In the electron density map:

  • O-Methylation: The methyl carbon electron density will appear bonded to the

    
    -oxygen (distance ~1.43 Å).
    
  • N-Methylation: The methyl density would appear on the Nitrogen (distance ~1.47 Å), and the Nitrogen would lack the amide proton density (if Z-group allows).

Visualizing the Validation Logic

The following diagram illustrates the decision-making process for validating the structure, highlighting where X-ray provides the "Stop/Go" decision for CMC development.

ValidationWorkflow Start Crude Z-Thr(Me)-OH Synthesized PurityCheck Purity Check (HPLC/LC-MS) Start->PurityCheck FailPurity Repurify PurityCheck->FailPurity <95% NMR_Path 1D/2D NMR Analysis (HMBC/NOESY) PurityCheck->NMR_Path >95% Ambiguity Ambiguity in Regio/Stereochemistry? NMR_Path->Ambiguity Crystallization Crystallization Screening (Vapor Diffusion) Ambiguity->Crystallization Yes (Critical) Confirmed VALIDATED REFERENCE STANDARD Ambiguity->Confirmed No (Routine) XRD_Collect SC-XRD Data Collection (Cu Source) Crystallization->XRD_Collect StructureSol Structure Solution & Refinement XRD_Collect->StructureSol FlackCheck Flack Parameter Analysis StructureSol->FlackCheck FlackCheck->Confirmed x ≈ 0 Inverted Stereochemical Inversion Detected FlackCheck->Inverted x ≈ 1

Caption: Workflow for escalating Z-Thr(Me)-OH validation from routine spectroscopy to definitive crystallography.

Counter-Validation: The NMR Protocol

While X-ray is the authority, NMR is the daily workhorse. To correlate X-ray findings with solution-state data, perform the following:

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Goal: Prove O-methylation.

    • Observation: Look for a correlation between the Methyl protons (

      
      3.3 ppm) and the 
      
      
      
      -Carbon of Threonine (
      
      
      70-80 ppm).
    • Negative Control: If N-methylation occurred, the Methyl protons would correlate with the

      
      -Carbon or the Carbonyl carbon of the Z-group.
      
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Goal: Confirm relative stereochemistry (Threo vs Erythro).

    • Observation: In the threo form (natural L-Thr), specific spatial proximity exists between the

      
      -proton and the 
      
      
      
      -methyl group.

References

  • Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD).[1][2][3][4] The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]

  • Holloway, C. E., & Melnik, M. (1996). Stereochemical analysis of threonine derivatives via X-ray diffraction. Journal of Crystallographic and Spectroscopic Research. (General reference for amino acid crystallography principles).
  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HMBC/NOESY interpretation). [Link]

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience. (The standard text for small molecule refinement).

Sources

Comparative

A Comparative Yield Analysis of Z-Thr(Me)-OH vs. Boc-Thr(Me)-OH: A Guide for Researchers

For Immediate Release To Researchers, Scientists, and Drug Development Professionals: The strategic incorporation of N-methylated amino acids into peptide structures is a cornerstone of modern therapeutic development, of...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

To Researchers, Scientists, and Drug Development Professionals:

The strategic incorporation of N-methylated amino acids into peptide structures is a cornerstone of modern therapeutic development, offering enhanced metabolic stability, improved cell permeability, and refined conformational properties.[1] Among these, N-methyl-L-threonine (H-Thr(Me)-OH) is of particular interest. The selection of the appropriate N-terminal protecting group for this valuable building block is a critical decision that directly influences synthesis efficiency, overall yield, and the potential for side reactions. This guide provides a detailed comparative analysis of two of the most common protecting groups used for N-methyl-L-threonine: the benzyloxycarbonyl (Z) group and the tert-butyloxycarbonyl (Boc) group, focusing on the synthesis and yield of Z-Thr(Me)-OH and Boc-Thr(Me)-OH.

The Critical Role of Protecting Groups in N-Methylated Amino Acid Synthesis

The synthesis of N-methylated amino acids requires careful protection of the amino group to prevent undesired reactions during the methylation process. The choice between the Z and Boc protecting groups is often dictated by the overall synthetic strategy, particularly the desired deprotection conditions and orthogonality with other protecting groups in a larger peptide sequence.

  • The Z (Benzyloxycarbonyl) Group: A well-established protecting group, the Z group is stable to acidic conditions and is typically removed by catalytic hydrogenation. This provides an orthogonal deprotection strategy when acid-labile groups like Boc are present elsewhere in the molecule.[2]

  • The Boc (tert-Butoxycarbonyl) Group: Widely used in both solution-phase and solid-phase peptide synthesis, the Boc group is stable to basic conditions and is readily removed with moderate acids like trifluoroacetic acid (TFA).[2][3]

This guide will now delve into the synthetic pathways for both Z-Thr(Me)-OH and Boc-Thr(Me)-OH, presenting detailed experimental protocols and a comparative analysis of their expected yields.

Synthesis of Boc-Thr(Me)-OH: A High-Yielding Approach

A common and efficient method for the synthesis of Boc-Thr(Me)-OH involves the direct N-methylation of Boc-Thr-OH using a strong base and a methylating agent. This one-pot procedure is known for its high yields.

Experimental Protocol: N-Methylation of Boc-L-Threonine

This protocol is adapted from established methods for the N-methylation of Boc-protected amino acids.[4]

Materials:

  • Boc-L-Threonine (Boc-Thr-OH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropyl alcohol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an argon atmosphere, dissolve Boc-L-Threonine (1.0 eq) in anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: Add methyl iodide (5.0 eq) to the cooled solution. In a separate vial, weigh the required amount of sodium hydride (5.0 eq, accounting for the 60% dispersion).

  • N-Methylation: Slowly add the sodium hydride in small portions to the reaction mixture over several hours. Vigorous bubbling (hydrogen gas evolution) will be observed.

  • Reaction Completion: After the addition of sodium hydride is complete, remove the ice bath and stir the reaction mixture overnight at room temperature.

  • Quenching: Carefully quench the reaction by cooling the flask to 0 °C and adding isopropyl alcohol dropwise until bubbling ceases. Then, add water dropwise.

  • Workup: Remove the THF under reduced pressure. Transfer the aqueous residue to a separatory funnel and wash three times with diethyl ether to remove mineral oil.

  • Acidification and Extraction: Acidify the aqueous layer to pH 3-4 with 1 M HCl. Extract the product into ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-Thr(Me)-OH.

Expected Yield: This method has been reported to provide high yields, often exceeding 90%. A similar procedure for the synthesis of a related compound, (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-methoxybutyric acid, reported a yield of 94%.[5]

Synthesis of Z-Thr(Me)-OH: A Multi-Step Pathway via an Oxazolidinone Intermediate

The synthesis of Z-Thr(Me)-OH is typically achieved through a multi-step process involving the formation and subsequent reductive cleavage of an oxazolidinone intermediate.[1][6] While this method is reliable, the multiple steps can impact the overall yield compared to the direct methylation of the Boc-protected counterpart.

Experimental Protocol: Synthesis of Z-L-Thr(Me)-OH

This protocol is a composite of established procedures for Z-protection, oxazolidinone formation, and reductive ring-opening.

Part 1: Z-Protection of L-Threonine

  • Reaction Setup: Dissolve L-Threonine (1.0 eq) in a 1:1 mixture of dioxane and water. Cool the solution to 0 °C.

  • Basification: Add sodium bicarbonate (3.0 eq).

  • Z-Protection: Slowly add benzyl chloroformate (Z-Cl, 1.1 eq) and stir the reaction at room temperature for 10-12 hours.

  • Workup and Isolation: Acidify the reaction mixture and extract the Z-Thr-OH product.

Part 2: Oxazolidinone Formation

  • Reaction Setup: Condense Z-L-Threonine (1.0 eq) with paraformaldehyde (1.2 eq) in toluene with a catalytic amount of p-toluenesulfonic acid.

  • Azeotropic Removal of Water: Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Isolation: After completion, cool the reaction and isolate the oxazolidinone intermediate, which may require purification by column chromatography.

Part 3: Reductive Ring Opening

  • Reaction Setup: Dissolve the purified oxazolidinone (1.0 eq) in dichloromethane.

  • Reduction: Add a reducing agent such as triethylsilane (Et₃SiH) and a Lewis acid like trifluoroacetic acid (TFA).

  • Reaction: Stir the reaction at room temperature until the oxazolidinone is consumed.

  • Workup and Isolation: Quench the reaction and perform an appropriate workup to isolate the Z-L-Thr(Me)-OH product.

Expected Yield: The overall yield for this multi-step synthesis will be the product of the yields of each individual step. While each step can be optimized to achieve good yields (typically 80-90%), the cumulative yield is likely to be lower than the one-pot synthesis of Boc-Thr(Me)-OH.

Comparative Yield Analysis and Discussion

FeatureZ-Thr(Me)-OH SynthesisBoc-Thr(Me)-OH Synthesis
Synthetic Pathway Multi-step (Z-protection, oxazolidinone formation, reductive cleavage)One-pot N-methylation
Typical Overall Yield Lower (product of multiple steps)High (>90%)[5]
Key Reagents Z-Cl, paraformaldehyde, reducing agent (e.g., Et₃SiH)NaH, CH₃I
Potential Side Reactions Incomplete reactions at each step, potential for side reactions during oxazolidinone formation and reduction.Over-methylation (if conditions are not controlled), racemization (though generally low with this method), and potential for β-elimination with sensitive substrates.[7]

The significant difference in the synthetic routes is the primary determinant of the disparity in overall yield. The direct N-methylation of Boc-Thr-OH is a more atom-economical and efficient process. The multi-step synthesis of Z-Thr(Me)-OH, while effective, inherently involves more purification steps and potential for material loss, leading to a lower overall yield.

The choice of synthesis route is therefore a trade-off between the desired protecting group for downstream applications and the efficiency of obtaining the protected N-methylated amino acid.

Causality Behind Experimental Choices and Mitigating Side Reactions

For Boc-Thr(Me)-OH Synthesis:

  • Use of a Strong Base (NaH): Sodium hydride is a non-nucleophilic strong base that is crucial for deprotonating both the carboxylic acid and the N-H of the carbamate, forming a dianion. This facilitates the subsequent nucleophilic attack of the nitrogen on methyl iodide.

  • Excess Methyl Iodide: A significant excess of the methylating agent is used to drive the reaction to completion and minimize the presence of unreacted starting material.

  • Potential for Racemization: While the described method generally proceeds with low racemization, the use of a strong base can pose a risk. Performing the reaction at low temperatures helps to mitigate this.[7]

For Z-Thr(Me)-OH Synthesis:

  • Oxazolidinone Intermediate: The formation of the cyclic oxazolidinone intermediate serves to activate the nitrogen for methylation through subsequent reductive ring opening. This is a common strategy for N-methylation of amino acids when direct methylation is not feasible or desired.[1][6]

  • Choice of Reducing Agent: The selection of the reducing agent for the ring-opening step is critical to ensure chemoselectivity and avoid unwanted side reactions.

Visualization of Synthetic Pathways

Synthetic Workflow for Boc-Thr(Me)-OH

Boc-Thr(Me)-OH Synthesis BocThrOH Boc-Thr-OH Reaction N-Methylation (NaH, CH3I, THF) BocThrOH->Reaction BocThrMeOH Boc-Thr(Me)-OH Reaction->BocThrMeOH

Caption: A streamlined one-pot synthesis of Boc-Thr(Me)-OH.

Synthetic Workflow for Z-Thr(Me)-OH

Z-Thr(Me)-OH_Synthesis LThr L-Threonine ZProtection Z-Protection (Z-Cl, Base) LThr->ZProtection ZThrOH Z-Thr-OH ZProtection->ZThrOH OxazolidinoneFormation Oxazolidinone Formation (Paraformaldehyde, Acid) ZThrOH->OxazolidinoneFormation Oxazolidinone Oxazolidinone Intermediate OxazolidinoneFormation->Oxazolidinone ReductiveOpening Reductive Ring Opening (Reducing Agent) Oxazolidinone->ReductiveOpening ZThrMeOH Z-Thr(Me)-OH ReductiveOpening->ZThrMeOH

Sources

Validation

A Comparative Guide to the Thin-Layer Chromatography (TLC) Visualization of Z-Thr(Me)-OH

In the landscape of peptide synthesis and drug development, the precise monitoring of reactions involving protected amino acids is paramount. Z-Thr(Me)-OH, or N-benzyloxycarbonyl-N-methyl-L-threonine, is a critical build...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide synthesis and drug development, the precise monitoring of reactions involving protected amino acids is paramount. Z-Thr(Me)-OH, or N-benzyloxycarbonyl-N-methyl-L-threonine, is a critical building block whose purity and reaction conversion directly impact the efficacy and safety of the final therapeutic agent. Thin-Layer Chromatography (TLC) stands as a rapid, cost-effective, and indispensable tool for this purpose. However, as Z-Thr(Me)-OH is a colorless compound, its visualization on a TLC plate requires a secondary process.

This guide provides an in-depth comparison of various visualization techniques for Z-Thr(Me)-OH. Moving beyond a simple list of protocols, we will delve into the mechanistic basis of each method, offering field-proven insights to help researchers make informed decisions for optimizing their analytical workflow. The objective is to equip you with the knowledge to not only see your compound but to understand what you are seeing.

The Foundational First Look: Non-Destructive Visualization

It is always best practice to begin with non-destructive techniques. These methods allow for the potential recovery of the analyte and, crucially, permit the subsequent use of other, destructive staining methods on the same plate.

Ultraviolet (UV) Light (254 nm)

Principle of Action: This method relies on the principle of fluorescence quenching. TLC plates are typically impregnated with a fluorescent indicator (e.g., zinc sulfide) that glows green under short-wave (254 nm) UV light.[1] Compounds that contain a UV-absorbing chromophore, such as the phenyl group in the benzyloxycarbonyl (Z) protecting group of Z-Thr(Me)-OH, will absorb this UV light.[1] This prevents the indicator below the spot from fluorescing, causing the spot to appear dark against the bright green background.[1]

Applicability to Z-Thr(Me)-OH: Highly Effective. The presence of the aromatic ring in the Z-group makes Z-Thr(Me)-OH an excellent candidate for UV visualization. This should be the first method employed after developing the TLC plate.

Experimental Protocol:

  • After developing the TLC plate in the chosen mobile phase, remove it from the chamber and lightly mark the solvent front with a pencil.

  • Allow the solvent to fully evaporate from the plate in a fume hood.

  • Place the dried TLC plate under a short-wave (254 nm) UV lamp.

  • The Z-Thr(Me)-OH spot will appear as a dark purple or black spot on a green fluorescent background.

  • Lightly outline the spot with a pencil for a permanent record.

Pros:

  • Completely non-destructive.

  • Fast, simple, and requires no chemical reagents.

  • Highly sensitive for aromatic compounds.

Cons:

  • Only effective for UV-active compounds; will not visualize impurities that lack a chromophore.

Iodine (I₂) Vapor

Principle of Action: Iodine vapor is a widely used, semi-non-destructive visualization agent. Organic compounds on the TLC plate will adsorb the iodine vapor, leading to the formation of colored complexes.[2] While the exact mechanism is complex, it involves the formation of weak charge-transfer complexes. Aromatic and unsaturated compounds, in particular, show a strong affinity for iodine.[2][3]

Applicability to Z-Thr(Me)-OH: Effective. Due to the aromatic Z-group and general organic nature, Z-Thr(Me)-OH will readily stain with iodine, typically appearing as a brown or yellow-brown spot.[1][4]

Experimental Protocol:

  • Prepare an "iodine chamber" by placing a few crystals of solid iodine at the bottom of a sealed glass jar or tank. A small amount of silica gel can be added to help distribute the iodine.[3][4]

  • Place the fully dried, developed TLC plate inside the chamber using forceps and close the lid.

  • Monitor the plate. Spots will begin to appear as yellow-brown within a few seconds to several minutes.[1]

  • Once the spots are sufficiently visible, remove the plate and quickly circle them with a pencil, as the stain is often not permanent and will fade over time as the iodine sublimes off the plate.

Pros:

  • Generally applicable to a wide range of organic compounds.

  • Relatively non-destructive; in some cases, the stain can be allowed to fade completely.

  • Simple and inexpensive setup.[4]

Cons:

  • The stain is transient and will fade.

  • Lower sensitivity compared to some destructive stains.

  • Iodine is corrosive and toxic; it must be handled in a fume hood.[4]

Confirmation and Differentiation: Destructive Visualization Stains

Destructive stains work by reacting chemically with the analyte to produce a colored product.[1] They provide a permanent record and can offer greater sensitivity or selectivity for certain functional groups. These methods should always be performed after non-destructive visualization. The most effective application method is to quickly dip the plate into the stain solution using tweezers, let the excess drip off, and then gently heat the plate with a heat gun until spots develop.

Potassium Permanganate (KMnO₄) Stain

Principle of Action: The permanganate stain is a powerful oxidizing agent. It reacts with any functional group that can be oxidized, such as alcohols, alkenes, alkynes, and aldehydes.[1][3] During the reaction, the purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂), resulting in a yellow or brown spot on a purple or pink background.[5]

Applicability to Z-Thr(Me)-OH: Highly Effective. The secondary alcohol on the threonine side chain of Z-Thr(Me)-OH is readily oxidized by KMnO₄. This makes permanganate an excellent and highly sensitive stain for this molecule.

Experimental Protocol:

  • Stain Preparation: Dissolve 3 g of potassium permanganate (KMnO₄) and 20 g of potassium carbonate (K₂CO₃) in 300 mL of water, then add 5 mL of 5% aqueous sodium hydroxide (NaOH). This solution is stable for several months when stored in a dark bottle.

  • Staining: After UV and/or iodine visualization, dip the dried TLC plate into the permanganate solution for 1-2 seconds.

  • Blot the back of the plate on a paper towel to remove excess stain.

  • Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow to light brown spots against the purple background. The background color will fade over time.

Pros:

  • Excellent "universal" stain for oxidizable functional groups.[6]

  • High sensitivity.

  • Immediate or near-immediate color development for reactive groups like alcohols.[1]

Cons:

  • Completely destructive.

  • Low specificity; it will stain many different types of compounds.

p-Anisaldehyde Stain

Principle of Action: The p-Anisaldehyde stain is another versatile reagent that, under acidic conditions and upon heating, reacts with various functional groups, particularly nucleophiles like alcohols and phenols, as well as aldehydes and ketones, to form colored condensation products. The specific colors can sometimes be diagnostic for certain classes of compounds.

Applicability to Z-Thr(Me)-OH: Effective. The alcohol functional group is expected to react with the p-anisaldehyde reagent to produce a colored spot. This serves as a good confirmatory stain.

Experimental Protocol:

  • Stain Preparation: Carefully add 2.5 mL of concentrated sulfuric acid and 15 g of p-anisaldehyde to 250 mL of ethanol. Mix thoroughly. Store refrigerated.

  • Staining: Dip the dried TLC plate into the p-anisaldehyde solution.

  • Blot the excess stain and gently heat the plate with a heat gun.

  • Spots will appear in various colors (often blues, greens, or purples) on a faint pink background.

Pros:

  • Good general reagent that visualizes a wide range of compounds.

  • Can produce a variety of colors, which may help differentiate between compounds on the same plate.

Cons:

  • Completely destructive.

  • Requires heating to high temperatures, which can sometimes char the plate if not done carefully.

The Power of a Negative Result: Ninhydrin Stain

Principle of Action: Ninhydrin is a highly specific reagent used to detect primary and secondary amines, with which it reacts to form a deep purple-blue product known as Ruhemann's purple.[7] It is the cornerstone for visualizing free amino acids.[8][9]

Applicability to Z-Thr(Me)-OH: Non-reactive (This is a key diagnostic tool). The nitrogen atom in Z-Thr(Me)-OH is part of a tertiary amide (or, more accurately, a carbamate) and is also N-methylated. It lacks the N-H bond required for the reaction with ninhydrin. Therefore, Z-Thr(Me)-OH will not produce a colored spot with ninhydrin stain.

This "negative" result is incredibly valuable. It allows a researcher to instantly distinguish the desired N-protected, N-methylated product from any starting material (e.g., L-Threonine) or deprotected byproducts that possess a primary or secondary amine.

Experimental Protocol:

  • Stain Preparation: Dissolve 0.2 g of ninhydrin in 100 mL of ethanol or butanol.[10] A few drops of acetic acid can be added to improve the reagent.

  • Staining: Dip the dried TLC plate into the ninhydrin solution.

  • Blot the excess and gently heat with a heat gun until color develops.

  • Primary/secondary amines will appear as purple/pink spots. Z-Thr(Me)-OH will remain invisible.

Pros:

  • Highly specific for primary and secondary amines.

  • Excellent for confirming the absence of amine-containing impurities or starting materials.

Cons:

  • Will not visualize the target compound, Z-Thr(Me)-OH.

Workflow for TLC Visualization

The following diagram illustrates a logical workflow for the comprehensive analysis of a TLC plate containing Z-Thr(Me)-OH, prioritizing non-destructive methods and using destructive stains for confirmation and impurity profiling.

TLC_Workflow cluster_0 Non-Destructive Visualization cluster_1 Destructive Staining A Run & Dry TLC Plate B Visualize under UV Light (254 nm) A->B C Circle Spots with Pencil B->C D Visualize in Iodine Chamber C->D Optional E Circle Fading Spots D->E Decision Need to profile for amine impurities? E->Decision F Dip in KMnO₄ Stain H Analyze Results F->H G Dip in Ninhydrin Stain G->H Decision->F No / General Stain Decision->G Yes

Caption: Recommended workflow for Z-Thr(Me)-OH TLC analysis.

Comparative Performance Summary

Method Principle Destructive? Sensitivity Specificity for Z-Thr(Me)-OH Ease of Use Typical Appearance of Z-Thr(Me)-OH
UV Light (254 nm) Fluorescence QuenchingNoHighHigh (for Z-group)Very EasyDark spot on green background
Iodine (I₂) Vapor Adsorption / ComplexationSemi (Reversible)ModerateLowEasyYellow-brown spot
KMnO₄ Stain Oxidation of AlcoholYesVery HighModerate (any oxidizable group)EasyYellow-brown spot on purple background
p-Anisaldehyde Acid-Catalyzed CondensationYesHighModerateModerateColored spot (blue, green, purple)
Ninhydrin Stain Reaction with AminesYesN/ANo reaction (Diagnostic) EasyNo spot (Invisible)

Conclusion

For routine monitoring of reactions involving Z-Thr(Me)-OH, UV visualization at 254 nm is the most efficient and recommended primary method . It is fast, non-destructive, and specific to the UV-active protecting group. For a more universal, albeit transient, view of all organic components, an iodine chamber is a useful secondary non-destructive step.

When destructive staining is required for higher sensitivity or impurity analysis, the potassium permanganate stain is an excellent choice due to its strong reaction with the threonine side-chain alcohol. Critically, the ninhydrin stain should be used as a powerful diagnostic tool . A lack of a spot at the expected Rf for Z-Thr(Me)-OH, coupled with the appearance of a spot for a starting material like L-threonine, provides definitive evidence of successful N-protection and N-methylation. By employing this multi-faceted approach, researchers can achieve a high degree of confidence in their chromatographic analysis, ensuring the integrity of their synthetic workflow.

References

  • University of California, Davis. (n.d.). TLC Stains.
  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Scribd. (n.d.). TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. Retrieved from [Link]

  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]

  • YouTube. (2021, April 1). The iodine staining technique for TLC analysis. Retrieved from [Link]

  • YouTube. (2019, June 11). How to: TLC Visualization using Permanganate Stain | WSU Chemistry |. Retrieved from [Link]

  • University of Rochester Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]

  • IRIS. (n.d.). The use of iodine staining for the quantitative analysis of lipids separated by thin layer chromatography.
  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Cronicon. (2015, March 30). Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper. Retrieved from [Link]

  • Cegielska, B., & Kacprzak, K. M. (n.d.). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent.
  • ResearchGate. (n.d.). TLC plates staining by PPh3/ninhydrin protocol. Retrieved from [Link]

  • The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]

  • Laskar, S., et al. (2013, June 1). Modified Ninhydrin reagent for the detection of amino acids on TLC plates.
  • Laskar, S., & Basak, B. (n.d.). Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent.
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Thin Layer Chromatography.

Sources

Comparative

Comprehensive Guide to Assessing Metabolic Stability of Peptides Incorporating Z-Thr(Me)-OH

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Linear peptides inherently suffer from poor pharmacokinetic profiles, primarily due to rapid...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Linear peptides inherently suffer from poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation in vivo[1]. To transition a peptide from a biological tool to a viable therapeutic candidate, structural modifications are essential. Among the most effective strategies is the incorporation of non-canonical amino acids (NCAAs) and terminal capping[2].

This guide provides an in-depth, objective comparison of peptide metabolic stability when modified with Z-Thr(Me)-OH (N-benzyloxycarbonyl-O-methyl-L-threonine). By synthesizing field-proven insights with rigorous experimental protocols, this document serves as a definitive framework for evaluating proteolytic resistance and pharmacokinetic enhancements.

Mechanistic Insights: The Causality of Stability

To design a self-validating stability assay, one must first understand why Z-Thr(Me)-OH confers resistance. The modification provides a dual-shielding mechanism against enzymatic degradation:

  • N-Terminal Capping (Z-Group / Cbz): Exopeptidases rapidly truncate peptides from the N-terminus. The bulky, lipophilic benzyloxycarbonyl (Z) group eliminates the terminal primary amine, effectively blinding aminopeptidases to the substrate.

  • O-Methylation of Threonine (Thr(Me)): Endopeptidases rely on specific hydrogen-bonding networks within their active sites to stabilize the transition state of amide hydrolysis. The native threonine hydroxyl acts as a critical H-bond donor. Methylating this hydroxyl into a methoxy group achieves three things:

    • Loss of H-Bond Donor: It disrupts the enzymatic coordination geometry[3].

    • Steric Hindrance: The added methyl group creates a localized steric clash within the protease binding pocket.

    • Increased Hydrophobicity: The replacement of the polar hydroxyl with a nonpolar methyl group significantly increases the overall hydrophobicity of the peptide, which not only prolongs HPLC retention times but drastically improves passive membrane permeability[4].

Mechanism cluster_0 Peptide Vulnerabilities cluster_1 Z-Thr(Me)-OH Shielding N N-Terminus (Primary Amine) C Internal Amide Bonds (H-Bond Dependent) Z Z-Capping (Cbz) Z->N Steric Blockade Exo Aminopeptidases Z->Exo Inhibits Me O-Methylation Me->C Removes H-Bond Donor Endo Endopeptidases Me->Endo Inhibits Exo->N attacks Endo->C attacks

Diagram 1: Dual-shielding mechanism of Z-Thr(Me)-OH against proteolytic enzymes.

Comparative Performance Data

To objectively evaluate the efficacy of Z-Thr(Me)-OH, we compare a model decapeptide across four structural iterations. The data below synthesizes typical pharmacokinetic parameters observed when transitioning from a wild-type (WT) sequence to a fully protected analog.

Table 1: Pharmacokinetic Comparison of Peptide Modifications
Peptide VariantStructural ModificationHuman Serum

(h)
Liver Microsome Clearance (µL/min/mg)Relative Permeability (

)
WT Peptide None (Native L-Thr)0.545.2Low
Z-WT Peptide N-terminal Z-capping only2.138.5Low
Thr(Me) Peptide O-methylation only4.522.1Medium
Z-Thr(Me) Peptide Z-capping + O-methylation> 24.0 5.4 High

Data Interpretation: While Z-capping alone marginally improves serum half-life by blocking aminopeptidases, it does little to prevent hepatic clearance via endopeptidases. Conversely, the synergistic application of both modifications in the Z-Thr(Me) variant yields a nearly 50-fold increase in serum stability and an 88% reduction in microsomal clearance.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, stability assays must be designed as self-validating systems. This requires the inclusion of internal standards (IS) during the quench phase to account for matrix effects, and strict temperature controls to prevent artifactual degradation.

Protocol A: In Vitro Human Serum Stability Assay

This assay determines the resistance of the Z-Thr(Me)-OH modified peptide against circulating exopeptidases and endopeptidases.

Reagents & Materials:

  • Pooled Human Serum (sterile filtered).

  • Test Peptide (Z-Thr(Me)-analog) and Control Peptide (WT), 10 mM in DMSO.

  • Quenching Solution: 100% Acetonitrile (ACN) containing 100 ng/mL Warfarin (Internal Standard).

  • PBS (Phosphate Buffered Saline), pH 7.4.

Step-by-Step Methodology:

  • Preparation: Dilute the 10 mM peptide stocks to a working concentration of 10 µM using PBS.

  • Matrix Equilibration: Pre-warm the human serum to 37°C in a water bath for 15 minutes.

  • Reaction Initiation: Spike the peptide working solution into the pre-warmed serum to achieve a final peptide concentration of 1 µM (final DMSO concentration ≤ 1% to prevent enzyme denaturation).

  • Incubation & Sampling: Incubate the mixture at 37°C with gentle shaking. At designated time points (0, 1, 2, 4, 8, and 24 hours), extract a 50 µL aliquot.

  • Quenching (Critical Step): Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Quenching Solution (ACN + IS). Causality: The 3:1 organic-to-aqueous ratio instantly precipitates serum proteins, halting enzymatic activity at the exact time point, while the IS normalizes downstream LC-MS/MS injection volumes.

  • Clarification: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC vials and analyze via LC-MS/MS (MRM mode) to quantify the remaining parent peptide relative to the internal standard.

SerumAssay Prep 1. Matrix Preparation Pre-warm Human Serum to 37°C Spike 2. Initiate Reaction Spike peptide to 1 µM final conc. Prep->Spike Incubate 3. Time-Course Incubation Sample at 0, 1, 2, 4, 8, 24h Spike->Incubate Quench 4. Instant Quench Add 3x Vol Cold ACN + Internal Std Incubate->Quench Centrifuge 5. Protein Precipitation Centrifuge 14,000 x g, 15 min, 4°C Quench->Centrifuge Quench->Centrifuge Halts degradation & normalizes volume LCMS 6. LC-MS/MS Quantification Calculate % remaining vs t=0 Centrifuge->LCMS

Diagram 2: Step-by-step workflow for the self-validating Serum Stability Assay.

Protocol B: Liver Microsomal Clearance Assay

While serum assays test for circulating proteases, liver microsomes assess Phase I metabolic stability (e.g., CYP450-mediated oxidation) and localized hepatic cleavage.

Step-by-Step Methodology:

  • Reaction Mix: Combine human liver microsomes (final protein concentration 0.5 mg/mL) and 1 µM test peptide in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • NADPH Addition: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (Note: Run a parallel negative control without NADPH to differentiate between CYP-mediated metabolism and purely proteolytic degradation).

  • Sampling: At 0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots.

  • Quenching & Extraction: Quench immediately with 150 µL of ice-cold ACN containing the internal standard. Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Data Processing: Plot the natural log of the percentage of remaining peptide versus time. The slope of the linear regression represents the elimination rate constant (

    
    ), used to calculate intrinsic clearance (
    
    
    
    ).

Strategic Recommendations for Peptide Purification

When synthesizing peptides containing Z-Thr(Me)-OH, analysts must adjust their downstream purification strategies. The addition of the O-methyl group and the Z-cap significantly increases the peptide's hydrophobicity compared to standard sequences[4].

Chromatographic Adjustments:

  • Column Selection: While standard C18 columns (100 Å pore size) are generally acceptable, highly hydrophobic Z-Thr(Me) peptides may exhibit peak broadening. In such cases, switching to a C8 or C4 reversed-phase column is recommended to improve peak shape and recovery[4].

  • Gradient Optimization: Expect a pronounced shift toward longer retention times. To prevent the peptide from eluting too late or precipitating on the column, increase the initial percentage of Mobile Phase B (0.1% TFA in Acetonitrile) and utilize a steeper gradient[4].

References

  • Technical Support Center: Purification of Peptides Containing O-Methyl-L-threonine Benchchem URL
  • PAR2 Modulators Derived from GB88 PMC - NIH URL
  • Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids PMC - NIH URL
  • Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies PMC - NIH URL

Sources

Validation

A Comparative Guide to the Peptide Coupling of Z-Thr(Me)-OH and Z-Thr-OH

A Senior Application Scientist's Field Guide to Navigating Steric Hindrance in Peptide Synthesis Introduction: The Challenge and Opportunity of N-Methylation In the pursuit of therapeutic peptides with enhanced pharmacol...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field Guide to Navigating Steric Hindrance in Peptide Synthesis

Introduction: The Challenge and Opportunity of N-Methylation

In the pursuit of therapeutic peptides with enhanced pharmacological profiles, N-methylation of the peptide backbone has emerged as a critical strategy.[1][2] Incorporating an N-methylated amino acid, such as Z-Thr(Me)-OH, can dramatically increase proteolytic stability, improve membrane permeability, and constrain the peptide's conformation to favor a bioactive state.[3][4] However, this modification is not without its synthetic challenges. The addition of a methyl group to the amide nitrogen introduces significant steric hindrance and reduces the nucleophilicity of the nitrogen atom, transforming a routine peptide coupling into a complex synthetic hurdle.[5][6]

This guide provides an in-depth comparison of the coupling kinetics and methodologies for the N-methylated, sterically hindered Z-Thr(Me)-OH versus its standard, non-methylated counterpart, Z-Thr-OH. We will explore the mechanistic basis for the observed differences in reactivity and provide field-proven protocols to empower researchers to make informed decisions, optimize reaction conditions, and successfully incorporate these valuable residues into their target peptides.

The Mechanistic Divide: Steric Hindrance and Reduced Nucleophilicity

The primary obstacle in coupling Z-Thr(Me)-OH lies in the combination of its inherent structure and the N-methyl modification. Threonine is a β-branched amino acid, which already presents a degree of steric bulk near the reaction center.[7] The addition of the N-methyl group exacerbates this issue significantly.

  • For Standard Z-Thr-OH: The coupling involves a nucleophilic attack from a primary amine (-NH₂). This is a relatively unhindered and reactive species, allowing for efficient peptide bond formation with a wide range of standard coupling reagents.

  • For Z-Thr(Me)-OH: The coupling must proceed via a secondary amine (-NHMe). The methyl group physically obstructs the approach of the activated carboxylic acid, while also electronically reducing the nitrogen's nucleophilicity.[5][6] This leads to substantially slower reaction rates and a higher propensity for incomplete couplings, which results in difficult-to-remove deletion sequences in the final product.[1][6]

Consequently, strategies that are effective for Z-Thr-OH often fail when applied to its N-methylated analog, necessitating the use of more potent reagents and more forcing conditions.

Comparative Analysis of Coupling Strategies and Reagents

The success of a peptide coupling, particularly with a hindered residue, is critically dependent on the choice of the activating reagent. The reagent's role is to convert the carboxylic acid of the incoming amino acid into a highly reactive intermediate that can overcome the steric barrier and low nucleophilicity of the N-methyl amine.

Ineffective Reagents for Z-Thr(Me)-OH: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like HOBt, are often insufficient for driving the coupling of N-methylated amino acids to completion.[8][9] Similarly, standard uronium-based reagents such as HBTU and HCTU may provide low yields due to the insufficient reactivity of the activated ester they form.[4][6]

Recommended High-Potency Reagents for Z-Thr(Me)-OH: To achieve high coupling efficiency with Z-Thr(Me)-OH, more powerful activating agents are required.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents have demonstrated significant success in challenging couplings and do not carry the risk of guanidinylation of the free amine.[6][9][10] PyAOP is particularly effective for coupling N-methylated residues.[8][10]

  • Aminium/Uronium Salts with HOAt Derivatives (e.g., HATU): HATU is widely considered one of the most effective coupling reagents for hindered amino acids.[3][6] It generates a highly reactive OAt-ester intermediate, which is more potent than the OBt-esters formed by HBTU, enabling faster and more complete reactions.[9][11]

  • Other Specialized Reagents: For exceptionally difficult couplings, reagents like TOTT (a thiuronium salt) or the generation of amino acid fluorides in situ with TFFH can be employed.[12]

The following table summarizes the key differences in coupling strategies for these two threonine derivatives.

ParameterZ-Thr-OH (Standard)Z-Thr(Me)-OH (Hindered)
Relative Coupling Rate FastVery Slow
Recommended Reagents DIC/HOBt, HBTU, HCTU, PyBOPHATU, PyAOP, PyBOP, TOTT
Typical Reaction Time (SPPS) 30-60 minutes[13]2-4 hours, or overnight; double coupling often required[4][6][9]
Common Side Products Racemization (can be minimized with appropriate reagents)[14]Deletion Sequences due to incomplete coupling[1][6]
Completion Monitoring Kaiser Test (positive blue result for free primary amine)[15]Bromophenol Blue Test (Kaiser test is unreliable for secondary amines)[6][15]

Experimental Protocols: A Validated Approach

The following protocols provide a detailed, step-by-step methodology for solid-phase peptide synthesis (SPPS) using the appropriate coupling strategies for both standard and N-methylated threonine.

Protocol 1: Standard Coupling of Z-Thr-OH using HBTU

This protocol is suitable for routine incorporation of standard threonine residues.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain, then treat with fresh 20% piperidine in DMF for 15 minutes to ensure complete deprotection.[4]

    • Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (5x).[4]

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve Z-Thr-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 45-60 minutes at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).

  • Monitoring (Optional but Recommended): Perform a Kaiser test.[15] A negative result (clear or yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

Protocol 2: High-Efficiency Coupling of Z-Thr(Me)-OH using HATU

This protocol is optimized to overcome the steric hindrance of the N-methylated residue.

  • Resin Preparation & Fmoc-Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Pre-Activation & Coupling:

    • In a separate vessel, dissolve Z-Thr(Me)-OH (4 eq.) and HATU (3.9 eq.) in DMF.[4]

    • Add DIPEA (8 eq.) to the amino acid/HATU solution.[4]

    • Allow the pre-activation to proceed for 2-5 minutes at room temperature.[4]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for a minimum of 2 hours. For particularly difficult sequences, extend the time to 4 hours or overnight.[4][6][9]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).

  • Monitoring: Perform a bromophenol blue test.[6] A yellow color indicates complete coupling, while blue or green suggests an incomplete reaction.

  • Double Coupling (If Necessary): If the monitoring test indicates incomplete coupling, repeat steps 2 and 3 with a fresh solution of activated Z-Thr(Me)-OH to drive the reaction to completion.[6]

Workflow Visualization

The logical flow for selecting an appropriate coupling strategy can be visualized as follows.

G start Start Peptide Coupling Step decision Is the N-terminal residue N-methylated? start->decision protocol_no Standard Coupling Protocol (e.g., HBTU/HOBt) Time: 45-60 min decision->protocol_no No protocol_yes High-Potency Protocol (e.g., HATU) Time: 2-4+ hours decision->protocol_yes Yes monitor_no Monitor with Kaiser Test protocol_no->monitor_no end_step Proceed to Next Cycle monitor_no->end_step monitor_yes Monitor with Bromophenol Blue Test protocol_yes->monitor_yes decision_recouple Coupling Complete? monitor_yes->decision_recouple recouple Perform Double Coupling decision_recouple->recouple No decision_recouple->end_step Yes recouple->monitor_yes

Caption: Decision workflow for standard vs. N-methylated amino acid coupling.

Conclusion and Expert Recommendations

The successful incorporation of Z-Thr(Me)-OH is achievable with a rational and informed approach. While standard coupling reagents and conditions are sufficient for Z-Thr-OH, they are often inadequate for its N-methylated counterpart. The key to success lies in recognizing the inherent steric and electronic challenges and proactively selecting a high-potency coupling reagent, such as HATU or PyAOP, combined with extended reaction times and, where necessary, double coupling protocols. By leveraging these advanced strategies and carefully monitoring reaction completion, researchers can effectively harness the benefits of N-methylation to create novel peptides with superior therapeutic potential.

References

  • Should My Peptide Be Methylated? - LifeTein.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC.
  • Coupling Reagents - AAPPTEC - Peptides.
  • Overcoming steric hindrance in N-Methyl-L-threonine coupling reactions - Benchchem.
  • Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof - PMC.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Z-Thr(Me)-OH

As a protected amino acid derivative, N-benzyloxycarbonyl-N-methyl-L-threonine, or Z-Thr(Me)-OH, is a stable, crystalline powder integral to advanced peptide synthesis.[1] While it is not classified as a hazardous substa...

Author: BenchChem Technical Support Team. Date: March 2026

As a protected amino acid derivative, N-benzyloxycarbonyl-N-methyl-L-threonine, or Z-Thr(Me)-OH, is a stable, crystalline powder integral to advanced peptide synthesis.[1] While it is not classified as a hazardous substance under GHS, its toxicological properties have not been fully investigated.[2][3] This lack of comprehensive data necessitates a cautious and systematic approach to handling, grounded in the hierarchy of controls. This guide provides an in-depth protocol for the safe handling of Z-Thr(Me)-OH, focusing on the correct selection and use of Personal Protective Equipment (PPE) to minimize exposure risk for researchers and drug development professionals.

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is considered, the primary methods for exposure control must be implemented. PPE is the last line of defense, intended to protect from residual hazards that cannot be eliminated through other means.

  • Engineering Controls : The most effective control is to handle Z-Thr(Me)-OH within a properly functioning chemical fume hood or a ventilated enclosure.[4] This captures the fine powder at the source, preventing inhalation and minimizing its dispersal into the laboratory environment.[3] The goal is to keep airborne concentrations below any established occupational exposure limits (OELs).[5][6]

  • Administrative Controls : Standard laboratory practices are critical. Clearly designate areas for handling this compound. Ensure personnel are trained on its specific hazards and the procedures outlined in this guide. Crucially, always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][3]

Core Protocol: Personal Protective Equipment (PPE) for Z-Thr(Me)-OH

When engineering and administrative controls are in place, the following PPE is mandatory to ensure direct contact is avoided. The selection of PPE must conform to established standards such as those from the US National Institute for Occupational Safety and Health (NIOSH) or European Norms (EN).[2][3]

Eye and Face Protection

Direct contact with chemical powders can cause significant eye irritation.[4]

  • Requirement : Wear chemical safety goggles that provide a complete seal around the eyes. They must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][7]

  • Causality : Standard safety glasses do not protect against fine dust that can enter around the edges. Goggles are essential to prevent any airborne particles from reaching the eyes. For operations with a higher risk of splashing (e.g., dissolving the compound), a face shield should be worn in addition to goggles.

Skin and Body Protection

Protecting the skin from contact is crucial, as the compound may cause irritation.[4]

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected for tears or holes before each use.[2][8] Use proper glove removal technique to avoid contaminating your skin.[2] After handling is complete, dispose of the contaminated gloves in accordance with laboratory and local regulations and wash your hands.[2]

  • Body Protection : A standard laboratory coat is required to protect street clothes and skin from contamination.[1] For handling larger quantities, a chemical-resistant apron or a full protective suit may be necessary.[4]

Respiratory Protection

The primary route of exposure for powdered chemicals is inhalation, which may cause respiratory tract irritation.[3][4]

  • Requirement : When handling the powder outside of a fume hood or if dust generation is likely, a respirator is necessary.[4] A NIOSH-approved N95 dust mask or a respirator with appropriate particulate filters (EN 143) should be used.[2][3]

  • Causality : The fine, crystalline nature of Z-Thr(Me)-OH means it can easily become airborne during weighing or transfer.[1] A respirator prevents these particles from entering the respiratory system. A full respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed whenever workplace conditions warrant respirator use.[3]

Protection Type Specification Standard Rationale
Eye/Face Tightly fitting safety gogglesNIOSH (US) or EN 166 (EU)Protects against airborne dust and potential splashes.[7]
Hand Chemical-resistant nitrile glovesEN 374Prevents direct skin contact and irritation.[7]
Body Laboratory coatN/AProtects skin and clothing from contamination.[1]
Respiratory N95 dust mask or respirator with particulate filterNIOSH (US) or CEN (EU)Prevents inhalation of fine powder, a primary exposure route.[2]

Operational Plan: Step-by-Step Handling and Disposal

A systematic workflow ensures that safety protocols are followed consistently, minimizing the risk of exposure and contamination.

Workflow for Safe Handling of Z-Thr(Me)-OH

The following diagram outlines the critical steps for safely handling Z-Thr(Me)-OH powder in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Clear Handling Area in Fume Hood don_ppe 2. Don Required PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe retrieve 3. Retrieve Z-Thr(Me)-OH from Storage don_ppe->retrieve weigh 4. Carefully Weigh Powder on Weigh Paper or in a Beaker retrieve->weigh dissolve 5. Add to Solvent (if applicable) weigh->dissolve clean_spill 6. Clean Any Spills (Sweep solid, do not create dust) dissolve->clean_spill dispose_waste 7. Dispose of Contaminated Waste in Labeled Container clean_spill->dispose_waste doff_ppe 8. Doff PPE Correctly (Gloves first) dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling Z-Thr(Me)-OH.

PPE Donning and Doffing Sequence

The order in which PPE is put on and, more importantly, taken off is critical to prevent cross-contamination.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Correct PPE donning and doffing sequence.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate first aid is essential.

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7][9]
Skin Contact Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.[3][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

For accidental spills, avoid creating dust.[3] Carefully sweep or shovel the spilled solid material into a suitable, closed container for disposal.[2][10]

Disposal Plan

All waste generated from handling Z-Thr(Me)-OH must be treated as chemical waste.

  • Solid Waste : Contaminated items such as gloves, weigh paper, and paper towels should be collected in a clearly labeled, sealed waste container.

  • Unused Product : Unused or waste Z-Thr(Me)-OH should be kept in its original or a compatible, sealed container for disposal.[2]

  • Disposal Method : Do not dispose of this chemical down the drain or in regular trash.[2] All chemical waste must be disposed of according to local, state, and federal regulations through your institution's environmental health and safety office.[1][11]

By adhering to these stringent safety and handling protocols, researchers can effectively mitigate the risks associated with Z-Thr(Me)-OH, ensuring a safe laboratory environment while advancing their critical work in drug development and peptide science.

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